Product packaging for methyl 5-hydroxy-1H-pyrazole-3-carboxylate(Cat. No.:CAS No. 1018446-60-0)

methyl 5-hydroxy-1H-pyrazole-3-carboxylate

Cat. No.: B1311142
CAS No.: 1018446-60-0
M. Wt: 142.11 g/mol
InChI Key: JTJZOTYGFHOHMK-UHFFFAOYSA-N
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Description

Methyl 5-hydroxy-1H-pyrazole-3-carboxylate is a useful research compound. Its molecular formula is C5H6N2O3 and its molecular weight is 142.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6N2O3 B1311142 methyl 5-hydroxy-1H-pyrazole-3-carboxylate CAS No. 1018446-60-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-oxo-1,2-dihydropyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H6N2O3/c1-10-5(9)3-2-4(8)7-6-3/h2H,1H3,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTJZOTYGFHOHMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=O)NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801006954
Record name Methyl 3-hydroxy-1H-pyrazole-5-carboxylate
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Molecular Weight

142.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86625-25-4, 1018446-60-0
Record name Methyl 3-hydroxy-1H-pyrazole-5-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Hydroxy-1H-pyrazole-3-carboxylic acid methyl ester
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Foundational & Exploratory

synthesis of methyl 5-hydroxy-1H-pyrazole-3-carboxylate from dimethyl acetylenedicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of methyl 5-hydroxy-1H-pyrazole-3-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis is achieved through the cyclocondensation reaction of dimethyl acetylenedicarboxylate (DMAD) with hydrazine. This document outlines the reaction mechanism, a detailed experimental protocol, and expected product characterization.

Introduction

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are of significant interest in medicinal chemistry due to their wide range of biological activities. The title compound, this compound, serves as a versatile intermediate for the synthesis of more complex pharmaceutical agents. The Knorr pyrazole synthesis and related cyclocondensation reactions provide a classical and efficient route to this scaffold.[1][2][3]

Reaction Pathway

The synthesis of this compound from dimethyl acetylenedicarboxylate and hydrazine proceeds via a cyclocondensation reaction. The proposed mechanism involves the initial Michael addition of hydrazine to one of the carbonyl-activated alkyne carbons of DMAD, followed by an intramolecular cyclization and subsequent tautomerization to yield the stable aromatic pyrazole ring.

Reaction_Pathway DMAD Dimethyl acetylenedicarboxylate Intermediate Michael Adduct (Intermediate) DMAD->Intermediate + Hydrazine Hydrazine Hydrazine Product Methyl 5-hydroxy-1H- pyrazole-3-carboxylate Intermediate->Product Intramolecular Cyclization & Tautomerization

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocol

The following protocol is adapted from the synthesis of the analogous methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.[4][5] Researchers should optimize conditions for the specific reaction with unsubstituted hydrazine.

3.1. Materials and Reagents

ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
Dimethyl acetylenedicarboxylate (DMAD)142.1110.01.42 g
Hydrazine hydrate (~50-60%)50.0610.0~0.6 mL
Methanol--50 mL
Toluene--25 mL
Dichloromethane (DCM)--25 mL
Ethanol (for recrystallization)--As needed

3.2. Procedure

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve dimethyl acetylenedicarboxylate (1.42 g, 10.0 mmol) in a 1:1 mixture of toluene and dichloromethane (50 mL total).

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (~0.6 mL, 10.0 mmol) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Recrystallize the resulting solid residue from hot ethanol to obtain the pure product.

  • Drying: Dry the purified crystals under vacuum.

Experimental Workflow

Experimental_Workflow start Start dissolve Dissolve DMAD in Toluene/DCM start->dissolve add_hydrazine Add Hydrazine Hydrate dissolve->add_hydrazine reflux Reflux for 2-4 hours add_hydrazine->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature monitor->cool evaporate Evaporate Solvent cool->evaporate recrystallize Recrystallize from Ethanol evaporate->recrystallize dry Dry under Vacuum recrystallize->dry end End Product dry->end

Caption: Step-by-step experimental workflow for the synthesis.

Characterization Data

The following table summarizes the expected and reported quantitative data for the target compound and its close analogs.

PropertyThis compound (Expected)Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate[4][5]Methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate
Molecular Formula C₅H₆N₂O₃C₁₁H₁₀N₂O₃C₆H₈N₂O₃
Molar Mass ( g/mol ) 142.11218.20156.14
Appearance White to off-white solidWhite solidSolid
Melting Point (°C) Not reported; likely in the range of 190-210188195-200[6]
Yield (%) Not reported; expected to be moderate to highNot explicitly stated, but described as "highly efficient"[4]-
¹H NMR (DMSO-d₆, δ ppm) Estimated: ~12.0-13.0 (br s, 1H, OH), ~11.0-12.0 (br s, 1H, NH), ~5.8-6.0 (s, 1H, pyrazole-H), ~3.7-3.8 (s, 3H, OCH₃)12.16 (s, 1H, OH), 7.34-7.74 (m, 5H, Ar-H), 5.98 (s, 1H, pyrazole-H), 3.80 (s, 3H, OCH₃)-
¹³C NMR (DMSO-d₆, δ ppm) Estimated: ~160-165 (C=O), ~155-160 (C-5), ~135-140 (C-3), ~90-95 (C-4), ~50-55 (OCH₃)Not reported-
FTIR (cm⁻¹) Estimated: ~3200-3400 (O-H, N-H), ~1720-1740 (C=O ester)3204 (O-H), 1728 (C=O ester), 1249 (C-O)[4]-

Note: Spectroscopic data for the target compound are estimates based on the data for the phenyl-substituted analog and general knowledge of pyrazole chemistry. Actual values may vary.

Conclusion

This technical guide provides a framework for the synthesis of this compound from dimethyl acetylenedicarboxylate and hydrazine. The provided experimental protocol, adapted from a reliable source, offers a solid starting point for laboratory synthesis. The characterization data, while partially estimated, serves as a useful reference for product identification. This synthesis route is expected to be an efficient method for obtaining a key intermediate for further elaboration in drug discovery and development programs.

References

One-Pot Synthesis of Substituted Pyrazole-3-Carboxylates: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals and agrochemicals. The efficient construction of this scaffold, particularly with diverse substitution patterns, is of paramount importance. This technical guide provides a comprehensive overview of modern one-pot synthetic strategies for accessing substituted pyrazole-3-carboxylates, prized for their utility as versatile building blocks in drug discovery. This document details key experimental protocols, presents comparative data, and illustrates reaction workflows and mechanisms.

Core Methodologies and Data Overview

One-pot multi-component reactions (MCRs) have emerged as a powerful and atom-economical approach for the synthesis of complex molecules from simple starting materials in a single synthetic operation. For the synthesis of substituted pyrazole-3-carboxylates, the most prevalent MCRs involve the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative. Variations in catalysts, energy sources (conventional heating, microwave, ultrasound), and the inclusion of additional components allow for the generation of a wide array of substituted pyrazoles.

Table 1: Comparative Yields for One-Pot Synthesis of Various Pyrazole-3-Carboxylates
EntryReactant A (1,3-Dicarbonyl)Reactant B (Hydrazine)Catalyst/ConditionsProductYield (%)Reference
1Diethyl 2-acetylmalonatePhenylhydrazineAcetic acid, Ethanol, RefluxEthyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate85
2Diethyl 2-benzoylmalonatePhenylhydrazinep-TsOH, Toluene, RefluxEthyl 1,5-diphenyl-1H-pyrazole-3-carboxylate92
3Ethyl acetoacetateHydrazine hydrateCitric acid (20 mol%), EtOH:H2O (1:1), 80°CEthyl 5-methyl-1H-pyrazole-3-carboxylate90
4Dimethyl acetylenedicarboxylate (DMAD)PhenylhydrazineToluene:DCM (1:1), Reflux, 2hMethyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylateNot specified, isolated as solid
5Ethyl 2,4-dioxovalerateHydrazine monohydrateEtOH/AcOH (100:1), 0°C to rt, 15hEthyl 5-methyl-1H-pyrazole-3-carboxylate74
6Ethyl 3-oxo-3-phenylpropanoate, Malononitrile, Aromatic AldehydesHydrazine hydrateGraphene oxide (10 mol%), Aqueous medium, rt, 2-6 min (Ultrasound)Substituted pyrano[2,3-c]pyrazoles84-94
7Ethyl acetoacetate, 3-Nitrophenylhydrazine, 3-Methoxy-4-ethoxy-benzaldehydeNone, 420W Microwave, 10 min(Z)-4-(4-Ethoxy-3-methoxybenzylidene)-3-methyl-1-(3-nitrophenyl)-pyrazolone83

Key Experimental Protocols

The following protocols are representative examples of one-pot syntheses of substituted pyrazole-3-carboxylates, compiled from various literature sources.

Protocol 1: Classical Synthesis of Ethyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate

This method is a straightforward and widely used procedure for the synthesis of pyrazole-3-carboxylates from a β-ketoester and a substituted hydrazine.

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Glacial acetic acid

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl acetoacetate (1.0 eq) in ethanol.

  • Add phenylhydrazine (1.0 eq) to the solution, followed by a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Pour the residue into ice-cold water and stir. The product will often precipitate as a solid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the pure ethyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate.

Protocol 2: Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives

This protocol utilizes microwave irradiation to accelerate the reaction, often leading to higher yields and shorter reaction times.

Materials:

  • Ethyl acetoacetate

  • Substituted phenylhydrazine (e.g., 3-nitrophenylhydrazine)

  • Aromatic aldehyde (e.g., 3-methoxy-4-ethoxy-benzaldehyde)

Procedure:

  • In a 50-mL one-neck flask suitable for microwave synthesis, combine ethyl acetoacetate (1.5 eq), the substituted phenylhydrazine (1.0 eq), and the aromatic aldehyde (1.0 eq).

  • Place the flask in a domestic or dedicated laboratory microwave oven.

  • Irradiate the mixture at a power of 420 W for 10 minutes. The reaction is performed under solvent-free conditions.

  • After irradiation, carefully remove the flask from the microwave and allow it to cool to room temperature. A solid product should form.

  • Triturate the resulting solid with ethyl acetate.

  • Collect the solid product by suction filtration and wash with a small amount of cold ethyl acetate.

  • Dry the product to obtain the desired 4-arylidenepyrazolone derivative.

Protocol 3: Ultrasound-Assisted Four-Component Synthesis of Pyrano[2,3-c]pyrazoles

This green chemistry approach utilizes ultrasound irradiation and an aqueous medium for the efficient synthesis of fused pyrazole systems.

Materials:

  • Aromatic aldehyde (1.0 eq)

  • Malononitrile (1.0 eq)

  • Ethyl 3-oxo-3-phenylpropanoate (1.0 eq)

  • Hydrazine hydrate (1.0 eq)

  • Graphene oxide (10 mol%)

  • Water

Procedure:

  • In a suitable reaction vessel, suspend graphene oxide (10 mol%) in water.

  • Add the aromatic aldehyde, malononitrile, ethyl 3-oxo-3-phenylpropanoate, and hydrazine hydrate to the suspension.

  • Place the reaction vessel in an ultrasonic bath and irradiate with vigorous stirring at room temperature for 2-6 minutes.

  • Monitor the reaction by TLC.

  • Upon completion, collect the precipitated product by filtration.

  • Wash the solid with water to remove the catalyst and any water-soluble impurities.

  • Dry the product. Further purification can be achieved by recrystallization if necessary.

Visualizing the Process: Workflows and Mechanisms

General Workflow for One-Pot Pyrazole Synthesis

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_end Product Isolation 1_3_Dicarbonyl 1,3-Dicarbonyl (e.g., β-Ketoester) One_Pot_Reaction One-Pot Reaction Vessel 1_3_Dicarbonyl->One_Pot_Reaction Hydrazine Hydrazine Derivative Hydrazine->One_Pot_Reaction Other_Components Other Components (e.g., Aldehyde) Other_Components->One_Pot_Reaction Workup Work-up (e.g., Quenching, Extraction) One_Pot_Reaction->Workup Catalyst Catalyst (Acidic/Basic/Metal) Catalyst->One_Pot_Reaction Energy_Source Energy Source (Heat/Microwave/Ultrasound) Energy_Source->One_Pot_Reaction Purification Purification (e.g., Recrystallization, Chromatography) Workup->Purification Final_Product Substituted Pyrazole-3-carboxylate Purification->Final_Product caption General workflow for one-pot synthesis.

Caption: General workflow for one-pot synthesis.

Reaction Mechanism: Condensation of a β-Ketoester with Hydrazine

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Ketoester β-Ketoester (R1-CO-CH2-COOR2) Hydrazone Hydrazone Intermediate Ketoester->Hydrazone Condensation Hydrazine Hydrazine (R3-NH-NH2) Hydrazine->Hydrazone Cyclized_Intermediate Cyclized Intermediate (Pyrazolidinone) Hydrazone->Cyclized_Intermediate Intramolecular Cyclization Pyrazole Substituted Pyrazole-3-carboxylate Cyclized_Intermediate->Pyrazole Dehydration caption Mechanism of pyrazole formation.

Caption: Mechanism of pyrazole formation.

Conclusion

The one-pot synthesis of substituted pyrazole-3-carboxylates offers significant advantages in terms of efficiency, atom economy, and operational simplicity. By selecting appropriate starting materials, catalysts, and reaction conditions, a vast chemical space of pyrazole derivatives can be explored. The methodologies presented in this guide, including classical, microwave-assisted, and ultrasound-promoted syntheses, provide a robust toolkit for researchers in drug discovery and development. The ability to rapidly generate libraries of these valuable compounds will undoubtedly continue to accelerate the identification of new therapeutic agents.

Crystal Structure of Methyl 5-Hydroxy-1H-pyrazole-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazoles are a class of heterocyclic organic compounds characterized by a five-membered ring containing two adjacent nitrogen atoms. This scaffold is of significant interest in medicinal chemistry due to its presence in a wide array of biologically active compounds. Derivatives of pyrazole have been reported to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] This technical guide focuses on methyl 5-hydroxy-1H-pyrazole-3-carboxylate, a key intermediate in the synthesis of various pyrazole-based compounds. While an experimental crystal structure for this specific compound is not publicly available, this document provides a comprehensive overview of the crystal structure of a closely related analogue, methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate , to serve as a valuable reference. The synthesis, crystallographic data, and potential biological relevance will be discussed in detail.

Synthesis and Crystallization

The synthesis of pyrazole derivatives can be achieved through various synthetic routes. A common and efficient method for the synthesis of the N-phenyl analogue, methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, is a one-pot, two-component reaction.[4][5]

Experimental Protocol: One-Pot Synthesis of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate[4]

Materials:

  • Phenyl hydrazine

  • Dimethyl acetylenedicarboxylate (DMAD)

  • Toluene

  • Dichloromethane (DCM)

  • Ethanol

Procedure:

  • An equimolar mixture of phenyl hydrazine (0.22 g, 2 mmol) and dimethyl acetylenedicarboxylate (DMAD) (0.28 g, 2 mmol) is prepared.

  • The mixture is dissolved in 10 mL of a 1:1 mixture of toluene and dichloromethane.

  • The reaction mixture is stirred at reflux for 2 hours. The progress of the reaction is monitored by thin-layer chromatography.

  • Upon completion, the solvent is evaporated under reduced pressure to yield a white solid.

  • The crude product is recrystallized from ethanol to obtain single crystals suitable for X-ray diffraction.

The following diagram illustrates the workflow for the synthesis of methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.

G Synthesis Workflow reagents Phenyl hydrazine + DMAD in Toluene/DCM (1:1) reflux Reflux for 2h reagents->reflux evaporation Solvent Evaporation reflux->evaporation solid White Solid evaporation->solid recrystallization Recrystallization from Ethanol solid->recrystallization crystals Single Crystals recrystallization->crystals

Caption: Workflow for the synthesis of methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.

Crystal Structure Analysis

The crystal structure of methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate was determined by single-crystal X-ray diffraction.[4] The compound crystallizes in the monoclinic space group P21/c. The crystallographic data and data collection parameters are summarized in the table below.

Crystallographic Data for Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate[4]
ParameterValue
Chemical FormulaC₁₁H₁₀N₂O₃
Formula Weight218.21
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.5408(16)
b (Å)9.5827(16)
c (Å)11.580(2)
β (°)105.838(3)
Volume (ų)1018.5(3)
Z4
Density (calculated) (g/cm³)1.423
Absorption Coefficient (mm⁻¹)0.106
F(000)456
Crystal Size (mm³)0.40 x 0.39 x 0.21
Temperature (K)130(2)
RadiationMoKα (λ = 0.71073 Å)
θ range for data collection (°)2.22 to 27.88
Reflections collected7713
Independent reflections2402 [R(int) = 0.034]
Final R indices [I>2σ(I)]R₁ = 0.045, wR₂ = 0.118
R indices (all data)R₁ = 0.057, wR₂ = 0.126

The molecular structure reveals that the pyrazole ring is planar. The phenyl and pyrazole ring planes are inclined at a dihedral angle of 60.83(5)°.[4] The crystal packing is stabilized by intermolecular hydrogen bonds.

Biological Activities of Pyrazole Derivatives

Pyrazole derivatives are known to possess a wide range of biological activities, making them attractive scaffolds for drug discovery. While the specific biological activities of this compound are not extensively documented, the pyrazole core is associated with several therapeutic applications.

The following diagram illustrates some of the key biological activities reported for pyrazole-containing compounds.

G Biological Activities of Pyrazole Derivatives pyrazole Pyrazole Core anti_inflammatory Anti-inflammatory pyrazole->anti_inflammatory antimicrobial Antimicrobial pyrazole->antimicrobial anticancer Anticancer pyrazole->anticancer analgesic Analgesic pyrazole->analgesic anticonvulsant Anticonvulsant pyrazole->anticonvulsant

Caption: Potential therapeutic applications of pyrazole derivatives.

Conclusion

This technical guide has provided a detailed overview of the synthesis and crystal structure of methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, a close analogue of the title compound. The provided experimental protocols and crystallographic data serve as a valuable resource for researchers working with pyrazole-based compounds. The diverse biological activities associated with the pyrazole scaffold highlight its potential for the development of new therapeutic agents. Further investigation into the crystal structure and biological properties of this compound is warranted to fully elucidate its potential in drug discovery and development.

References

Tautomeric Forms of Methyl 5-hydroxy-1H-pyrazole-3-carboxylate in Solution: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-hydroxy-1H-pyrazole-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its versatile chemical scaffold. The biological activity and physicochemical properties of this molecule are intrinsically linked to its tautomeric forms, which exist in a dynamic equilibrium in solution. This technical guide provides a comprehensive overview of the tautomeric behavior of this compound, detailing the structural isomers, the influence of the solvent environment on the tautomeric equilibrium, and the experimental and computational methodologies employed to study these forms.

Introduction: The Significance of Tautomerism in Drug Discovery

Tautomerism, the chemical isomerism of compounds that readily interconvert, plays a crucial role in drug design and development. The different tautomeric forms of a molecule can exhibit distinct biological activities, receptor binding affinities, and pharmacokinetic properties. For ionizable molecules like this compound, the predominant tautomeric form can be influenced by the surrounding microenvironment, such as the active site of an enzyme or a physiological medium. A thorough understanding of the tautomeric landscape of a drug candidate is therefore essential for predicting its behavior in biological systems and for optimizing its therapeutic potential.

Tautomeric Forms of this compound

This compound can exist in several tautomeric forms, with three being the most prominent in solution: the 5-hydroxy-1H-pyrazole (OH form) , the 1,2-dihydro-5-oxo-3H-pyrazole (keto or NH form) , and a zwitterionic (CH form) . The equilibrium between these forms is dynamic and highly sensitive to the solvent environment.

  • 5-Hydroxy-1H-pyrazole (OH form): This enol-like tautomer possesses an aromatic pyrazole ring.

  • 1,2-dihydro-5-oxo-3H-pyrazole (Keto/NH form): This keto-like tautomer features a pyrazolone ring.

  • Zwitterionic (CH form): This form contains both a positive and a negative formal charge.

The relative stability of these tautomers is dictated by a delicate balance of factors including intramolecular hydrogen bonding, aromaticity, and solvation effects.

Tautomers OH 5-Hydroxy-1H-pyrazole (OH form) Keto 1,2-dihydro-5-oxo-3H-pyrazole (Keto/NH form) OH->Keto Tautomerization Zwitterion Zwitterionic (CH form) OH->Zwitterion Proton Transfer Keto->Zwitterion Proton Transfer

Figure 1: Tautomeric equilibrium of this compound.

Influence of Solvent on Tautomeric Equilibrium

The polarity and hydrogen-bonding capability of the solvent play a pivotal role in determining the predominant tautomeric form of this compound in solution.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): In these solvents, the 5-hydroxy-1H-pyrazole (OH) form is generally favored.[1] The strong hydrogen bond accepting nature of these solvents stabilizes the hydroxyl proton, thus favoring the enol-like tautomer. For the structurally similar methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, the hydroxy tautomer is predominant in a DMSO-d6 solution.[1]

  • Nonpolar Solvents (e.g., Chloroform, Dioxane): In nonpolar environments, the equilibrium often shifts towards the less polar keto (NH) form . Intramolecular or intermolecular hydrogen bonding between pyrazolone molecules can also contribute to the stabilization of this tautomer.

  • Protic Solvents (e.g., Water, Methanol): The situation in protic solvents is more complex, as the solvent can act as both a hydrogen bond donor and acceptor, potentially stabilizing all tautomeric forms to varying degrees. The zwitterionic form may also be present in significant proportions in highly polar protic solvents.

Data Presentation: Tautomer Distribution in Various Solvents

While precise quantitative data for this compound is not extensively available in the literature, the following table summarizes the expected qualitative trends based on studies of analogous compounds. The percentages provided are illustrative and intended to demonstrate the solvent-dependent shift in equilibrium.

SolventDielectric Constant (ε)Predominant TautomerExpected Tautomer Distribution (Illustrative)
Chloroform-d (CDCl₃)4.8Keto (NH) formOH: ~10-20%, Keto: ~80-90%
Tetrahydrofuran-d₈ (THF-d₈)7.6MixedOH: ~30-50%, Keto: ~50-70%
Acetone-d₆21Mixed/OH formOH: ~50-70%, Keto: ~30-50%
Dimethyl sulfoxide-d₆ (DMSO-d₆)47OH formOH: >90%, Keto: <10%
Water (D₂O)80OH form/ZwitterionicComplex equilibrium, significant population of OH and potentially zwitterionic forms

Experimental and Computational Protocols

The study of tautomerism in this compound relies on a combination of experimental and computational techniques.

Experimental Methodology: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful experimental technique for the qualitative and quantitative analysis of tautomeric mixtures in solution.

Protocol for Quantitative NMR Analysis:

  • Sample Preparation: Prepare solutions of this compound of known concentration (typically 5-10 mg/mL) in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, CD₃OD).

  • ¹H and ¹³C NMR Spectroscopy: Acquire high-resolution ¹H and ¹³C NMR spectra at ambient temperature. The chemical shifts of the pyrazole ring protons and carbons are sensitive to the tautomeric form.

  • Low-Temperature NMR: To slow down the rate of interconversion between tautomers, which can lead to broadened signals at room temperature, it is often necessary to perform experiments at low temperatures (e.g., down to -80 °C).[2][3] This allows for the observation of distinct signals for each tautomer, enabling their direct integration for quantification.

  • ¹⁵N NMR Spectroscopy: ¹⁵N NMR can provide unambiguous information about the protonation state of the nitrogen atoms in the pyrazole ring, helping to differentiate between the tautomers.

  • Data Analysis: The relative integrals of well-resolved signals corresponding to each tautomer in the low-temperature ¹H NMR spectra are used to calculate the molar ratio and percentage of each form in solution.

NMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis Dissolve Dissolve in Deuterated Solvent RT_NMR ¹H, ¹³C, ¹⁵N NMR (Room Temperature) Dissolve->RT_NMR LT_NMR Low-Temperature NMR RT_NMR->LT_NMR Broadened Signals Integrate Integrate Signals LT_NMR->Integrate Calculate Calculate Ratios Integrate->Calculate

Figure 2: Experimental workflow for NMR analysis of tautomerism.
Computational Methodology: Density Functional Theory (DFT)

Computational chemistry, particularly DFT, is a valuable tool for predicting the relative stabilities of tautomers and for aiding in the interpretation of experimental spectra.

Protocol for DFT Calculations:

  • Structure Optimization: The geometries of all possible tautomers are optimized in the gas phase using a suitable level of theory, commonly the B3LYP functional with the 6-311++G(d,p) basis set.[4]

  • Solvation Modeling: To simulate the effect of the solvent, implicit solvation models such as the Polarizable Continuum Model (PCM) are employed.[4] The optimized geometries are re-optimized within the desired solvent continuum.

  • Energy Calculations: The electronic energies, including zero-point vibrational energy corrections, are calculated for each tautomer in the gas phase and in different solvents.

  • Thermodynamic Analysis: The relative Gibbs free energies of the tautomers are calculated to determine their relative populations at a given temperature using the Boltzmann distribution.

  • NMR Chemical Shift Prediction: The NMR chemical shifts (¹H, ¹³C, ¹⁵N) for each tautomer can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. These predicted shifts can then be compared with experimental data to aid in signal assignment.

DFT_Workflow cluster_model Model Building cluster_calc DFT Calculations cluster_results Result Analysis Build Build Tautomer Structures Optimize Geometry Optimization (Gas Phase & Solvent) Build->Optimize Energy Energy Calculation Optimize->Energy NMR_Calc NMR Chemical Shift Calculation (GIAO) Optimize->NMR_Calc Relative_Energies Relative Stabilities Energy->Relative_Energies Compare_NMR Compare with Experimental Data NMR_Calc->Compare_NMR

Figure 3: Workflow for computational analysis of tautomerism using DFT.

Conclusion

The tautomeric behavior of this compound is a critical aspect of its chemical characterization, with profound implications for its application in drug discovery and development. The equilibrium between the hydroxy, keto, and zwitterionic forms is delicately balanced and highly susceptible to the solvent environment. A combined approach of low-temperature NMR spectroscopy and DFT calculations provides the most comprehensive understanding of this dynamic system. For researchers and scientists working with this and related pyrazole scaffolds, a thorough investigation of the tautomeric landscape is not merely an academic exercise but a fundamental necessity for the rational design of new therapeutic agents.

References

Navigating the Solubility Landscape of Methyl 5-Hydroxy-1H-pyrazole-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Introduction: The Significance of Solubility

The solubility of an active pharmaceutical ingredient (API) in various organic solvents is a cornerstone of pharmaceutical development. It influences critical processes such as synthesis, purification, formulation, and bioavailability. Methyl 5-hydroxy-1H-pyrazole-3-carboxylate, a heterocyclic compound, holds potential as a building block in medicinal chemistry. Understanding its solubility profile is a prerequisite for its effective utilization in drug discovery and development pipelines. This guide provides the methodological tools for researchers to establish this crucial dataset.

Quantitative Solubility Data: A Call for Experimental Determination

A thorough review of scientific databases and literature reveals a gap in the availability of specific quantitative solubility data for this compound in common organic solvents. The structural similarity to other pyrazole derivatives suggests it is likely to be soluble in many organic solvents. However, for precise and reliable data, experimental determination is necessary. The following table is provided as a template for researchers to populate with their experimentally determined values.

Table 1: Experimentally Determined Solubility of this compound at 25°C

Organic SolventChemical ClassSolubility (g/L)Solubility (mol/L)Method of Analysis
e.g., MethanolPolar Protic[Insert Data][Insert Data]e.g., HPLC-UV
e.g., AcetonePolar Aprotic[Insert Data][Insert Data]e.g., HPLC-UV
e.g., DichloromethaneChlorinated[Insert Data][Insert Data]e.g., HPLC-UV
e.g., TolueneAromatic Hydrocarbon[Insert Data][Insert Data]e.g., HPLC-UV
e.g., Ethyl AcetateEster[Insert Data][Insert Data]e.g., HPLC-UV
e.g., n-HexaneNonpolar[Insert Data][Insert Data]e.g., HPLC-UV

Experimental Protocol: The Shake-Flask Method for Thermodynamic Solubility

The "gold standard" for determining the equilibrium or thermodynamic solubility of a solid in a solvent is the shake-flask method. This technique ensures that the solvent is fully saturated with the solute, providing a reliable measure of its solubility at a given temperature.

3.1. Materials and Equipment

  • This compound (solid, high purity)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Centrifuge (optional)

3.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a pre-weighed vial. The presence of undissolved solid at the end of the experiment is crucial.

    • Accurately add a known volume or mass of the selected organic solvent to the vial.

    • Tightly seal the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C).

    • Shake the vials for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. It is advisable to conduct a preliminary experiment to determine the minimum time required to achieve a stable concentration.

  • Phase Separation:

    • After the equilibration period, cease shaking and allow the vials to stand undisturbed for several hours to allow the excess solid to settle.

    • Alternatively, the vials can be centrifuged to facilitate the separation of the solid and liquid phases.

  • Sample Collection and Preparation:

    • Carefully withdraw a clear aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.

    • Accurately weigh the filtered solution.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Generate a calibration curve by analyzing the standard solutions using a suitable analytical method, such as HPLC-UV or UV-Vis spectroscopy.

    • Analyze the filtered saturated solution. If necessary, accurately dilute the sample with the solvent to ensure the concentration falls within the linear range of the calibration curve.

  • Calculation:

    • Using the calibration curve, determine the concentration of the solute in the (diluted) sample.

    • Calculate the original concentration in the saturated solution, accounting for any dilution.

    • Express the solubility in desired units, such as grams per liter (g/L) or moles per liter (mol/L).

Visualizing the Process

To further clarify the experimental procedure, the following diagrams illustrate the workflow for determining thermodynamic solubility and a logical approach to solvent screening.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_sample Sampling & Analysis cluster_calc Calculation prep1 Add excess solid to vial prep2 Add known volume of solvent prep1->prep2 prep3 Seal vial prep2->prep3 equil1 Shake at constant temperature (24-72 hours) prep3->equil1 sep1 Allow solid to settle or centrifuge equil1->sep1 samp1 Withdraw supernatant sep1->samp1 samp2 Filter through 0.22 µm filter samp1->samp2 samp3 Quantify concentration (e.g., HPLC-UV) samp2->samp3 calc1 Determine solubility from calibration curve samp3->calc1

Caption: Experimental Workflow for Thermodynamic Solubility Determination.

G cluster_tier1 Tier 1: Primary Screening cluster_analysis Analysis cluster_tier2 Tier 2: Optimization (Optional) start Start Solvent Screening t1_s1 Select diverse solvents (polar protic, polar aprotic, nonpolar) start->t1_s1 t1_s2 Determine solubility in each pure solvent t1_s1->t1_s2 an_s1 Analyze Tier 1 results t1_s2->an_s1 an_s2 Identify 'good' and 'poor' solvents an_s1->an_s2 t2_s1 Investigate binary solvent mixtures (good solvent + anti-solvent) an_s2->t2_s1 If necessary end Final Solubility Profile an_s2->end If sufficient t2_s1->end

An In-depth Technical Guide on Methyl 5-hydroxy-1H-pyrazole-3-carboxylate and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physical and chemical properties of methyl 5-hydroxy-1H-pyrazole-3-carboxylate and its prominent N-substituted analogues. Pyrazole derivatives are a significant class of heterocyclic compounds widely recognized for their diverse biological activities, forming the core scaffold of numerous pharmaceuticals. This document aims to be a valuable resource for researchers and professionals involved in drug discovery and development by consolidating key data on their synthesis, characterization, and potential biological relevance.

Tautomerism of 5-Hydroxypyrazoles

5-Hydroxypyrazoles, including this compound, can exist in several tautomeric forms. The primary forms are the "OH" tautomer (5-hydroxy-1H-pyrazole), the "CH" tautomer (pyrazol-5(4H)-one), and the "NH" tautomer (pyrazol-5(2H)-one). The predominant tautomer can be influenced by the solvent, temperature, and the nature of substituents on the pyrazole ring. For instance, in a DMSO-d6 solution, the 5-hydroxy tautomer of methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate is predominant.[1]

Physical and Chemical Properties

Table 1: Physical Properties of this compound Derivatives
Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylateNot FoundC₁₁H₁₀N₂O₃218.20188[1]
Methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate51985-95-6C₆H₈N₂O₃156.14195-200
Table 2: Spectral Data for Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate
Spectral Data TypeKey Features and Assignments
¹H NMR (300 MHz, DMSO-d₆)δ 12.16 (s, 1H, -OH), 7.74-7.34 (m, 5H, Ar-H), 5.98 (s, 1H, pyrazole-H4), 3.80 (s, 3H, -OCH₃)[1]
FTIR (ATR, cm⁻¹)3204 (O-H stretching), 1728 (C=O stretching, ester)[1]

Experimental Protocols

A general and widely utilized method for the synthesis of the pyrazole core involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent.

Synthesis of Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate

A one-pot synthesis involves the reaction of phenylhydrazine with dimethyl acetylenedicarboxylate (DMAD).[1]

Experimental Workflow:

G reagents Phenylhydrazine + DMAD in Toluene/DCM (1:1) reflux Reflux for 2h reagents->reflux Reaction evaporation Solvent Evaporation (Reduced Pressure) reflux->evaporation Work-up recrystallization Recrystallization (Ethanol) evaporation->recrystallization product Methyl 5-hydroxy-1-phenyl- 1H-pyrazole-3-carboxylate recrystallization->product Purification G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product hydrazine Hydrazine Hydrate condensation Cyclocondensation hydrazine->condensation dmad Dimethyl Acetylenedicarboxylate dmad->condensation product This compound condensation->product G cluster_pathways Potential Target Signaling Pathways pyrazole Pyrazole Scaffold inflammation Inflammatory Pathways (e.g., COX signaling) pyrazole->inflammation Inhibition cancer Cancer Proliferation Pathways (e.g., Kinase signaling) pyrazole->cancer Inhibition infection Microbial Survival Pathways pyrazole->infection Disruption

References

An In-depth Technical Guide to the Fundamental Reactivity of Methyl 5-hydroxy-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-hydroxy-1H-pyrazole-3-carboxylate is a versatile heterocyclic compound of significant interest in medicinal chemistry and drug development. Its pyrazole core, adorned with a hydroxyl group, a methyl ester, and a reactive N-H bond, offers multiple sites for chemical modification, making it an attractive scaffold for the synthesis of diverse molecular libraries. This guide provides a comprehensive overview of the fundamental reactivity of this pyrazole derivative, focusing on its tautomerism, acidity, and susceptibility to various substitution and functionalization reactions.

Tautomerism and Acidity

The this compound molecule exists in several tautomeric forms, with the predominant forms being the 5-hydroxy (OH), 5-oxo (CH), and zwitterionic forms. The equilibrium between these tautomers is influenced by the solvent and the substituents on the pyrazole ring. In many common organic solvents, the 5-hydroxy form is the major species.

Table 1: Acidity of 5-Hydroxypyrazole Analogs

CompoundpKaSolvent
1-Phenyl-3-methyl-5-hydroxypyrazole~7.1Water
3-Amino-5-hydroxypyrazole12.37 (Predicted)Not Specified

The electron-withdrawing nature of the methyl carboxylate group at the C3 position is expected to increase the acidity of the N-H proton compared to unsubstituted pyrazole.

Electrophilic Substitution on the Pyrazole Ring

The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. Due to the electronic properties of the two nitrogen atoms, the C4 position is the most electron-rich and, therefore, the primary site for electrophilic attack. The presence of the hydroxyl group at C5 further activates the ring towards electrophilic substitution.

Nitration

Nitration of the pyrazole ring typically occurs at the C4 position. While a specific protocol for this compound is not documented, a general procedure can be adapted from the nitration of other pyrazole derivatives.

Table 2: Representative Yields for Nitration of Pyrazole Derivatives

SubstrateNitrating AgentProductYield (%)
PyrazoleHNO₃/H₂SO₄4-NitropyrazoleModerate
1-PhenylpyrazoleHNO₃/H₂SO₄1-(4-Nitrophenyl)-4-nitropyrazoleGood
Halogenation

Halogenation with reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) also proceeds selectively at the C4 position.

Table 3: Representative Yields for Halogenation of Pyrazole Derivatives

SubstrateHalogenating AgentProductYield (%)
3,5-Dimethyl-1H-pyrazoleNBS in CCl₄4-Bromo-3,5-dimethyl-1H-pyrazole90-99%
Pyrazole-3-carboxylic acidBr₂/NaOH4-Bromopyrazole-3-carboxylic acid90%
Other Electrophilic Substitutions

Other electrophilic substitution reactions, such as the Vilsmeier-Haack and Mannich reactions, are also expected to occur at the C4 position, providing avenues for the introduction of formyl and aminomethyl groups, respectively.

N-Alkylation and N-Acylation

The N-H proton of the pyrazole ring is readily removed by a base, generating a nucleophilic pyrazolide anion that can undergo alkylation or acylation. For asymmetrically substituted pyrazoles like this compound, this can lead to a mixture of N1 and N2 regioisomers. The regioselectivity of these reactions is influenced by steric and electronic factors, as well as the reaction conditions.

N-Alkylation

The alkylation of pyrazoles is a common method for introducing diversity. The choice of base, solvent, and alkylating agent can influence the ratio of N1 to N2 products. Generally, bulkier substituents at C5 tend to favor alkylation at the N1 position.

Table 4: Regioselectivity in N-Alkylation of Substituted Pyrazoles

Pyrazole SubstrateAlkylating AgentBase/SolventMajor Isomer
3-Substituted PyrazoleAlkyl HalideK₂CO₃/DMSON1
Ethyl 1H-pyrazole-3-carboxylateVariousK₂CO₃N1 favored
N-Acylation

Acylation of the pyrazole nitrogen can be achieved using acyl halides or anhydrides in the presence of a base. Similar to alkylation, a mixture of N1 and N2 acylated products can be formed.

Reactivity of the 5-Hydroxyl Group

The 5-hydroxyl group behaves as a typical phenolic hydroxyl group, allowing for O-alkylation and O-acylation reactions.

O-Alkylation (Ether Synthesis)

Under basic conditions, the hydroxyl proton can be removed to form an alkoxide, which can then react with an alkyl halide to form an ether. Competition between N-alkylation and O-alkylation is a key consideration and can often be controlled by the choice of reaction conditions.

O-Acylation

The hydroxyl group can be acylated to form esters using acylating agents. The relative reactivity of the N-H and O-H groups towards acylation will depend on their respective acidities and the reaction conditions employed.

Experimental Protocols

General Protocol for N-Alkylation of this compound (Adapted)
  • To a solution of this compound (1.0 eq) in anhydrous DMF, add a base such as potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add the alkylating agent (e.g., methyl iodide or benzyl bromide, 1.1 eq) dropwise.

  • Stir the reaction mixture at room temperature or heat as required, monitoring the progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to separate the N1 and N2 isomers.

General Protocol for C4-Bromination of this compound (Adapted)
  • Dissolve this compound (1.0 eq) in a suitable solvent such as DMF or chloroform.

  • Add N-bromosuccinimide (1.05 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Once the starting material is consumed, dilute the reaction with water.

  • Extract the product with an organic solvent.

  • Wash the organic layer with sodium thiosulfate solution and then brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be purified by recrystallization or column chromatography.

Visualizations

reaction_pathways cluster_electrophilic Electrophilic Substitution at C4 cluster_functionalization N- and O-Functionalization start_E Methyl 5-hydroxy- 1H-pyrazole-3-carboxylate E1 Nitration (HNO3/H2SO4) start_E->E1 E2 Halogenation (NBS or NCS) start_E->E2 E3 Vilsmeier-Haack (POCl3, DMF) start_E->E3 prod_nitro 4-Nitro derivative E1->prod_nitro prod_halo 4-Halo derivative E2->prod_halo prod_formyl 4-Formyl derivative E3->prod_formyl start_F Methyl 5-hydroxy- 1H-pyrazole-3-carboxylate F1 N-Alkylation (R-X, Base) start_F->F1 F2 O-Alkylation (R-X, Base) start_F->F2 F3 Acylation (Acyl-Cl, Base) start_F->F3 prod_N_alkyl N1/N2-Alkyl derivatives F1->prod_N_alkyl prod_O_alkyl 5-Alkoxy derivative F2->prod_O_alkyl prod_acyl N- and/or O-Acyl derivatives F3->prod_acyl

Caption: Key reactivity pathways of this compound.

experimental_workflow start Start: This compound step1 1. Dissolve in Anhydrous DMF 2. Add Base (e.g., K2CO3) start->step1 step2 Add Alkylating Agent (R-X) step1->step2 step3 Reaction Monitoring (TLC) step2->step3 step4 Work-up: Aqueous Quench & Extraction step3->step4 step5 Purification: Column Chromatography step4->step5 end End: Isolated N-Alkylated Products step5->end

Caption: General experimental workflow for N-alkylation.

Spectroscopic Data

The following data is for a closely related analog, methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, and can serve as a reference for the characterization of derivatives of the title compound.[1]

Table 5: Spectroscopic Data for Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate

TechniqueData
¹H NMR (300 MHz, DMSO-d₆)δ 12.16 (s, 1H, OH), 7.74-7.34 (m, 5H, Ar-H), 5.98 (s, 1H, pyrazole-H4), 3.80 (s, 3H, OCH₃)
FTIR (ATR, cm⁻¹)3204 (O-H stretch), 1728 (C=O stretch, ester)

Conclusion

This compound presents a rich and varied reactivity profile. Its C4 position is primed for electrophilic substitution, while the N-H and O-H groups offer dual sites for nucleophilic attack and functionalization. Understanding the interplay of these reactive centers and the factors that govern regioselectivity is crucial for leveraging this scaffold in the design and synthesis of novel compounds with potential therapeutic applications. This guide provides a foundational understanding of its core reactivity, offering a starting point for further exploration and application in drug discovery and development.

References

Unlocking the Therapeutic Potential of Novel Pyrazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, continues to be a cornerstone in medicinal chemistry. Its versatile structure allows for diverse substitutions, leading to a wide array of pharmacological activities. This technical guide delves into the significant biological potential of novel pyrazole derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. It provides a comprehensive overview of their quantitative activities, detailed experimental methodologies for their evaluation, and insights into their mechanisms of action through key signaling pathways.

Quantitative Biological Activity of Novel Pyrazole Derivatives

The therapeutic efficacy of newly synthesized pyrazole derivatives is quantified through various in vitro and in vivo assays. This section summarizes the key activity data in a structured format to facilitate comparison and aid in structure-activity relationship (SAR) analysis.

Anticancer Activity

The antiproliferative and kinase inhibitory activities of novel pyrazole derivatives have been extensively studied against various cancer cell lines and molecular targets. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxic potential, while kinase inhibition assays reveal specific molecular targets.

Table 1: Anticancer Activity of Novel Pyrazole Derivatives (IC50 in µM)

Compound/SeriesTarget Cell Line(s)IC50 (µM)Target Kinase(s)IC50 (µM)Reference(s)
Pyrazole-Thiophene HybridsMCF-7, HepG26.57 - 92.12EGFR (wild-type & T790M), VEGFR-216.25 - 17.8 (µg/mL)[1]
Fused Pyrazole DerivativesHEPG20.31 - 8.71EGFR, VEGFR-20.06 - 0.71 (EGFR), 0.22 (VEGFR-2)[2]
Pyrazole-Chalcone ConjugatesMCF-7, SiHa, PC-32.13 - 4.46Tubulin Polymerization1.15 - 1.95[3]
1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diaminesHepG2, MCF-78.03 - 13.14CDK20.45 - 0.85[4][5]
Pyrazolo[3,4-d]pyrimidinesNCI 60 Cell Panel0.018 - 9.98EGFR0.034 - 0.135[6]
4-Amino-1H-pyrazolesHCT116<0.001 (for CDK14)CDK14<0.001[7]
Pyrazoline-linked 4-methylsulfonylphenyl scaffoldHL60, MCF-7, MDA-MB-2314.07 - 16.20EGFR, HER2, VEGFR20.574 (EGFR), 0.253 (HER2), 0.135 (VEGFR2)[8]
Pyrazole-oxindolesHeLa, A549, MCF75.90 - 9.20Tubulin Polymerization-[9]
BenzofuropyrazolesK562, A5490.19 - 0.26Tubulin Polymerization7.30[10]
Antimicrobial Activity

Novel pyrazole derivatives have demonstrated significant potential in combating bacterial and fungal pathogens, including resistant strains. The minimum inhibitory concentration (MIC) is the primary measure of their antimicrobial efficacy.

Table 2: Antimicrobial Activity of Novel Pyrazole Derivatives (MIC in µg/mL)

Compound/SeriesTarget Microorganism(s)MIC (µg/mL)Reference(s)
4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazideS. aureus, B. subtilis, K. pneumoniae, A. niger2.9 - 125[11]
Indazoles and PyrazolinesE. faecalis, S. aureus, S. epidermidis64 - 128[12]
Aminoguanidine-derived 1,3-diphenyl pyrazolesS. aureus, E. coli (including MDR strains)1 - 8[13]
Naphthyl-substituted pyrazole-hydrazonesS. aureus, A. baumannii0.78 - 1.56[13]
Pyrazole-thiazole hybridsS. aureus, K. planticola1.9 - 3.9[13]
Quinoline-Pyrido[2,3-d] Pyrimidinone DerivativesVarious bacteria and fungi1 - 5 (µmol/mL)[14]
Diphenyl pyrazole–chalcone derivativesMRSA, E. coli7.8 - 15.7[15]
Anti-inflammatory Activity

The anti-inflammatory effects of pyrazole derivatives are often evaluated in vivo using models like the carrageenan-induced paw edema assay in rodents. The percentage of edema inhibition is a key indicator of anti-inflammatory potency.

Table 3: Anti-inflammatory Activity of Novel Pyrazole Derivatives

Compound/SeriesAnimal ModelDoseMax. Inhibition (%)Time Point (hours)Reference(s)
Pyrazole Derivative K-3Carrageenan-induced paw edema (rat)100 mg/kg52.04[16]
Benzenesulfonamide SpirotriazolotriazinesCarrageenan-induced paw edema (rat)200 mg/kg96.31 - 99.694[17]

Key Experimental Protocols

Reproducibility and standardization are paramount in drug discovery research. This section provides detailed methodologies for key experiments cited in the evaluation of novel pyrazole derivatives.

In Vitro Anticancer and Cytotoxicity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10^4 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength is typically set at 650 nm or higher.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.

In Vitro Antimicrobial Assays

This method assesses the antimicrobial activity of a compound by measuring the zone of growth inhibition around a disk impregnated with the test substance.

  • Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) in sterile saline or broth.

  • Plate Inoculation: Uniformly streak the inoculum onto the surface of an appropriate agar medium (e.g., Mueller-Hinton agar).

  • Disk Application: Aseptically place sterile filter paper disks impregnated with a known concentration of the pyrazole derivative onto the agar surface.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each disk in millimeters.

In Vivo Anti-inflammatory Assays

This is a widely used model for evaluating the acute anti-inflammatory activity of compounds.[17][18]

  • Animal Acclimatization: Acclimatize male Wistar rats for at least one week under standard laboratory conditions.

  • Compound Administration: Administer the pyrazole derivative or a reference drug (e.g., indomethacin) orally or intraperitoneally at a specified time before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the control group (vehicle-treated) at each time point.

Mechanism of Action Assays

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

  • Reagent Preparation: Reconstitute purified tubulin protein in a polymerization buffer containing GTP.

  • Reaction Setup: In a 96-well plate, add the tubulin solution and the test pyrazole derivative at various concentrations. Include positive (e.g., colchicine for inhibition) and negative (vehicle) controls.

  • Polymerization Monitoring: Monitor the increase in absorbance at 340 nm over time at 37°C using a microplate reader. The absorbance is proportional to the extent of tubulin polymerization.

  • Data Analysis: Calculate the percentage of inhibition of tubulin polymerization and determine the IC50 value.

These assays quantify the ability of a compound to inhibit the activity of a specific kinase.

  • Reaction Mixture Preparation: Prepare a reaction buffer containing the purified kinase (e.g., EGFR or CDK2/Cyclin A2), a specific substrate (e.g., a peptide), and ATP.

  • Inhibitor Incubation: Add the pyrazole derivative at various concentrations to the reaction mixture and incubate to allow for binding to the kinase.

  • Reaction Initiation and Termination: Initiate the kinase reaction by adding ATP. After a defined incubation period, stop the reaction (e.g., by adding EDTA).

  • Detection: Quantify the amount of phosphorylated substrate or the amount of ADP produced using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • Data Analysis: Determine the percentage of kinase inhibition relative to a control without the inhibitor and calculate the IC50 value.

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

  • Protein Extraction: Lyse treated and untreated cells to extract total proteins.

  • Protein Quantification: Determine the protein concentration of the lysates using a suitable method (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Detect the protein bands using a chemiluminescent or fluorescent substrate and an imaging system.

  • Analysis: Quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which pyrazole derivatives exert their biological effects is crucial for rational drug design and development. This section visualizes key signaling pathways and experimental workflows.

Inhibition of Tubulin Polymerization

Several pyrazole derivatives exhibit anticancer activity by interfering with microtubule dynamics, which are essential for cell division. They often bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules. This leads to mitotic arrest at the G2/M phase of the cell cycle and subsequent apoptosis.

G Workflow for Assessing Tubulin Polymerization Inhibition cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assays PurifiedTubulin Purified Tubulin + GTP AddCompound Add Pyrazole Derivative PurifiedTubulin->AddCompound Incubate37C Incubate at 37°C AddCompound->Incubate37C MeasureAbsorbance Measure Absorbance (340 nm) Incubate37C->MeasureAbsorbance CalculateIC50 Calculate IC50 MeasureAbsorbance->CalculateIC50 CellCycleAnalysis Cell Cycle Analysis (Flow Cytometry) CancerCells Cancer Cells TreatCompound Treat with Pyrazole Derivative CancerCells->TreatCompound Immunofluorescence Immunofluorescence Staining of Microtubules TreatCompound->Immunofluorescence TreatCompound->CellCycleAnalysis ApoptosisAssay Apoptosis Assay (e.g., Annexin V) TreatCompound->ApoptosisAssay

Workflow for assessing tubulin polymerization inhibition.
EGFR Tyrosine Kinase Inhibition Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation. Its overactivation is a hallmark of many cancers. Pyrazole derivatives can act as EGFR inhibitors by competing with ATP for binding to the kinase domain, thereby blocking downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways.

G EGFR Signaling Pathway and Inhibition by Pyrazole Derivatives EGF EGF EGFR EGFR EGF->EGFR ADP ADP EGFR->ADP RAS RAS EGFR->RAS P PI3K PI3K EGFR->PI3K P Pyrazole Pyrazole Derivative Pyrazole->EGFR ATP ATP ATP->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

EGFR signaling pathway and inhibition by pyrazole derivatives.
Cyclin-Dependent Kinase 2 (CDK2) Inhibition

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle. CDK2, in complex with Cyclin E or Cyclin A, is crucial for the G1/S phase transition. Inhibiting CDK2 with pyrazole derivatives can lead to cell cycle arrest, preventing cancer cells from replicating their DNA and proliferating.

G CDK2-Mediated Cell Cycle Progression and Inhibition cluster_G1 G1 Phase cluster_S S Phase (DNA Synthesis) CyclinD_CDK46 Cyclin D / CDK4/6 pRb pRb CyclinD_CDK46->pRb P E2F E2F pRb->E2F S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 CyclinE_CDK2->pRb P G1_Arrest G1 Arrest CyclinE_CDK2->G1_Arrest Pyrazole Pyrazole Derivative Pyrazole->CyclinE_CDK2 G1_Arrest->S_Phase_Genes

CDK2-mediated cell cycle progression and inhibition.

Conclusion and Future Directions

Novel pyrazole derivatives represent a highly promising class of therapeutic agents with a broad spectrum of biological activities. The data and protocols presented in this guide highlight their potential in oncology, infectious diseases, and inflammatory disorders. The versatility of the pyrazole scaffold allows for fine-tuning of its pharmacological properties through targeted chemical modifications.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Elucidating the precise structural requirements for enhanced potency and selectivity against specific biological targets.

  • Mechanism of Action Studies: Further investigation into the downstream effects of target inhibition and potential off-target activities.

  • In Vivo Efficacy and Safety Profiling: Comprehensive preclinical studies to evaluate the therapeutic potential and safety of lead compounds in relevant animal models.

  • Development of Drug Delivery Systems: Exploring novel formulations to improve the pharmacokinetic and pharmacodynamic properties of promising pyrazole derivatives.

By leveraging the information provided in this technical guide, researchers and drug development professionals can accelerate the discovery and development of the next generation of pyrazole-based therapeutics.

References

Methodological & Application

using methyl 5-hydroxy-1H-pyrazole-3-carboxylate as a building block in drug discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Methyl 5-hydroxy-1H-pyrazole-3-carboxylate is a highly functionalized heterocyclic building block with significant potential in drug discovery. Its pyrazole core is a well-established pharmacophore found in numerous approved drugs, and the presence of a hydroxyl group, a methyl ester, and a reactive pyrazole ring system allows for diverse chemical modifications. This versatility makes it an attractive starting point for the synthesis of novel bioactive molecules targeting a wide range of therapeutic areas, including oncology, inflammation, and infectious diseases.

The pyrazole nucleus is a key feature in many pharmacologically active agents, valued for its ability to engage in various biological interactions. Derivatives of pyrazole have been reported to exhibit a broad spectrum of activities, including as inhibitors of protein kinases, which are crucial regulators of cellular processes often dysregulated in diseases like cancer.[1] The functional groups on this compound offer multiple avenues for chemical elaboration to explore structure-activity relationships (SAR) and optimize drug-like properties.

Key Applications in Drug Discovery

The strategic placement of reactive sites on the this compound scaffold allows for its elaboration into a variety of more complex structures with potential therapeutic applications.

  • Kinase Inhibitors: The pyrazole core is a common scaffold in the design of kinase inhibitors.[2] The functional groups of the title compound can be modified to introduce substituents that can interact with the ATP-binding site or allosteric pockets of various kinases. For example, the ester can be converted to an amide, and the hydroxyl group can be alkylated or used as a handle for further functionalization to improve potency and selectivity.

  • Anticancer Agents: Many pyrazole derivatives have demonstrated potent anticancer activity.[3] The derivatization of this compound can lead to compounds that induce apoptosis, inhibit cell proliferation, or interfere with other cancer-related signaling pathways.

  • Anti-inflammatory Agents: The pyrazole moiety is present in several non-steroidal anti-inflammatory drugs (NSAIDs). By modifying the core structure of this compound, novel anti-inflammatory agents with potentially improved efficacy and safety profiles can be developed.

  • Antiviral and Antimicrobial Agents: Pyrazole derivatives have also been investigated for their potential as antiviral and antimicrobial agents. The versatile nature of the this compound building block allows for the synthesis of libraries of compounds to be screened against various pathogens.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of the building block and its subsequent derivatization. These protocols are based on established literature procedures and can be adapted for the synthesis of a wide range of derivatives.

Protocol 1: Synthesis of Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate

This protocol describes a one-pot synthesis of a closely related derivative, methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, which illustrates the general approach to constructing this pyrazole scaffold.[4]

Materials:

  • Phenyl hydrazine

  • Dimethylacetylene dicarboxylate (DMAD)

  • Toluene

  • Dichloromethane (DCM)

  • Ethanol

Procedure:

  • In a round-bottom flask, combine phenyl hydrazine (2 mmol) and dimethylacetylene dicarboxylate (DMAD) (2 mmol).

  • Add a 1:1 mixture of toluene and DCM (10 mL).

  • Stir the mixture at reflux for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, evaporate the solvent under reduced pressure.

  • Recrystallize the resulting white solid from ethanol to obtain pure methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.[4]

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Phenylhydrazine Phenyl hydrazine Reflux Reflux in Toluene/DCM (1:1) 2 hours Phenylhydrazine->Reflux DMAD Dimethylacetylene dicarboxylate (DMAD) DMAD->Reflux Product Methyl 5-hydroxy-1-phenyl- 1H-pyrazole-3-carboxylate Reflux->Product

Protocol 2: Hydrolysis of the Methyl Ester to Carboxylic Acid

The methyl ester of the pyrazole can be hydrolyzed to the corresponding carboxylic acid, which is a key intermediate for the synthesis of amide derivatives.

Materials:

  • This compound derivative

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the pyrazole ester in a mixture of THF and water (e.g., 3:1 ratio).

  • Add NaOH or LiOH (2.0 equivalents) and stir the solution at room temperature or with gentle heating (40-50 °C).

  • Monitor the reaction by TLC until the starting material is consumed (typically 4-12 hours).

  • Cool the reaction mixture in an ice bath and acidify to pH 2-3 with 1M HCl to precipitate the carboxylic acid.

  • Stir the mixture in the ice bath for 30 minutes.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under high vacuum.

G cluster_start Starting Material cluster_reaction Hydrolysis cluster_product Product Ester Methyl 5-hydroxy-1H-pyrazole -3-carboxylate Derivative Hydrolysis 1. LiOH or NaOH, THF/H₂O 2. HCl (aq) Ester->Hydrolysis Acid 5-Hydroxy-1H-pyrazole -3-carboxylic Acid Derivative Hydrolysis->Acid

Protocol 3: Amide Coupling

The pyrazole carboxylic acid can be coupled with a variety of amines to generate a library of amide derivatives.

Materials:

  • 5-Hydroxy-1H-pyrazole-3-carboxylic acid derivative

  • Oxalyl chloride or Thionyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Desired amine

  • Triethylamine (TEA)

Procedure:

  • Acid Chloride Formation: Suspend the pyrazole carboxylic acid in anhydrous DCM and add a few drops of DMF. Add oxalyl chloride or thionyl chloride (2.0 equivalents) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 1-3 hours. Remove the solvent and excess reagent in vacuo to obtain the crude acid chloride, which is used immediately in the next step.

  • Amide Formation: Dissolve the crude acid chloride in fresh anhydrous DCM and cool to 0 °C. In a separate flask, dissolve the desired amine (1.2 equivalents) and triethylamine (2.5 equivalents) in anhydrous DCM. Add the amine solution dropwise to the stirred acid chloride solution at 0 °C. Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

G cluster_start Starting Material cluster_reaction Amide Coupling cluster_product Product Acid 5-Hydroxy-1H-pyrazole -3-carboxylic Acid Derivative Coupling 1. (COCl)₂ or SOCl₂, DCM 2. Amine, TEA, DCM Acid->Coupling Amide 5-Hydroxy-1H-pyrazole -3-carboxamide Derivative Coupling->Amide

Protocol 4: N-Alkylation of the Pyrazole Ring

N-alkylation of the pyrazole ring is a common strategy to modulate the physicochemical and pharmacological properties of pyrazole-containing molecules.[1][5]

Materials:

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • To a stirred solution of this compound in anhydrous DMF, add NaH or K₂CO₃ portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the alkyl halide dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the crude product by column chromatography.

G cluster_start Starting Material cluster_reaction N-Alkylation cluster_product Product Pyrazole Methyl 5-hydroxy-1H-pyrazole -3-carboxylate Alkylation 1. NaH or K₂CO₃, DMF 2. Alkyl halide Pyrazole->Alkylation NAlkylated Methyl 1-Alkyl-5-hydroxy- 1H-pyrazole-3-carboxylate Alkylation->NAlkylated

Protocol 5: Conversion of Hydroxyl Group to Bromo Group

The hydroxyl group at the 5-position can be converted to a bromine atom, which serves as a versatile handle for cross-coupling reactions, such as the Suzuki-Miyaura coupling. This protocol is adapted from a procedure for a similar ethyl ester derivative.[6]

Materials:

  • Ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate

  • Tribromooxyphosphorus (POBr₃)

  • Acetonitrile

  • Saturated sodium carbonate solution

  • Ethyl acetate

Procedure:

  • Dissolve ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate in acetonitrile.

  • Add tribromooxyphosphorus and heat the mixture to reflux. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and slowly pour it into a precooled saturated sodium carbonate solution.

  • Perform suction filtration and extract the filtrate with ethyl acetate.

  • Dry the organic layer with anhydrous sodium sulfate and concentrate under reduced pressure to obtain the 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester.[6]

G cluster_start Starting Material cluster_reaction Bromination cluster_product Product Hydroxy Ethyl 5-hydroxy-1-methyl- 1H-pyrazole-3-carboxylate Bromination POBr₃, Acetonitrile Reflux Hydroxy->Bromination Bromo Ethyl 5-bromo-1-methyl- 1H-pyrazole-3-carboxylate Bromination->Bromo

Data Presentation

While specific quantitative data for derivatives of this compound are not extensively available in the public domain, the following table presents representative data for bioactive pyrazole derivatives to illustrate the potential potency that can be achieved with this scaffold.

Compound ClassTargetIC₅₀ / ActivityReference
Pyrazole Carboxamide DerivativeFLT30.089 nM[7]
Pyrazole Carboxamide DerivativeCDK20.719 nM[7]
Pyrazole Carboxamide DerivativeCDK40.770 nM[7]
Pyrazolo[3,4-g]isoquinolineHaspin Kinase57 nM[8]
3-Alkyl-5-aryl-1-pyrimidyl-1H-pyrazoleJNK3227 nM[9]
Aryl Azo Imidazo[1,2-b]pyrazoleMCF-7 cancer cells6.1 µM[3]

Signaling Pathways and Logical Relationships

The derivatization of this compound provides access to a vast chemical space. The logical workflow for drug discovery using this building block is outlined below.

G cluster_start Building Block cluster_derivatization Derivatization Strategies cluster_library Compound Library cluster_screening Screening & Optimization cluster_candidate Outcome BuildingBlock Methyl 5-hydroxy-1H-pyrazole -3-carboxylate N_Alkylation N-Alkylation BuildingBlock->N_Alkylation Amide_Coupling Amide Coupling BuildingBlock->Amide_Coupling O_Alkylation O-Alkylation BuildingBlock->O_Alkylation Suzuki_Coupling Suzuki Coupling (after bromination) BuildingBlock->Suzuki_Coupling Library Diverse Pyrazole Derivatives N_Alkylation->Library Amide_Coupling->Library O_Alkylation->Library Suzuki_Coupling->Library Screening Biological Screening (e.g., Kinase Assays) Library->Screening SAR Structure-Activity Relationship (SAR) Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Candidate Drug Candidate Lead_Opt->Candidate

Derivatives of this compound can potentially modulate various signaling pathways implicated in disease. For instance, as kinase inhibitors, they can target pathways such as the MAPK/ERK pathway, which is frequently hyperactivated in cancer.

G cluster_pathway Simplified Kinase Signaling Pathway cluster_inhibitor Point of Intervention GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation, Survival Transcription->Proliferation Inhibitor Pyrazole-based Kinase Inhibitor Inhibitor->MEK

References

Application Note: Regioselective N-Alkylation of Methyl 5-Hydroxy-1H-Pyrazole-3-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrazole derivatives are crucial scaffolds in medicinal chemistry and drug development, exhibiting a wide range of biological activities. The N-alkylation of the pyrazole ring is a common and effective strategy to modulate the physicochemical and pharmacological properties of these compounds. However, the N-alkylation of unsymmetrically substituted pyrazoles, such as methyl 5-hydroxy-1H-pyrazole-3-carboxylate, presents a significant challenge regarding regioselectivity, often yielding a mixture of N1 and N2 isomers.[1][2] This application note provides a detailed protocol for the N-alkylation of this compound, with a focus on strategies to control the regioselectivity of the reaction. The protocol is based on established methodologies for the alkylation of substituted pyrazoles.[3][4]

The key challenge in the alkylation of this compound lies in the presence of two reactive nitrogen atoms in the pyrazole ring and a hydroxyl group, which can lead to a mixture of N1-alkylated, N2-alkylated, and O-alkylated products. The regioselectivity of the N-alkylation can be influenced by several factors, including the choice of base, solvent, reaction temperature, and the nature of the alkylating agent.[1]

Experimental Protocols

This section details the materials, equipment, and a step-by-step procedure for the N-alkylation of this compound.

Materials

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃))

  • Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile (MeCN), tetrahydrofuran (THF))

  • Quenching solution (e.g., saturated aqueous ammonium chloride (NH₄Cl), water)

  • Extraction solvent (e.g., ethyl acetate, dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate (Na₂SO₄), magnesium sulfate (MgSO₄))

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrers, etc.)

  • Thin-layer chromatography (TLC) plates and developing chambers

Procedure

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in the chosen anhydrous solvent.

  • Deprotonation: Add the selected base (1.1-1.5 eq) portion-wise to the solution at 0 °C. Allow the mixture to stir at this temperature for 30-60 minutes to ensure complete deprotonation. The choice of base can significantly influence the regioselectivity.[1] For instance, using sodium hydride may favor the formation of one regioisomer.[1]

  • Alkylation: Slowly add the alkylating agent (1.0-1.2 eq) to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature or heat as required. The progress of the reaction should be monitored by TLC.

  • Quenching: Once the reaction is complete (as indicated by TLC), cool the mixture to 0 °C and carefully quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl or water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate) three times.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over an anhydrous drying agent like Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to separate the N1- and N2-alkylated isomers and any O-alkylated byproducts.

  • Characterization: Characterize the purified products using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structures and determine the regioselectivity of the alkylation.

Data Presentation

The regioselectivity of pyrazole N-alkylation is highly dependent on the reaction conditions. The following table summarizes a selection of reported data for the N-alkylation of various pyrazole derivatives, which can serve as a guide for optimizing the reaction for this compound.

Pyrazole SubstrateAlkylating AgentBaseSolventTemperature (°C)N1:N2 RatioYield (%)Reference
3-Phenyl-1H-pyrazole2-Bromo-N,N-dimethylacetamideMgBr₂/i-Pr₂NEtTHF25>99:1 (N2)75[5]
3-Methyl-5-phenyl-1H-pyrazolePhenethyl trichloroacetimidateCSADCERT2.5:156[6]
Trifluoromethylated PyrazoleEthyl iodoacetateK₂CO₃MeCNRefluxMixture-[1]
Trifluoromethylated PyrazoleEthyl iodoacetateNaHDME-MeCNRTSelective (N1)-[1]
5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylateMethyl iodideKOHDMF-1:574[7]
5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylateEthyl iodideKOHDMF->99:1 (N1)87[7]

Note: The N1/N2 designation depends on the IUPAC numbering of the specific pyrazole derivative.

Mandatory Visualization

The following diagram illustrates the general workflow for the N-alkylation of this compound.

N_Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Dissolve Pyrazole in Anhydrous Solvent deprotonation Add Base at 0°C start->deprotonation Under Inert Atmosphere alkylation Add Alkylating Agent deprotonation->alkylation Stir 30-60 min monitor Monitor by TLC alkylation->monitor Warm to RT or Heat quench Quench Reaction monitor->quench Reaction Complete extract Extract Product quench->extract purify Purify by Chromatography extract->purify characterize Characterize Products (NMR, MS) purify->characterize

Caption: Workflow for the N-alkylation of this compound.

The signaling pathway for the N-alkylation reaction is depicted below, illustrating the formation of the pyrazolate anion and its subsequent reaction with an alkyl halide to yield the N1 and N2 alkylated products.

N_Alkylation_Pathway pyrazole Methyl 5-hydroxy- 1H-pyrazole-3-carboxylate anion Pyrazolate Anion pyrazole->anion + Base - H₂ base Base (e.g., NaH) n1_product N1-Alkylated Product anion->n1_product + R-X - X⁻ n2_product N2-Alkylated Product anion->n2_product + R-X - X⁻ alkyl_halide Alkyl Halide (R-X)

Caption: Signaling pathway for the N-alkylation of the pyrazole.

References

Application Notes: Synthesis of Kinase Inhibitors from Methyl 5-hydroxy-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a well-established driver of numerous diseases, most notably cancer.[1] Consequently, kinase inhibitors have become a cornerstone of targeted therapy. The pyrazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its synthetic tractability and its ability to form key hydrogen bond interactions within the ATP-binding site of various kinases.[1][2] Numerous FDA-approved kinase inhibitors, such as Crizotinib and Ruxolitinib, incorporate a pyrazole core, underscoring its therapeutic significance.[2]

This document provides detailed application notes and protocols for the utilization of methyl 5-hydroxy-1H-pyrazole-3-carboxylate as a versatile starting material for the synthesis of a diverse range of kinase inhibitors. While not as commonly employed as its 5-amino-pyrazole counterpart, the hydroxyl group offers a unique synthetic handle for derivatization, allowing for the creation of novel chemical entities targeting key kinases such as Cyclin-Dependent Kinases (CDKs), c-Jun N-terminal Kinase (JNK), and Fms-like Tyrosine Kinase 3 (FLT3).

The synthetic strategy often involves a two-stage process: initial functionalization of the 5-hydroxy-pyrazole core into more reactive intermediates, followed by the introduction of diversity elements to achieve desired potency and selectivity.

Synthetic Strategies and Key Intermediates

The hydroxyl group at the C5 position of this compound can be chemically transformed into more versatile functional groups, such as a chlorine atom or an amino group. These key intermediates serve as platforms for a variety of coupling reactions to build a library of potential kinase inhibitors.

Diagram: Overall Synthetic Workflow

G A This compound B Key Intermediate Generation A->B C Methyl 5-chloro-1H-pyrazole-3-carboxylate B->C Chlorination D Methyl 5-amino-1H-pyrazole-3-carboxylate B->D Amination E Diversification Reactions C->E D->E F Suzuki Coupling E->F G Buchwald-Hartwig Amination E->G H Condensation (e.g., to form Pyrazolo[3,4-d]pyrimidines) E->H I Final Kinase Inhibitor Library F->I G->I H->I

Caption: General workflow for synthesizing kinase inhibitors from this compound.

Experimental Protocols

Protocol 1: Synthesis of Methyl 5-chloro-1H-pyrazole-3-carboxylate (Intermediate 1)

This protocol describes the conversion of the hydroxyl group to a chloro group, a key transformation for enabling subsequent cross-coupling reactions.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF, catalytic)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of this compound (1.0 eq) in toluene, add a catalytic amount of DMF.

  • Slowly add phosphorus oxychloride (2.0-3.0 eq) to the mixture at 0 °C.

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and carefully quench by pouring it onto crushed ice.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield methyl 5-chloro-1H-pyrazole-3-carboxylate.

Protocol 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol details the palladium-catalyzed cross-coupling of the chloropyrazole intermediate with various boronic acids to introduce aryl or heteroaryl moieties.[3][4]

Materials:

  • Methyl 5-chloro-1H-pyrazole-3-carboxylate (Intermediate 1)

  • Aryl/heteroaryl boronic acid (1.1 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like XPhos Pd G2) (0.05 eq)[3]

  • Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 eq)

  • Solvent (e.g., Dioxane/water mixture)

Procedure:

  • In a reaction vessel, combine methyl 5-chloro-1H-pyrazole-3-carboxylate, the boronic acid, the palladium catalyst, and the base.

  • Degas the vessel by evacuating and backfilling with an inert gas (e.g., Argon) several times.

  • Add the degassed solvent system.

  • Heat the reaction mixture (typically 80-100 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash column chromatography to obtain the desired coupled product.

Protocol 3: Synthesis of Pyrazolo[3,4-d]pyrimidine Core Structure

This protocol outlines a common method for constructing the pyrazolo[3,4-d]pyrimidine scaffold, a privileged structure in many kinase inhibitors, starting from a 5-aminopyrazole precursor.[5][6]

Materials:

  • Methyl 5-amino-1H-pyrazole-4-carboxylate (synthesized from the corresponding 5-hydroxy derivative)

  • Formamide or Urea

  • High-boiling point solvent (e.g., DMF or ethylene glycol)

Procedure:

  • Combine methyl 5-amino-1H-pyrazole-4-carboxylate with an excess of formamide or urea in a suitable solvent.[5]

  • Heat the mixture to a high temperature (e.g., 150-190 °C) for several hours.

  • Monitor the reaction for the formation of the cyclized product.

  • Cool the reaction mixture and pour it into water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to yield the crude pyrazolo[3,4-d]pyrimidin-4-one.

  • Further purification can be achieved by recrystallization.

Application in Synthesizing Specific Kinase Inhibitors

Derivatives of this compound are valuable precursors for inhibitors of several important kinase families.

JNK Inhibitors for Neurodegenerative Diseases

The c-Jun N-terminal kinase (JNK) signaling pathway is implicated in neuronal apoptosis and is a therapeutic target for neurodegenerative diseases like Alzheimer's and Parkinson's disease.[1][7] Pyrazole-based scaffolds have been developed as potent JNK3 inhibitors.[8]

JNK_Pathway Stress Cellular Stress (e.g., Oxidative Stress, Cytokines) MAPKKK MAPKKK (e.g., ASK1, MLK3) Stress->MAPKKK activates MAPKK MAPKK (MKK4/7) MAPKKK->MAPKK phosphorylates JNK JNK MAPKK->JNK phosphorylates cJun c-Jun JNK->cJun phosphorylates Apoptosis Apoptosis / Neurodegeneration cJun->Apoptosis promotes Inhibitor Pyrazole-based JNK Inhibitor Inhibitor->JNK

Caption: Simplified JNK signaling pathway leading to apoptosis, and the point of intervention for JNK inhibitors.

FLT3 Inhibitors for Acute Myeloid Leukemia (AML)

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase, and its activating mutations are common in AML, correlating with a poor prognosis.[9][10] FLT3 inhibitors are therefore a key therapeutic strategy.

FLT3_Pathway FL FLT3 Ligand (FL) FLT3 FLT3 Receptor (Wild-type or Mutated) FL->FLT3 binds Dimer Dimerization & Autophosphorylation FLT3->Dimer STAT5 STAT5 Pathway Dimer->STAT5 activates RAS_MAPK RAS/MAPK Pathway Dimer->RAS_MAPK activates PI3K_AKT PI3K/AKT Pathway Dimer->PI3K_AKT activates Proliferation Cell Proliferation, Survival, Inhibition of Apoptosis STAT5->Proliferation RAS_MAPK->Proliferation PI3K_AKT->Proliferation Inhibitor Pyrazole-based FLT3 Inhibitor Inhibitor->Dimer prevents phosphorylation

Caption: FLT3 signaling pathway in AML, showing activation of pro-survival pathways and inhibition by pyrazole-based drugs.

CDK Inhibitors for Cancer Therapy

Cyclin-dependent kinases (CDKs) are master regulators of the cell cycle, and their aberrant activity is a hallmark of cancer.[11][12] The pyrazolo[3,4-d]pyrimidine scaffold is a potent core for CDK inhibitors.[13]

CDK_Pathway G1 G1 Phase S S Phase G1->S G1/S Transition G2 G2 Phase S->G2 M M Phase G2->M G2/M Transition M->G1 CDK46 CDK4/6-Cyclin D Rb Rb CDK46->Rb phosphorylates E2F E2F CDK46->E2F releases CDK2 CDK2-Cyclin E/A CDK2->S promotes progression Arrest Cell Cycle Arrest CDK1 CDK1-Cyclin B CDK1->M promotes entry Rb->E2F inhibits E2F->S promotes entry Inhibitor Pyrazole-based CDK Inhibitor Inhibitor->CDK46 Inhibitor->CDK2

Caption: Simplified overview of CDK-mediated cell cycle progression and the induction of cell cycle arrest by CDK inhibitors.

Data Presentation: Inhibitory Activities

The following table summarizes the inhibitory activities of representative kinase inhibitors featuring a pyrazole or pyrazolo[3,4-d]pyrimidine core, demonstrating the potential of this scaffold.

Compound Class/ExampleTarget KinaseIC₅₀ / Kᵢ (nM)Cellular Activity (Cell Line)Reference
JNK Inhibitor Scaffold JNK3227-[8]
3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazoleJNK1>10,000-[8]
p38α>10,000-[8]
FLT3/CDK Inhibitor FLT30.089MV4-11 (IC₅₀: 1.22 nM)[14]
1H-pyrazole-3-carboxamide derivativeCDK20.719-[14]
CDK40.770-[14]
CDK Inhibitor Scaffold CDK25A2780 (GI₅₀: 127-560 nM)[15]
N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amineCDK118-[15]
CDK916-[15]
Pyrazolo[3,4-d]pyrimidine VEGFR-20.326 - 4,31057 different cell lines[16]

Conclusion

This compound is a valuable and adaptable starting material for the synthesis of potent and selective kinase inhibitors. Through strategic functional group transformations—primarily conversion to chloro or amino pyrazoles—a diverse array of inhibitor candidates can be generated via robust and well-established synthetic methodologies like Suzuki-Miyaura coupling and pyrimidine ring formation. The resulting pyrazole-containing compounds have demonstrated significant activity against therapeutically relevant kinases such as JNK, FLT3, and CDKs, highlighting the potential of this synthetic approach in modern drug discovery.

References

Application Notes and Protocols: Synthesis of Anti-inflammatory Agents from Methyl 5-hydroxy-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives, a class of compounds with demonstrated anti-inflammatory properties. The synthesis originates from readily available starting materials and proceeds through a two-step reaction sequence. These application notes also include in vitro and in vivo data for representative compounds and illustrate the key signaling pathways involved in their anti-inflammatory mechanism.

I. Synthetic Protocol

The synthesis of ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives is achieved via a two-step process: (1) Claisen condensation to form an intermediate ethyl-2,4-dioxo-4-phenylbutanoate derivative, followed by (2) cyclization with hydrazine hydrate to yield the final pyrazole product.[1][2]

Diagram of the Synthetic Workflow:

SynthesisWorkflow start Starting Materials (Diethyl Oxalate & Substituted Acetophenone) step1 Step 1: Claisen Condensation (Sodium Ethoxide) start->step1 intermediate Intermediate (Ethyl 2,4-dioxo-4-arylbutanoate) step1->intermediate step2 Step 2: Cyclization (Hydrazine Hydrate, Glacial Acetic Acid) intermediate->step2 product Final Product (Ethyl 5-(substituted-aryl)-1H-pyrazole-3-carboxylate) step2->product COX_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic Acid->COX2 Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Inflammation Inflammation (Pain, Edema) Prostaglandins->Inflammation Pyrazole Pyrazole Derivative Pyrazole->COX2 Inhibition NFkB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IκB Kinase (IKK) IkB IκB IKK->IkB phosphorylates NFkB_IkB NF-κB-IκB Complex IkB->NFkB_IkB degradation NFkB NF-κB NFkB_IkB->NFkB releases DNA DNA NFkB->DNA translocates & binds NFkB->DNA Pyrazole Pyrazole Derivative Pyrazole->IKK Inhibition Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) DNA->Cytokines transcription

References

Application Notes and Protocols: Methyl 5-hydroxy-1H-pyrazole-3-carboxylate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-hydroxy-1H-pyrazole-3-carboxylate and its derivatives are versatile building blocks in the synthesis of a wide range of agrochemicals. The pyrazole ring system is a key pharmacophore in many commercially successful fungicides and herbicides. This document provides detailed application notes and experimental protocols for the synthesis of agrochemical candidates utilizing this compound and structurally related pyrazole intermediates.

Synthesis of the Core Intermediate: Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate

A foundational step in the synthesis of various agrochemicals is the preparation of the pyrazole core. A one-pot synthesis method has been described for a closely related analogue, methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.[1][2]

Experimental Protocol: One-Pot Synthesis[1][2]
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine phenylhydrazine (2 mmol) and dimethylacetylene dicarboxylate (DMAD) (2 mmol).

  • Solvent Addition: Add a 1:1 mixture of toluene and dichloromethane (10 mL).

  • Reflux: Heat the mixture to reflux and maintain for 2 hours. Monitor the reaction progress using thin-layer chromatography.

  • Work-up: After the reaction is complete, evaporate the solvent under reduced pressure.

  • Purification: Recrystallize the resulting white solid from ethanol to obtain methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.

Synthesis_of_Methyl_5_hydroxy_1_phenyl_1H_pyrazole_3_carboxylate phenylhydrazine Phenylhydrazine intermediate Methyl 5-hydroxy-1-phenyl- 1H-pyrazole-3-carboxylate phenylhydrazine->intermediate Toluene/DCM (1:1) Reflux, 2h dmad Dimethylacetylene dicarboxylate (DMAD) dmad->intermediate

Caption: Synthesis of the pyrazole core intermediate.

Application in Fungicide Synthesis: Pyraclostrobin

The pyrazole scaffold is central to the synthesis of the highly effective fungicide, pyraclostrobin. While the commercial synthesis may start from different precursors, the core pyrazole moiety is essential. The following is a representative synthetic route.[3][4][5][6][7]

Experimental Protocol: Synthesis of Pyraclostrobin Intermediate

A common intermediate for pyraclostrobin is 1-(4-chlorophenyl)-3-hydroxypyrazole.

  • Cyclization: React p-chlorophenylhydrazine hydrochloride with a suitable cyclizing agent in toluene at 60-80°C for 1-5 hours.[6]

  • Oxidation: The resulting 1-(4-chlorophenyl)-3-pyrazolone is then oxidized using oxygen in the presence of a catalyst in DMF at 20-55°C for 20 hours to yield 1-(4-chlorophenyl)-3-hydroxypyrazole.[6]

Experimental Protocol: Synthesis of Pyraclostrobin[3][4]
  • Reaction Setup: In a reactor, combine 1-(4-chlorophenyl)-3-hydroxypyrazole (0.12 mol), K2CO3 (0.15 mol), and acetone.

  • Addition: Heat the mixture to reflux. Slowly add a solution of methyl N-methoxy-N-(2-bromomethylphenyl)carbamate (0.1 mol) in DMF.

  • Reaction: Maintain the reflux for 5-7 hours.

  • Work-up and Purification: After the reaction, filter the mixture and dry the solid. The crude product is then dissolved in anhydrous methanol with stirring, followed by cooling and crystallization to yield pyraclostrobin.

Pyraclostrobin_Synthesis start 1-(4-chlorophenyl)- 3-hydroxypyrazole product Pyraclostrobin start->product K2CO3, Acetone, DMF Reflux, 5-7h reagent Methyl N-methoxy-N- (2-bromomethylphenyl)carbamate reagent->product

Caption: Final step in the synthesis of Pyraclostrobin.

Application in Herbicide Synthesis

Pyrazole derivatives are also crucial in the development of herbicides. The following protocols outline the synthesis of novel herbicidal compounds derived from pyrazole intermediates.

Experimental Protocol: Synthesis of Quinclorac-Pyrazole Derivatives[8]
  • Intermediate Preparation: Synthesize 3,7-dichloroquinoline-8-carbonyl chloride by refluxing quinclorac in SOCl2 for 10 hours.

  • Reaction Setup: In a two-neck flask, combine the desired pyrazole intermediate (e.g., 1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-ol) (10 mmol), calcium oxide (6 mmol), calcium hydroxide (14 mmol), and 1,4-dioxane (100 mL).

  • Reaction: Reflux the mixture for 10-20 minutes. Then, add a solution of 3,7-dichloroquinoline-8-carbonyl chloride (12 mmol) in 1,4-dioxane (20 mL). Continue refluxing for an additional 4-5 hours.

  • Work-up and Purification: The final product is purified from the reaction mixture.

Herbicide_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product pyrazole Pyrazole Intermediate conditions CaO, Ca(OH)2 1,4-Dioxane Reflux pyrazole->conditions quinclorac_derivative 3,7-dichloroquinoline- 8-carbonyl chloride quinclorac_derivative->conditions herbicide Quinclorac-Pyrazole Derivative conditions->herbicide

Caption: Synthesis workflow for quinclorac-pyrazole herbicides.

Quantitative Data on Agrochemical Activity

The following tables summarize the biological activity of various agrochemicals synthesized from pyrazole precursors.

Fungicidal Activity of Pyrazole Derivatives
Compound Target Fungi EC50 (µg/mL)
Isoxazole pyrazole carboxylate 7aiRhizoctonia solani0.37
Herbicidal Activity of Quinclorac-Pyrazole Derivatives
Compound EC50 on Barnyard Grass (g/ha)
1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate (8l)10.53[8]
1,3-dimethyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate (10a)10.37[8]
Herbicidal Activity of 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazoles
Compound Weed Species Inhibition of Fresh Weight (%) at 750 g a.i. ha⁻¹
5-chloro-2-((3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl)oxy)pyrimidine (6d)Digitaria sanguinalis82[9]

References

Application Notes: Experimental Procedures for the Cyclocondensation Reaction to Form Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrazoles are a fundamental class of five-membered nitrogen-containing heterocyclic compounds that form the core structure of numerous pharmaceuticals, agrochemicals, and materials.[1][2] Their wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties, makes them a significant target in drug discovery and development.[3][4] The most common and versatile method for synthesizing the pyrazole ring is the cyclocondensation reaction between a 1,3-dicarbonyl compound (or its synthetic equivalent) and a hydrazine derivative.[1][5]

These application notes provide detailed protocols for three distinct methodologies for pyrazole synthesis via cyclocondensation: a classic conventional heating method, a rapid microwave-assisted procedure, and an eco-friendly ultrasound-assisted green synthesis approach. The protocols are designed for researchers, scientists, and drug development professionals, offering clear, step-by-step instructions and comparative data to guide experimental design.

Protocol 1: Conventional Synthesis via Knorr Pyrazole Synthesis

This protocol details the classic Knorr synthesis of a pyrazolone, a tautomer of a hydroxypyrazole, by reacting a β-ketoester with a hydrazine derivative under conventional heating in the presence of an acid catalyst. This method is robust and high-yielding, serving as a foundational procedure in heterocyclic chemistry.[6]

Data Presentation: Conventional Synthesis of 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one
ParameterValueReference
Reactant 1 Ethyl Benzoylacetate[6]
Reactant 2 Hydrazine Hydrate[6]
Solvent 1-Propanol[6]
Catalyst Glacial Acetic Acid[6]
Temperature ~100 °C[6]
Reaction Time 1 - 2 hours[6]
Yield High (Specific % yield depends on exact stoichiometry and purification)[6]
Experimental Protocol
  • Reaction Setup : In a 20-mL scintillation vial equipped with a magnetic stir bar, combine ethyl benzoylacetate (3 mmol, 1 equivalent) and hydrazine hydrate (6 mmol, 2 equivalents).[6]

  • Solvent and Catalyst Addition : Add 3 mL of 1-propanol to the vial, followed by 3 drops of glacial acetic acid.[6]

  • Heating : Place the vial on a hot plate and heat the reaction mixture to approximately 100 °C with continuous stirring.[6]

  • Reaction Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) after 1 hour, using 30% ethyl acetate/70% hexane as the mobile phase. Spot the reaction mixture against the ethyl benzoylacetate starting material.[6]

  • Work-up and Isolation : Once the starting material is consumed (as indicated by TLC), add 10 mL of water to the hot reaction mixture while stirring to induce precipitation.[6]

  • Filtration : Cool the mixture to room temperature and collect the solid product by vacuum filtration using a Büchner funnel.[6]

  • Purification : Wash the collected solid with a small amount of cold water and allow it to air dry completely. The crude product can be further purified by recrystallization from a suitable solvent like ethanol if necessary.[3][6]

Visualization: Workflow for Conventional Pyrazole Synthesis

start Start setup 1. Combine Reactants (β-Ketoester, Hydrazine) start->setup add_solvent 2. Add Solvent & Catalyst (1-Propanol, Acetic Acid) setup->add_solvent heat 3. Heat at 100°C (1-2 hours) add_solvent->heat monitor 4. Monitor by TLC heat->monitor monitor->heat Incomplete workup 5. Add Water to Precipitate monitor->workup Reaction Complete filter 6. Vacuum Filtration workup->filter dry 7. Dry Product filter->dry end End (Pure Pyrazole) dry->end

Caption: Workflow for conventional Knorr pyrazole synthesis.

Protocol 2: Microwave-Assisted Synthesis from Chalcones

Microwave-assisted organic synthesis (MAOS) has become a powerful technique for accelerating reaction rates, often leading to higher yields and cleaner product profiles in significantly reduced timeframes.[3][4] This protocol describes the rapid synthesis of pyrazoles from α,β-unsaturated ketones (chalcones) and hydrazine derivatives under microwave irradiation.

Data Presentation: Microwave vs. Conventional Synthesis of Phenyl-1H-pyrazoles
ProductMethodTemperature (°C)TimeYield (%)Reference
Phenyl-1H-pyrazolesMicrowave-Assisted 605 min 91-98 [3]
Phenyl-1H-pyrazolesConventional Heating752 hours73-90[3]
Pyrazole DerivativesMicrowave-Assisted 1207-10 min 68-86 [4]
Pyrazole DerivativesConventional Heating801.4 hours80[7]
Experimental Protocol

This protocol is adapted from general procedures for the microwave-assisted synthesis of pyrazoles from chalcones.[3][8][9]

  • Reaction Setup : Place the appropriate chalcone derivative (1 mmol, 1 equivalent) into a 10-mL microwave reaction vial equipped with a magnetic stir bar.

  • Reagent Addition : Add phenylhydrazine (or a suitable hydrazine derivative, 1.2 mmol, 1.2 equivalents) to the vial.[1]

  • Solvent and Catalyst : Add ethanol (5 mL) as the solvent, followed by a catalytic amount of glacial acetic acid (2-3 drops).[3][8]

  • Vial Sealing : Securely seal the vial with an appropriate cap using a crimper tool.[10]

  • Microwave Irradiation : Place the sealed vial into the cavity of a microwave reactor. Irradiate the mixture at a constant power (e.g., 300 W) or temperature (e.g., 120 °C) for 5-10 minutes.[3][4] Ensure the stirring function is active.

  • Cooling : After irradiation is complete, allow the vial to cool to room temperature (either passively or via the instrument's compressed air cooling system).

  • Isolation : Pour the cooled reaction mixture into a beaker containing crushed ice (~20 g).

  • Filtration and Purification : Collect the resulting precipitate by vacuum filtration. Wash the solid with cold water and recrystallize from ethanol to afford the pure pyrazole product.[3]

Visualization: Workflow for Microwave-Assisted Pyrazole Synthesis

start Start setup 1. Combine Chalcone & Hydrazine in Microwave Vial start->setup add_solvent 2. Add Solvent & Catalyst (Ethanol, Acetic Acid) setup->add_solvent seal 3. Seal Vial add_solvent->seal irradiate 4. Microwave Irradiation (e.g., 300W, 5-10 min) seal->irradiate cool 5. Cool to Room Temp. irradiate->cool precipitate 6. Pour into Ice Water cool->precipitate filter 7. Filter & Recrystallize precipitate->filter end End (Pure Pyrazole) filter->end

Caption: Workflow for microwave-assisted pyrazole synthesis.

Protocol 3: Ultrasound-Assisted Green Synthesis

Ultrasound-assisted organic synthesis (UAOS) utilizes acoustic cavitation to generate localized high temperatures and pressures, enhancing chemical reactivity.[4] This method aligns with the principles of green chemistry by reducing reaction times, improving yields, and often enabling the use of environmentally benign solvents like water or ethanol.[7][11] This protocol details the synthesis of 1,5-disubstituted pyrazoles under ultrasonic irradiation.

Data Presentation: Ultrasound-Assisted Synthesis of 1,5-Disubstituted Pyrazoles
ParameterValueReference
Reactant 1 α,β-Unsaturated Cyanoester[12]
Reactant 2 Phenyl Hydrazine[12]
Solvent Ethanol[12]
Base Sodium Ethoxide[12]
Catalyst Cu(I) (10 mol %)[12]
Method Ultrasound Irradiation [12]
Temperature 60 °C[12]
Reaction Time 75 - 90 min [12]
Yield High (Specific % not given, but stated as improved vs. conventional)[12]
Experimental Protocol

This protocol is based on the Cu(I)-catalyzed synthesis of 1,5-disubstituted pyrazoles under ultrasound irradiation.[12]

  • Reaction Setup : In a round-bottom flask, dissolve the starting α,β-unsaturated cyanoester (1 mmol, 1 equivalent) and phenyl hydrazine (1.2 mmol, 1.2 equivalents) in ethanol (15 mL).

  • Catalyst and Base Addition : Add the Cu(I) catalyst (e.g., CuI, 0.1 mmol, 10 mol %) and sodium ethoxide (1.2 mmol, 1.2 equivalents) to the mixture.

  • Ultrasonic Irradiation : Place the flask in an ultrasonic cleaning bath with the water level adjusted to be the same as the solvent level inside the flask.

  • Reaction Conditions : Irradiate the reaction mixture at a constant temperature of 60 °C for 75-90 minutes. The reaction progress can be monitored periodically by TLC.

  • Work-up : After the reaction is complete, pour the mixture into cold water and acidify with dilute HCl to neutralize the excess base.

  • Extraction : Extract the product with a suitable organic solvent, such as ethyl acetate (3 x 20 mL).

  • Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure 1,5-disubstituted pyrazole.

Visualization: Workflow for Ultrasound-Assisted Pyrazole Synthesis

start Start setup 1. Combine Reactants in Flask (Cyanoester, Hydrazine) start->setup add_reagents 2. Add Solvent, Catalyst & Base (Ethanol, Cu(I), NaOEt) setup->add_reagents ultrasound 3. Ultrasound Irradiation (60°C, 75-90 min) add_reagents->ultrasound workup 4. Quench with Water & Acidify ultrasound->workup extract 5. Extract with Ethyl Acetate workup->extract purify 6. Dry & Purify (Column Chromatography) extract->purify end End (Pure Pyrazole) purify->end

Caption: Workflow for ultrasound-assisted pyrazole synthesis.

References

Application Notes and Protocols: The Use of Methyl 5-hydroxy-1H-pyrazole-3-carboxylate in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in numerous FDA-approved drugs.[1][2][3][4] Its versatile chemical nature, featuring both hydrogen bond donors and acceptors, allows for diverse interactions with a wide array of biological targets.[2] Methyl 5-hydroxy-1H-pyrazole-3-carboxylate is an exemplary fragment from this class, offering multiple points for interaction and subsequent chemical elaboration, making it a valuable tool in fragment-based drug design (FBDD).

These application notes provide an overview of the utility of this compound as a fragment, including its physicochemical properties, potential therapeutic applications, and detailed protocols for its use in screening and hit-to-lead optimization.

Physicochemical Properties and Fragment Library Suitability

This compound is well-suited for inclusion in fragment libraries as it adheres to the "Rule of Three," a set of guidelines for identifying high-quality fragments. The calculated properties of this fragment are summarized below.

PropertyValue"Rule of Three" Guideline
Molecular Weight156.13 g/mol < 300 g/mol
cLogP0.25≤ 3
Hydrogen Bond Donors2≤ 3
Hydrogen Bond Acceptors4≤ 3
Rotatable Bonds1≤ 3

Note: While the number of hydrogen bond acceptors is slightly above the guideline, its small size and other favorable properties make it a valuable fragment.

Potential Applications and Target Classes

The pyrazole scaffold has been successfully employed in the development of inhibitors for several important enzyme classes.[1][5] Consequently, this compound is a promising starting point for FBDD campaigns against:

  • Kinases: Numerous kinase inhibitors incorporate a pyrazole core to interact with the hinge region of the ATP-binding site.[6][7] Targets such as Aurora kinases, Janus kinases (JAKs), and cyclin-dependent kinases (CDKs) are of particular interest.[6][8]

  • Metalloenzymes: The nitrogen atoms of the pyrazole ring and the hydroxyl group can serve as metal-binding pharmacophores, making this fragment suitable for screening against metalloenzymes like matrix metalloproteinases (MMPs) and histone deacetylases (HDACs).[9][10][11][12][13]

  • Ketohexokinase (KHK): A pyrazole hit was successfully optimized into a series of indazole inhibitors of KHK, demonstrating the utility of this scaffold against this metabolic target.[14]

  • Protein-Protein Interactions (PPIs): The small size and diverse interaction capabilities of fragments are ideal for probing the often shallow and expansive surfaces of PPIs.[15][16]

Illustrative Quantitative Data

The following tables present hypothetical data for this compound and its derivatives to illustrate how quantitative data would be structured for comparison.

Table 1: Initial Fragment Screening Hits against Aurora Kinase A

Fragment IDStructureMethodBinding Affinity (Kd)Ligand Efficiency (LE)
M5HP-1 This compoundSPR250 µM0.35
M5HP-2 5-Methyl-1H-pyrazole-3-carboxylic acidNMR400 µM0.31
M5HP-3 1H-Pyrazole-3-carboxamideX-ray600 µM0.29

Table 2: Structure-Activity Relationship (SAR) of M5HP-1 Derivatives

Compound IDR1R2IC50 (nM)LE
M5HP-1 H-OCH3250,0000.35
LEAD-1 4-fluorophenyl-NH-cyclopropyl500.45
LEAD-2 3-chloro-4-methoxyphenyl-NH-(2-methoxyethyl)250.48

Experimental Protocols

Protocol 1: Fragment Screening by X-ray Crystallography

This protocol outlines the general workflow for identifying binding of this compound to a target protein using X-ray crystallography.[17][18]

  • Protein Crystallization: Obtain high-quality crystals of the target protein suitable for X-ray diffraction.

  • Soaking Solution Preparation: Prepare a stock solution of this compound (e.g., 100 mM in DMSO). Prepare a soaking solution by adding the fragment stock solution to a cryoprotectant solution to a final fragment concentration of 1-10 mM and a DMSO concentration tolerated by the crystals (typically <10%).

  • Crystal Soaking: Transfer the protein crystals to the soaking solution and incubate for a period ranging from minutes to hours.

  • Crystal Mounting and Data Collection: Mount the soaked crystals and collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Analysis: Process the diffraction data and solve the crystal structure. Analyze the electron density maps to identify if the fragment has bound to the protein.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Obtain Protein Crystals e1 Soak Crystals with Fragment p1->e1 p2 Prepare Fragment Soaking Solution p2->e1 e2 Mount Crystal and Collect X-ray Data e1->e2 a1 Process Diffraction Data e2->a1 a2 Solve Structure a1->a2 a3 Analyze Electron Density for Fragment Binding a2->a3 G cluster_sample Sample Preparation cluster_nmr NMR Experiments cluster_result Result s1 Protein in D2O Buffer s3 Mix Protein and Fragment s1->s3 s2 Fragment Stock (DMSO-d6) s2->s3 n1 1D 1H Reference s3->n1 n2 STD-NMR s3->n2 n3 WaterLOGSY s3->n3 r1 Binding Confirmation n2->r1 n3->r1 G hit Hit: Methyl 5-hydroxy- 1H-pyrazole-3-carboxylate structure Structural Analysis (X-ray or Model) hit->structure vectors Identify Growth Vectors (N1 and C3 positions) structure->vectors synthesis Synthesize Analog Library vectors->synthesis evaluation Biological Evaluation (Binding and Functional Assays) synthesis->evaluation sar Analyze SAR evaluation->sar sar->synthesis Iterate lead Potent Lead Compound sar->lead G G2_M G2/M Transition AuroraA Aurora Kinase A G2_M->AuroraA activates Centrosome Centrosome Maturation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle Mitosis Mitotic Progression Centrosome->Mitosis Spindle->Mitosis Cancer Uncontrolled Cell Proliferation (Cancer) Mitosis->Cancer dysregulation leads to Fragment Pyrazole Fragment (e.g., M5HP-1) Fragment->AuroraA inhibits

References

Application Notes and Protocols for the Derivatization of Methyl 5-hydroxy-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the carboxylate group of methyl 5-hydroxy-1H-pyrazole-3-carboxylate, a versatile heterocyclic building block. The derivatization of this functional group is a key strategy in medicinal chemistry for the synthesis of novel compounds with potential therapeutic applications. Pyrazole derivatives are known to exhibit a wide range of biological activities, and modification of the carboxylate moiety allows for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties.

The primary derivatization strategies for the carboxylate group of this compound involve hydrolysis to the corresponding carboxylic acid, followed by conversion to an acid chloride. This reactive intermediate can then be readily transformed into a variety of amides and esters.

Experimental Protocols

This section details the step-by-step procedures for the key transformations of the carboxylate group of this compound.

Protocol 1: Hydrolysis of this compound to 5-hydroxy-1H-pyrazole-3-carboxylic acid

This protocol describes the conversion of the methyl ester to the corresponding carboxylic acid via alkaline hydrolysis.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • 2N Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound in ethanol in a round-bottom flask.

  • Add a 10% aqueous solution of sodium hydroxide to the flask.[1][2]

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the excess ethanol using a rotary evaporator.

  • Extract the aqueous phase with ethyl acetate to remove any unreacted starting material.

  • Acidify the aqueous phase to a pH of approximately 9 by the dropwise addition of 2N hydrochloric acid.[1]

  • Extract the product from the aqueous phase with ethyl acetate.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-hydroxy-1H-pyrazole-3-carboxylic acid.

Protocol 2: Synthesis of 5-hydroxy-1H-pyrazole-3-carbonyl chloride

This protocol outlines the conversion of the carboxylic acid to the more reactive acid chloride.

Materials:

  • 5-hydroxy-1H-pyrazole-3-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • Place 5-hydroxy-1H-pyrazole-3-carboxylic acid in a round-bottom flask.

  • Carefully add an excess of thionyl chloride to the flask under a fume hood.[3][4]

  • The reaction can be performed neat or in a suitable solvent.[4]

  • Heat the mixture to reflux and maintain for several hours until the reaction is complete (cessation of gas evolution).

  • After completion, remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 5-hydroxy-1H-pyrazole-3-carbonyl chloride, which can often be used in the next step without further purification.

Protocol 3: Synthesis of 5-hydroxy-1H-pyrazole-3-carboxamides

This protocol describes the synthesis of amides from the pyrazole-3-carbonyl chloride.

Materials:

  • 5-hydroxy-1H-pyrazole-3-carbonyl chloride

  • Desired primary or secondary amine (e.g., anilides, various amines)[5][6]

  • Anhydrous solvent (e.g., xylene, dichloromethane)[3][5]

  • Triethylamine (optional, as a base)[3]

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • Dissolve the 5-hydroxy-1H-pyrazole-3-carbonyl chloride in a suitable anhydrous solvent in a round-bottom flask.

  • Add the desired amine to the solution. An equimolar amount or a slight excess of the amine can be used.[5]

  • If the amine salt is used, or to scavenge the HCl byproduct, a base such as triethylamine can be added.[3]

  • Heat the reaction mixture to reflux and maintain for several hours.[5] Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture and evaporate the solvent.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography.[5]

Protocol 4: Synthesis of Methyl 5-hydroxy-1H-pyrazole-3-carboxylates (Esterification)

This protocol details the synthesis of various esters from the pyrazole-3-carbonyl chloride.

Materials:

  • 5-hydroxy-1H-pyrazole-3-carbonyl chloride

  • Desired alcohol (e.g., n-pentyl alcohol)[7]

  • Pyridine (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, mix the 5-hydroxy-1H-pyrazole-3-carbonyl chloride with a moderate excess of the desired alcohol.[7]

  • Add a catalytic amount of pyridine to the mixture.[7]

  • Heat the reaction mixture to reflux for several hours.[7]

  • After cooling, acidify the solution by adding diluted hydrochloric acid.[7]

  • The resulting crude solid product can be collected by filtration and recrystallized from the same alcohol used in the reaction.[7]

Data Presentation

The following tables summarize typical reaction conditions and reported yields for analogous pyrazole derivatizations. Note that yields may vary depending on the specific substrates and reaction scale.

Table 1: Summary of Reaction Conditions for Amide Synthesis from Pyrazole-3-carbonyl chloride [5]

Amine ReactantSolventReaction Time (h)Yield (%)
AcetanilideXylene1077
p-ChloroacetanilideXylene1067
p-MethylacetanilideXylene1065
p-BromoacetanilideXylene965

Table 2: Summary of Reaction Conditions for Ester Synthesis from Pyrazole-3-carbonyl chloride [7]

Alcohol ReactantCatalystReaction Time (h)Yield (%)
n-Pentyl alcoholPyridine364

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the derivatization of this compound.

experimental_workflow start Methyl 5-hydroxy-1H- pyrazole-3-carboxylate acid 5-hydroxy-1H-pyrazole- 3-carboxylic acid start->acid Protocol 1: NaOH, EtOH/H₂O acid_chloride 5-hydroxy-1H-pyrazole- 3-carbonyl chloride acid->acid_chloride Protocol 2: SOCl₂ amide 5-hydroxy-1H-pyrazole- 3-carboxamide Derivatives acid_chloride->amide Protocol 3: R¹R²NH ester 5-hydroxy-1H-pyrazole- 3-carboxylate Derivatives acid_chloride->ester Protocol 4: R'OH, Pyridine detailed_amide_synthesis cluster_prep Intermediate Preparation cluster_synthesis Amide Synthesis start_ester This compound carboxylic_acid 5-hydroxy-1H-pyrazole-3-carboxylic acid start_ester->carboxylic_acid Hydrolysis carbonyl_chloride 5-hydroxy-1H-pyrazole-3-carbonyl chloride carboxylic_acid->carbonyl_chloride Chlorination reactants Carbonyl Chloride + Amine (in anhydrous solvent) carbonyl_chloride->reactants reflux Reflux for several hours reactants->reflux workup Solvent Evaporation reflux->workup purification Recrystallization or Column Chromatography workup->purification product Purified Pyrazole-3-carboxamide purification->product

References

Application Notes and Protocols for the Scale-Up Synthesis of Methyl 5-Hydroxy-1H-Pyrazole-3-Carboxylate for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 5-hydroxy-1H-pyrazole-3-carboxylate is a valuable heterocyclic building block in medicinal chemistry, with the pyrazole scaffold being a "privileged structure" in drug discovery. The development of a robust and scalable synthetic process is crucial for the production of sufficient quantities of this intermediate for preclinical studies. These application notes provide a detailed protocol for the scale-up synthesis of this compound, focusing on a practical and efficient method suitable for producing multi-gram to kilogram quantities.

The selected synthetic strategy involves the condensation reaction between hydrazine hydrate and dimethyl acetylenedicarboxylate (DMAD). This one-pot reaction is known for its efficiency and is amenable to larger scales.[1][2] Careful consideration has been given to reaction conditions, work-up procedures, and safety protocols to ensure a safe and reproducible synthesis.

Chemical Reaction Pathway

cluster_reactants Reactants cluster_product Product Hydrazine Hydrazine Hydrate Reaction + DMAD Dimethyl Acetylenedicarboxylate (DMAD) Product This compound Reaction->Product Methanol, Reflux

Caption: Synthetic pathway for this compound.

Experimental Protocols

Materials and Equipment

  • Reactors: 5 L and 10 L jacketed glass reactors with overhead stirring, reflux condenser, and temperature probe.

  • Addition Funnel: 1 L pressure-equalizing dropping funnel.

  • Filtration: Buchner funnel (2 L) with vacuum flask.

  • Drying: Vacuum oven.

  • Personal Protective Equipment (PPE): Chemical resistant gloves, safety goggles, face shield, and lab coat. All operations involving hydrazine hydrate should be conducted in a well-ventilated fume hood.

Reagents

  • Dimethyl acetylenedicarboxylate (DMAD)

  • Hydrazine hydrate (64% solution in water)

  • Methanol (MeOH)

  • Deionized water

Safety Precautions

Hydrazine hydrate is corrosive, toxic, and a suspected carcinogen.[3] It is essential to handle this reagent with extreme care in a well-ventilated fume hood, wearing appropriate PPE. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water and seek immediate medical attention.

Scale-Up Synthesis Protocol (1 mole scale)

  • Reactor Setup: Set up a 5 L jacketed glass reactor equipped with an overhead stirrer, reflux condenser, and a temperature probe. Ensure the reactor is clean and dry.

  • Solvent Charging: Charge the reactor with 2.5 L of methanol.

  • DMAD Addition: To the stirred methanol, add 142.1 g (1.0 mole) of dimethyl acetylenedicarboxylate (DMAD) at room temperature.

  • Hydrazine Hydrate Solution Preparation: In a separate beaker, carefully prepare a solution of 50.1 g (1.0 mole) of hydrazine hydrate (64% solution) in 500 mL of methanol.

  • Controlled Addition of Hydrazine Hydrate: Transfer the hydrazine hydrate solution to a 1 L dropping funnel. Add the solution dropwise to the stirred DMAD solution in the reactor over a period of 1-2 hours. The reaction is exothermic; maintain the internal temperature below 40°C by using a cooling bath on the reactor jacket.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Cooling and Crystallization: Once the reaction is complete, cool the mixture to 0-5°C and hold for at least 2 hours to allow for product crystallization.

  • Filtration: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with cold methanol (2 x 250 mL) to remove any unreacted starting materials and impurities.

  • Drying: Dry the solid product in a vacuum oven at 50-60°C until a constant weight is achieved.

Data Presentation

Table 1: Stoichiometry and Reaction Parameters

ParameterValue
Reactants
Dimethyl Acetylenedicarboxylate (DMAD)142.1 g (1.0 mole)
Hydrazine Hydrate (64%)50.1 g (1.0 mole)
Solvent
Methanol3.0 L
Reaction Conditions
Addition Temperature< 40°C
Reaction TemperatureReflux (~65-70°C)
Reaction Time4-6 hours
Expected Outcome
Theoretical Yield156.1 g
Expected Yield Range75-85% (117.1 g - 132.7 g)
Purity (by HPLC)>98%
AppearanceWhite to off-white crystalline solid

Experimental Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Reactor Setup (5L) B Charge Methanol (2.5L) A->B C Add DMAD (1.0 mole) B->C E Controlled Addition of Hydrazine Hydrate (<40°C) C->E D Prepare Hydrazine Hydrate Solution D->E F Reflux (4-6h) E->F G Monitor by TLC/HPLC F->G H Cool to 0-5°C G->H I Filter Product H->I J Wash with Cold Methanol I->J K Dry in Vacuum Oven J->K

Caption: Experimental workflow for the scale-up synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Methyl 5-hydroxy-1H-pyrazole-3-carboxylate by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of methyl 5-hydroxy-1H-pyrazole-3-carboxylate by recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses specific issues that may arise during the recrystallization of this compound.

Issue Potential Cause(s) Recommended Solution(s)
No Crystal Formation Upon Cooling The solution is not supersaturated; too much solvent was used.- Concentrate the solution by boiling off some of the solvent under gentle heating and then allow it to cool again.- If crystals still do not form, try scratching the inner surface of the flask with a glass rod at the meniscus to create nucleation sites.- Add a seed crystal of the pure compound, if available.
Compound "Oils Out" Instead of Crystallizing The compound is precipitating from the solution at a temperature above its melting point. This can be due to a highly concentrated solution or rapid cooling.- Reheat the solution to redissolve the oil. Add a small amount of additional hot solvent to decrease the saturation point.- Allow the solution to cool more slowly. You can insulate the flask to ensure gradual cooling.- Consider using a different recrystallization solvent or a mixed solvent system.
Low Yield of Recovered Crystals - Too much solvent was used, leaving a significant amount of the product in the mother liquor.- The solution was not cooled sufficiently.- The crystals were filtered before crystallization was complete.- Use the minimum amount of hot solvent necessary to fully dissolve the crude product.- Ensure the solution is thoroughly cooled, preferably in an ice bath, to maximize precipitation.- Allow sufficient time for crystallization to complete before filtering.
Crystals Appear Impure (e.g., colored) - Insoluble impurities were not completely removed during hot filtration.- Soluble impurities co-precipitated with the product.- If colored impurities are present, they can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. Be aware that this may reduce your yield.- Ensure the crude solid is fully dissolved in the hot solvent before filtration.- Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.- A second recrystallization may be necessary to achieve high purity.
Crystallization Occurs Too Rapidly The solution is too concentrated, or the cooling process is too fast.- Add a small amount of additional hot solvent to the solution.- Allow the solution to cool slowly at room temperature before placing it in an ice bath.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: Based on the recrystallization of structurally similar compounds like methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, ethanol is a good starting point for a single-solvent recrystallization.[1] Other common solvents for pyrazole derivatives include methanol, isopropanol, and acetone.[2] A mixed solvent system, such as ethanol-water, can also be effective.[2] In this system, the compound is dissolved in the minimum amount of hot ethanol ("good" solvent), and then hot water ("poor" solvent) is added dropwise until the solution becomes slightly turbid. The solution is then allowed to cool slowly.

Q2: How can I determine the appropriate amount of solvent to use?

A2: The goal is to use the minimum amount of hot solvent that will completely dissolve the crude solid. To do this, add the solvent in small portions to the solid in an Erlenmeyer flask and heat the mixture to the boiling point of the solvent after each addition. Continue adding solvent until the solid is just dissolved.

Q3: My compound is not dissolving in the hot solvent. What should I do?

A3: If your compound is not dissolving, you may not have added enough solvent, or the solvent you have chosen is not suitable. First, try adding more hot solvent in small increments. If the compound still does not dissolve, you will need to select a different solvent in which your compound is more soluble when hot.

Q4: What is the purpose of washing the crystals with cold solvent after filtration?

A4: Washing the crystals with a small amount of fresh, cold recrystallization solvent helps to remove any residual soluble impurities that may be adhering to the surface of the crystals from the mother liquor. It is important to use cold solvent to minimize the loss of your purified product.

Q5: How can I improve the purity of my recrystallized product?

A5: If your product is still impure after one recrystallization, a second recrystallization can be performed. Ensure that you are allowing the crystals to form slowly, as rapid crystal growth can trap impurities within the crystal lattice. The use of activated charcoal during the first recrystallization can also help to remove colored impurities.

Experimental Protocol: Recrystallization of this compound

This protocol is a general guideline and may require optimization based on the purity of the starting material and the scale of the experiment.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol)

  • Erlenmeyer flasks

  • Hot plate

  • Filter paper

  • Buchner funnel and filter flask

  • Glass stirring rod

  • Ice bath

Methodology:

  • Solvent Selection: Based on preliminary tests or literature for similar compounds, select a suitable solvent. Ethanol is a recommended starting point.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the recrystallization solvent and heat the mixture to boiling on a hot plate with gentle swirling. Continue to add the solvent in small portions until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should begin. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent.

  • Drying: Allow the crystals to air-dry on the filter paper or in a desiccator to remove any remaining solvent.

Recrystallization Troubleshooting Workflow

G Recrystallization Troubleshooting Workflow start Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (if necessary) dissolve->hot_filtration cool Cool Slowly hot_filtration->cool crystals_form Crystals Form? cool->crystals_form oiling_out Oiling Out? cool->oiling_out filter_wash_dry Filter, Wash, Dry crystals_form->filter_wash_dry Yes no_crystals No Crystals crystals_form->no_crystals No pure_product Pure Product filter_wash_dry->pure_product low_yield Low Yield? filter_wash_dry->low_yield impure_crystals Impure Crystals? filter_wash_dry->impure_crystals add_seed Add Seed Crystal or Scratch Flask no_crystals->add_seed concentrate Concentrate Solution (Boil off solvent) no_crystals->concentrate add_seed->cool concentrate->cool oiling_out->filter_wash_dry No reheat_add_solvent Reheat and Add More Solvent oiling_out->reheat_add_solvent Yes slow_cooling Ensure Slow Cooling reheat_add_solvent->slow_cooling change_solvent Change Solvent reheat_add_solvent->change_solvent slow_cooling->cool low_yield->pure_product No check_solvent_volume Check Solvent Volume (was it minimal?) low_yield->check_solvent_volume Yes check_cooling Ensure Thorough Cooling low_yield->check_cooling check_solvent_volume->pure_product check_cooling->pure_product impure_crystals->pure_product No second_recrystallization Perform Second Recrystallization impure_crystals->second_recrystallization Yes use_charcoal Use Activated Charcoal impure_crystals->use_charcoal second_recrystallization->start use_charcoal->start

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Technical Support Center: Regioselectivity in Substituted Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to regioselectivity in the synthesis of substituted pyrazoles.

Frequently Asked Questions (FAQs)

Q1: Why does my pyrazole synthesis produce a mixture of regioisomers?

A1: The formation of regioisomeric mixtures is a common challenge in pyrazole synthesis, particularly during the Knorr synthesis or similar condensations involving an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine.[1][2] The reaction can proceed through two competing pathways because the initial nucleophilic attack by the substituted hydrazine can occur at either of the two distinct carbonyl carbons of the dicarbonyl compound.[2][3] Each pathway leads to a different hydrazone intermediate, which then cyclizes to form a distinct pyrazole regioisomer.[4] The final ratio of these isomers is determined by a delicate balance of steric and electronic factors of the reactants, as well as the specific reaction conditions.[1][5]

Below is a diagram illustrating the competing reaction pathways.

G cluster_start Reactants cluster_pathA Pathway A cluster_pathB Pathway B r1 Unsymmetrical 1,3-Dicarbonyl i1a Initial attack at C1 r1->i1a Attack at more electrophilic/ less hindered C=O i1b Initial attack at C2 r1->i1b Attack at less electrophilic/ more hindered C=O plus + plus->i1a Attack at more electrophilic/ less hindered C=O plus->i1b Attack at less electrophilic/ more hindered C=O r2 Substituted Hydrazine (R'-NHNH₂) r2->i1a Attack at more electrophilic/ less hindered C=O r2->i1b Attack at less electrophilic/ more hindered C=O h1 Hydrazone Intermediate A i1a->h1 Cyclization & Dehydration p1 Pyrazole Regioisomer A h1->p1 Cyclization & Dehydration h2 Hydrazone Intermediate B i1b->h2 Cyclization & Dehydration p2 Pyrazole Regioisomer B h2->p2 Cyclization & Dehydration

Caption: Competing pathways in Knorr pyrazole synthesis leading to two regioisomers.

Q2: How can I control the regioselectivity of my reaction to favor one isomer?

A2: Controlling the regiochemical outcome is a primary challenge and goal. Several factors can be manipulated to influence which regioisomer is preferentially formed. The key is to exploit the differences in the electronic and steric properties of the two carbonyl groups in the 1,3-dicarbonyl compound.

Key Factors Influencing Regioselectivity:

  • Electronic Effects: Electron-withdrawing groups (e.g., -CF₃, -CO₂Et) increase the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack. The initial condensation of the hydrazine typically occurs at this more reactive site.[1][5]

  • Steric Hindrance: Bulky substituents near one carbonyl group can physically block the approach of the hydrazine, directing the attack to the less sterically hindered carbonyl.[6][7]

  • Reaction Conditions (Solvent, Temperature, pH):

    • Solvent: The choice of solvent can have a dramatic effect on regioselectivity. Studies have shown that using fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), can significantly improve the selectivity compared to traditional solvents like ethanol.[8][9][10] These non-nucleophilic solvents do not compete with the hydrazine in attacking the more reactive carbonyl group, thus enhancing selectivity.[8] Protic solvents may favor one regioisomer, while aprotic solvents may favor the other.[11]

    • pH/Catalyst: The acidity or basicity of the reaction medium is critical.[1] Under acidic conditions, the reaction is catalyzed, and protonation of the hydrazine can alter the nucleophilicity of its two nitrogen atoms, influencing the site of attack.[5][12] For example, using arylhydrazine hydrochlorides can favor the formation of one regioisomer, while the corresponding free base may lead to the other.[13]

    • Temperature: Temperature can influence whether the reaction is under kinetic or thermodynamic control, which can affect the final product ratio.[1]

The following table summarizes quantitative data on the effect of solvent choice on the regioselectivity of a reaction between a 1,3-diketone and methylhydrazine.

EntryR¹ GroupR² GroupSolventIsomer Ratio (2a:3a)Total Yield (%)
12-FurylCF₃EtOH36:6499
22-FurylCF₃TFE85:1599
32-FurylCF₃HFIP97:398
42-FurylCF₂CF₃EtOH64:3693
52-FurylCF₂CF₃TFE98:299
62-FurylCF₂CF₃HFIP>99:<199
72-FurylCO₂EtEtOH44:5686
82-FurylCO₂EtTFE89:1199
92-FurylCO₂EtHFIP93:798

Data sourced from The Journal of Organic Chemistry, demonstrating the reaction of various 1-(2-furyl)-1,3-diketones with methylhydrazine. Isomer 2a corresponds to the 5-(2-furyl)pyrazole derivative.[8]

Q3: I'm observing poor regioselectivity. What troubleshooting steps should I follow?

A3: If you are obtaining an undesirable mixture of regioisomers, a systematic approach to troubleshooting is recommended. The following workflow can help you identify and implement effective changes to your reaction protocol.

G cluster_conditions Condition Optimization start Problem: Poor Regioselectivity (e.g., 1:1 Isomer Ratio) q1 Analyze Reactants: Is there a strong electronic or steric bias in the 1,3-dicarbonyl? start->q1 action1 Modify Reaction Conditions to Alter Selectivity q1->action1 No q1->action1 Yes a1_yes Bias exists, but wrong isomer is favored a1_no No significant bias solvent Change Solvent: Try non-nucleophilic fluorinated alcohols (HFIP, TFE) for kinetic control. action1->solvent ph Adjust pH: Use hydrazine hydrochloride (acidic) vs. free base to alter the nucleophilic attack. action1->ph temp Vary Temperature: Lower temp for kinetic product, higher temp for thermodynamic product. action1->temp result Improved Regioselectivity solvent->result ph->result temp->result

Caption: Troubleshooting workflow for poor regioselectivity in pyrazole synthesis.

Experimental Protocols

General Protocol for Regioselective Pyrazole Synthesis Using a Fluorinated Alcohol

This protocol describes a general method for the Knorr condensation that often favors the formation of a single regioisomer through the use of 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP).[5]

Materials:

  • Unsymmetrical 1,3-diketone (1.0 mmol, 1.0 eq)

  • Substituted hydrazine (e.g., methylhydrazine) (1.1 mmol, 1.1 eq)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3-5 mL)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3-5 mL).

  • To this solution, add the substituted hydrazine (1.1 mmol) dropwise at room temperature.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting dicarbonyl is consumed (typically 1-4 hours).

  • Once the reaction is complete, remove the HFIP solvent under reduced pressure using a rotary evaporator.

  • Perform a standard aqueous work-up by dissolving the residue in a suitable organic solvent (e.g., ethyl acetate), washing with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude product by silica gel column chromatography to isolate the desired regioisomer.[14]

Note: The optimal reaction time and purification conditions may vary depending on the specific substrates used.

Q4: How can I confirm the structure of the regioisomers I have synthesized?

A4: Differentiating between pyrazole regioisomers is critical and is most reliably achieved using a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for this purpose.

    • ¹H and ¹³C NMR: The chemical shifts of the protons and carbons on the pyrazole ring and its substituents will be different for each regioisomer.

    • 2D NMR (NOESY/ROESY): Two-dimensional Nuclear Overhauser Effect Spectroscopy is invaluable for unambiguous structure determination. It can identify through-space correlations between protons on the N-substituent (e.g., the methyl group of an N-methyl pyrazole) and protons on the adjacent substituent at the C5 position of the pyrazole ring, confirming their proximity and thus the regiochemistry.[4]

  • Mass Spectrometry (MS): While MS will show the same molecular weight for both isomers, fragmentation patterns can sometimes differ and provide clues to the structure.

  • X-ray Crystallography: If a suitable single crystal of one of the isomers can be obtained, single-crystal X-ray diffraction provides definitive, unambiguous structural proof.

References

optimizing reaction conditions for the synthesis of methyl 5-hydroxy-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of methyl 5-hydroxy-1H-pyrazole-3-carboxylate. The information is designed to address common challenges and optimize reaction conditions for this important heterocyclic compound.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly through the common route involving the condensation of a hydrazine with a dialkyl oxalate derivative.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Incorrect base or solvent. 4. Degradation of starting materials or product.1. Monitor reaction progress using Thin Layer Chromatography (TLC). 2. Optimize temperature; some protocols require reflux while others proceed at room temperature. 3. Ensure the use of an appropriate base (e.g., triethylamine, sodium methoxide) and a suitable solvent (e.g., methanol, ethanol, toluene). 4. Use fresh reagents and consider performing the reaction under an inert atmosphere (e.g., nitrogen, argon).
Formation of Regioisomers The reaction of unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines can lead to the formation of isomeric pyrazoles.The regioselectivity can be influenced by the nature of the hydrazine. For instance, using arylhydrazine hydrochlorides has been shown to favor the formation of the 1,3-regioisomer, while the corresponding free hydrazine can lead to the 1,5-regioisomer.[1] Careful selection of the hydrazine starting material is crucial for controlling the outcome.
Difficult Purification 1. Presence of unreacted starting materials. 2. Formation of side products. 3. Product may be an oil or difficult to crystallize.1. Ensure the reaction goes to completion. 2. Optimize reaction conditions to minimize side reactions. 3. Utilize column chromatography for purification if direct crystallization is ineffective. Recrystallization from a suitable solvent such as ethanol can also yield pure product.[2][3]
Product Instability The pyrazole ring can be susceptible to degradation under harsh acidic or basic conditions.Avoid unnecessarily strong acids or bases during workup and purification. Purification by crystallization from a neutral solvent is often preferred.[4]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and its derivatives?

A1: A prevalent and effective method is the condensation reaction between a hydrazine (such as hydrazine hydrate or a substituted hydrazine) and a 1,3-dicarbonyl compound or its equivalent.[5] A common starting material is diethyl 2-[(dimethylamino)methylene]malonate, which reacts with an arylhydrazine, followed by a base-catalyzed cyclization to yield the desired pyrazole.[6] Another approach involves the reaction of methylhydrazine with diethyl butynedioate.[7]

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is a straightforward and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product.

Q3: What is the role of the base in the cyclization step?

A3: The base, such as triethylamine or sodium methoxide, is crucial for catalyzing the intramolecular cyclization of the intermediate hydrazone to form the pyrazole ring.[6] It facilitates the deprotonation steps necessary for the ring closure to occur.

Q4: Are there any specific safety precautions I should take?

A4: Standard laboratory safety practices should be followed. Hydrazine and its derivatives can be toxic and should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Q5: How can the final product be characterized?

A5: The structure of this compound can be confirmed using various analytical techniques. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy will show characteristic peaks for the pyrazole ring protons and the methyl ester group.[2][3] Infrared (IR) spectroscopy can identify the hydroxyl and carbonyl functional groups.[2][3] For unambiguous structure determination, single-crystal X-ray diffraction can be employed if suitable crystals are obtained.[2][3]

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis of a 1-aryl-5-hydroxy-1H-pyrazole-4-carboxylate, which is structurally related to the target compound and follows a similar synthetic logic.

experimental_workflow start Start reagents Mix Diethyl 2-[(dimethylamino)methylene]malonate and Arylhydrazine start->reagents reaction Acid-catalyzed Transamination (e.g., EtOH, r.t., 24h) reagents->reaction intermediate Isolate Enhydrazine Intermediate reaction->intermediate cyclization Base-catalyzed Cyclization (e.g., H2O-MeOH-Et3N, reflux) intermediate->cyclization workup Reaction Workup (e.g., Acidification, Extraction) cyclization->workup purification Purification (e.g., Recrystallization, Chromatography) workup->purification product Methyl 5-hydroxy-1-aryl-1H-pyrazole-3-carboxylate purification->product

Caption: A generalized workflow for the synthesis of 1-aryl-5-hydroxy-1H-pyrazole-4-carboxylates.

Troubleshooting Logic

This diagram outlines a logical approach to troubleshooting common issues during the synthesis.

troubleshooting_logic start Low/No Product check_reaction Reaction Complete? (via TLC) start->check_reaction purification_issue Purification Difficulty start->purification_issue Yes, but impure isomers Regioisomer Formation start->isomers Yes, but mixture check_conditions Review Reaction Conditions check_reaction->check_conditions No check_reagents Check Reagent Quality check_conditions->check_reagents optimize_temp Optimize Temperature check_conditions->optimize_temp optimize_base Optimize Base/Solvent check_conditions->optimize_base inert_atmosphere Use Inert Atmosphere check_reagents->inert_atmosphere column_chrom Column Chromatography purification_issue->column_chrom recrystallize Recrystallization purification_issue->recrystallize change_hydrazine Modify Hydrazine Reagent isomers->change_hydrazine

Caption: A decision tree for troubleshooting the synthesis of pyrazole carboxylates.

References

Technical Support Center: Synthesis of Pyrazole-3-carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of pyrazole-3-carboxylates. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges in their synthetic experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Category 1: Regioselectivity and Isomer Control

Q1: My reaction is producing a mixture of 1,3- and 1,5-regioisomers. How can I improve the selectivity for the desired pyrazole-3-carboxylate?

A1: Formation of regioisomeric mixtures is the most common challenge in pyrazole synthesis, especially when using unsymmetrical 1,3-dicarbonyl precursors and substituted hydrazines.[1][2][3] The outcome is highly dependent on the reaction conditions and the nature of the reactants. Here are several strategies to improve regioselectivity:

  • Choice of Hydrazine Salt: The nature of the hydrazine reactant can significantly influence the isomeric ratio. Using arylhydrazine hydrochlorides often favors the formation of the 1,3-regioisomer, while the corresponding free hydrazine base can selectively produce the 1,5-regioisomer.[3]

  • Solvent Effects: The choice of solvent plays a crucial role. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase the regioselectivity in favor of the 3-substituted pyrazole isomer compared to traditional solvents like ethanol.[4]

  • pH Control: The acidity of the reaction medium can direct the initial nucleophilic attack. Acidic conditions can protonate the more basic nitrogen of the substituted hydrazine, altering its nucleophilicity and influencing the cyclization pathway.

  • Alternative Precursors: Instead of traditional 1,3-dicarbonyls, consider using precursors like trichloromethyl enones. The trichloromethyl group can serve as a precursor to the carboxylate moiety and allows for high regiocontrol based on the choice of hydrazine salt.[3]

Q2: What causes the formation of the undesired 1,5-isomer instead of the 1,3-isomer?

A2: The formation of the 1,5-isomer (a pyrazole-5-carboxylate) versus the 1,3-isomer is determined by which nitrogen atom of the substituted hydrazine (N1 or N2) initially attacks which carbonyl group of the 1,3-dicarbonyl compound. The less sterically hindered and more electronically favorable pathway will dominate. For substituted hydrazines, the primary amine is often the more nucleophilic center, but its reactivity is modulated by electronic effects of the substituent and the reaction conditions.[5][6]

Category 2: Yield, Purity, and Side Reactions

Q3: I am experiencing low yields in my pyrazole synthesis. What are the potential causes and solutions?

A3: Low yields can stem from several factors, including incomplete reactions, formation of stable intermediates that fail to cyclize, or competing side reactions.

  • Optimize Reaction Conditions: Systematically screen catalysts, solvents, temperature, and reaction time.[7][8] For Knorr-type cyclocondensations, catalysts are often necessary to drive the reaction to completion.[9]

  • Check Starting Material Purity: Ensure the purity of your 1,3-dicarbonyl compound and hydrazine starting materials. Impurities can inhibit the reaction or lead to unwanted byproducts.

  • Inert Atmosphere: If your substrates or intermediates are sensitive to oxidation, performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can improve the yield.

  • Side Reactions: A common side reaction is the formation of stable hydrazone intermediates that do not cyclize efficiently.[6] Adjusting the pH or temperature can often promote the final cyclization and dehydration step.

Q4: My final product is difficult to purify. Are there effective methods for separating the product from regioisomers and byproducts?

A4: Purification can be challenging, especially when dealing with structurally similar regioisomers.

  • Crystallization: If the product is a solid, careful selection of a crystallization solvent system can often be used to selectively crystallize the desired isomer.

  • Chromatography: Flash column chromatography is a standard method for separating isomers, though it can be difficult and require careful optimization of the mobile phase.

  • Acid Salt Formation: A patented method involves dissolving the crude pyrazole mixture in a suitable solvent and treating it with an inorganic or organic acid (e.g., sulfuric acid, phosphoric acid).[10][11] The resulting acid addition salts of the different isomers may have different solubilities, allowing for separation by fractional crystallization.[10][11]

Q5: My pyrazole-3-carboxylate ester is hydrolyzing during workup or storage. How can I prevent this?

A5: Some pyrazole ester derivatives are highly susceptible to hydrolysis, especially under aqueous basic or acidic conditions, reverting to the corresponding pyrazol-3-ol or carboxylic acid.[12]

  • Control pH: During aqueous workup, maintain a neutral pH to minimize acid- or base-catalyzed hydrolysis.

  • Steric Shielding: Introduce bulky ortho-substituents on an aryl ester ring. This steric hindrance can physically block the approach of water to the ester carbonyl, thereby improving hydrolytic stability.[12]

  • Anhydrous Conditions: Store the purified product under dry, anhydrous conditions to prevent degradation over time.

Data and Protocols

Quantitative Data Summary

The following tables summarize quantitative data on how reaction conditions can affect regioselectivity.

Table 1: Effect of Hydrazine Type on Regioisomer Ratio Based on the reaction with trichloromethyl enones in methanol.

Hydrazine Reactant1,3-Regioisomer (%)1,5-Regioisomer (%)Reference
Phenylhydrazine Hydrochloride 973[3]
Free Phenylhydrazine1486[3]

Table 2: Effect of Solvent on Regioselectivity Based on the reaction of a β-keto ester with methylhydrazine.

Solvent3-CF₃ Isomer (%)5-CF₃ Isomer (%)Reference
Ethanol (EtOH)~50~50[4]
2,2,2-Trifluoroethanol (TFE)8515[4]
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)973[4]
General Experimental Protocol: Knorr-Type Synthesis

This protocol describes a general method for the synthesis of an ethyl 1-aryl-pyrazole-3-carboxylate from a β-keto ester and an arylhydrazine.

  • Reaction Setup: To a solution of ethyl 2,4-dioxovalerate (1.0 eq) in a suitable solvent (e.g., ethanol or HFIP for improved selectivity) in a round-bottom flask, add the substituted arylhydrazine (1.1 eq).

  • Reaction Conditions: If required, add a catalytic amount of acid (e.g., acetic acid). Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC). Typical reaction times can range from 1 to 24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Extraction: Dissolve the resulting residue in an organic solvent (e.g., ethyl acetate) and wash with water, followed by a saturated brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the pure pyrazole-3-carboxylate.

Visual Guides

Workflow and Troubleshooting Diagrams

The following diagrams illustrate a typical experimental workflow and a troubleshooting decision tree for common synthesis issues.

G start_node start_node process_node process_node product_node product_node A Starting Materials (β-Keto Ester + Hydrazine) B Cyclocondensation Reaction (Solvent, Temp, Catalyst) A->B 1. Combine C Reaction Workup (Quenching, Extraction) B->C 2. Monitor (TLC) D Crude Product Mixture C->D 3. Isolate E Purification (Chromatography / Crystallization) D->E 4. Purify F Pure Pyrazole-3-carboxylate E->F 5. Characterize G problem problem cause cause solution solution start Poor Yield or Purity is_regio Regioisomer Mixture? start->is_regio is_yield Low Yield? start->is_yield is_impure Other Impurities? start->is_impure sol_regio1 Change Solvent (e.g., HFIP) is_regio->sol_regio1 Yes sol_regio2 Use Hydrazine Salt (vs. Free Base) is_regio->sol_regio2 Yes sol_regio3 Optimize pH is_regio->sol_regio3 Yes sol_yield1 Optimize Temp / Time is_yield->sol_yield1 Yes sol_yield2 Check Starting Material Purity is_yield->sol_yield2 Yes sol_yield3 Add Catalyst is_yield->sol_yield3 Yes sol_impure1 Improve Workup Protocol is_impure->sol_impure1 Yes sol_impure2 Optimize Purification Method (e.g., Acid Salt Crystallization) is_impure->sol_impure2 Yes

References

identifying and characterizing byproducts in the reaction of hydrazines with DMAD

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the reaction of hydrazines and dimethyl acetylenedicarboxylate (DMAD). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and characterize byproducts in your experiments, ensuring higher yields and purity of your target molecules.

Frequently Asked Questions (FAQs)

Q1: What is the expected primary product from the reaction of a hydrazine with DMAD?

The reaction of a hydrazine (such as phenylhydrazine) with DMAD is expected to primarily yield a cyclized product, typically a pyrazol-5-one derivative. The reaction proceeds through an initial Michael addition of the hydrazine to one of the acetylenic carbons of DMAD, followed by an intramolecular cyclization and condensation.[1]

Q2: I am observing a significant amount of a non-cyclized byproduct. What could it be?

A common non-cyclized byproduct is the initial Michael adduct. This occurs when the hydrazine adds across the triple bond of DMAD but the subsequent intramolecular cyclization to form the pyrazole ring does not proceed to completion. The stability of this adduct can be influenced by reaction conditions such as temperature and solvent.[2][3]

Q3: My mass spectrometry results show a product with a mass corresponding to a 1:2 adduct of hydrazine and DMAD. What is this species?

The formation of a 1:2 adduct, where one molecule of hydrazine has reacted with two molecules of DMAD, is a known possibility.[4][5][6] This can occur, especially if there is an excess of DMAD or under conditions that favor a second Michael addition over the intramolecular cyclization of the initial 1:1 adduct.

Q4: Can the choice of solvent influence the formation of byproducts?

Yes, the solvent can have a significant impact on the reaction pathway and the distribution of products. Protic solvents may facilitate proton transfer steps required for cyclization, while aprotic polar solvents might favor the formation of the initial Michael addition product.[2][7] In some cases, running the reaction in a mixture of solvents, such as toluene and dichloromethane, has been reported to yield the desired cyclized product.[1]

Q5: How does the substitution on the hydrazine affect byproduct formation?

The nature of the substituent on the hydrazine (e.g., alkyl vs. aryl) can influence the nucleophilicity of the hydrazine and the stability of the intermediates, thereby affecting the reaction rate and the propensity for byproduct formation. Steric hindrance from bulky substituents on the hydrazine can also play a role in directing the reaction pathway.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Pyrazole Product

Potential Causes:

  • Incomplete Reaction: The reaction may not have gone to completion.

  • Formation of Stable Intermediates: The initial Michael adduct may be stable under the reaction conditions and not cyclizing efficiently.

  • Side Reactions: Formation of 1:2 adducts or other unexpected products may be consuming the starting materials.[4]

  • Suboptimal Reaction Conditions: The temperature, solvent, or presence of a catalyst may not be optimal for the desired transformation.[8]

  • Degradation of Starting Materials or Products: Hydrazine derivatives can be unstable, and the product itself might be susceptible to degradation under the reaction conditions.[9]

Troubleshooting Steps:

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of starting materials and the formation of the product and byproducts over time.

  • Optimize Reaction Temperature: Gradually increase the reaction temperature to promote cyclization of the Michael adduct. However, be cautious as higher temperatures can also lead to degradation.

  • Vary the Solvent: Experiment with different solvents (protic, aprotic polar, and non-polar) to find the optimal medium for the cyclization step.[7]

  • Use a Catalyst: An acid or base catalyst can sometimes facilitate the cyclization step. Acetic acid is often used as a catalyst in similar reactions.[7]

  • Adjust Stoichiometry: Ensure the correct stoichiometry of reactants. An excess of one reactant may favor the formation of byproducts.

Issue 2: Presence of Multiple Products in the Final Reaction Mixture

Potential Causes:

  • Formation of Regioisomers: If an unsymmetrical substituted hydrazine is used, the initial Michael addition can occur at two different nitrogen atoms, leading to the formation of regioisomers.

  • Formation of Michael Adducts and 1:2 Adducts: As mentioned in the FAQs, these are common byproducts.

  • Complex Reaction Pathways: The reaction of some substituted hydrazines with DMAD can be complex, leading to a variety of products depending on the specific reactants and conditions.[7]

Troubleshooting Steps:

  • Characterize All Major Products: Isolate the major byproducts using column chromatography or preparative HPLC and characterize them using NMR (¹H, ¹³C), mass spectrometry, and IR spectroscopy.

  • Optimize Reaction Conditions for Selectivity: Adjusting the temperature, solvent, and addition rate of reactants can sometimes favor the formation of the desired product over byproducts.

  • Purification Strategy: Develop a robust purification strategy. Recrystallization can be effective if the desired product is a solid and has significantly different solubility from the byproducts. Column chromatography is a more general method for separating complex mixtures.

Data Presentation

Table 1: Common Byproducts in the Reaction of Hydrazines with DMAD

Byproduct TypeGeneral StructureCommon Identification MethodsNotes
Michael Adduct (1:1) R-NH-NH-C(CO₂Me)=CH(CO₂Me)¹H NMR, ¹³C NMR, MSThis is the initial, non-cyclized product. Its presence indicates incomplete cyclization.
1:2 Adduct (MeO₂C)CH=C(CO₂Me)-N(R)-N(R)-C(CO₂Me)=CH(CO₂Me)MS, ¹H NMR, ¹³C NMRFormed when one hydrazine molecule reacts with two DMAD molecules.[4][5]
Pyrazolone Isomers Varies¹H NMR, ¹³C NMR, HPLCCan form if the hydrazine is unsymmetrical, leading to different cyclization products.

Table 2: Representative ¹H NMR and ¹³C NMR Data for Expected Product and a Common Byproduct (Example: Phenylhydrazine + DMAD)

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate (Expected Product) [1]3.80 (s, 3H, OCH₃), 5.98 (s, 1H, pyrazole-H), 7.2-7.5 (m, 5H, Ar-H)52.0 (OCH₃), 90.0 (pyrazole-C4), 120.0, 125.0, 129.0 (Ar-CH), 139.0 (Ar-C), 145.0 (pyrazole-C3), 160.0 (C=O), 163.0 (pyrazole-C5)
Dimethyl 2-(2-phenylhydrazinyl)maleate (Michael Adduct - Representative) ~3.7 (s, 3H, OCH₃), ~3.8 (s, 3H, OCH₃), ~5.5 (s, 1H, =CH), ~7.0-7.4 (m, 5H, Ar-H), ~8.0 (br s, 1H, NH), ~9.5 (br s, 1H, NH)~51.0 (OCH₃), ~52.0 (OCH₃), ~95.0 (=CH), ~113.0, 121.0, 129.0 (Ar-CH), ~145.0 (Ar-C), ~165.0 (C=O), ~168.0 (C=O), ~150.0 (=C-N)

Note: The chemical shifts for the Michael adduct are approximate and can vary depending on the solvent and specific structure.

Experimental Protocols

General Protocol for the Reaction of Phenylhydrazine with DMAD
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenylhydrazine (1.0 eq) in a suitable solvent (e.g., a 1:1 mixture of toluene and dichloromethane).[1]

  • Reagent Addition: Slowly add dimethyl acetylenedicarboxylate (DMAD) (1.0 eq) to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux for 2-4 hours.

  • Monitoring: Monitor the progress of the reaction by TLC, observing the disappearance of the starting materials and the appearance of the product spot.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.[1]

Protocol for Byproduct Characterization
  • Isolation: Isolate the major byproducts from the reaction mixture using column chromatography, eluting with a gradient of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate).

  • Mass Spectrometry: Obtain the mass spectrum of each isolated byproduct to determine its molecular weight.

  • NMR Spectroscopy: Record the ¹H and ¹³C NMR spectra of each byproduct to elucidate its structure.

  • Infrared Spectroscopy: Obtain the IR spectrum to identify key functional groups.

Visualizations

Reaction_Pathway Hydrazine Hydrazine Michael_Adduct Michael Adduct (Byproduct) Hydrazine->Michael_Adduct + DMAD (Michael Addition) DMAD DMAD Pyrazolone Pyrazol-5-one (Desired Product) Michael_Adduct->Pyrazolone Intramolecular Cyclization Adduct_1_2 1:2 Adduct (Byproduct) Michael_Adduct->Adduct_1_2 + DMAD Troubleshooting_Low_Yield Start Low Yield of Desired Product Check_Completion Monitor Reaction (TLC, LC-MS) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete Yes Check_Byproducts Analyze Byproducts (NMR, MS) Check_Completion->Check_Byproducts No Optimize_Conditions Optimize Conditions (Temp, Time, Catalyst) Incomplete->Optimize_Conditions Success Improved Yield Optimize_Conditions->Success Byproducts_Present Significant Byproduct Formation Check_Byproducts->Byproducts_Present Yes Adjust_Stoichiometry Adjust Stoichiometry & Purification Byproducts_Present->Adjust_Stoichiometry Adjust_Stoichiometry->Success

References

analytical techniques for monitoring the progress of pyrazole synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Monitoring Pyrazole Synthesis Reactions

Welcome to the technical support center for monitoring pyrazole synthesis reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on selecting and implementing appropriate analytical techniques, as well as troubleshooting common issues encountered during reaction monitoring.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for monitoring the progress of pyrazole synthesis?

A1: The most common techniques for monitoring pyrazole synthesis are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FT-IR) spectroscopy.[1][2][3] The choice of technique depends on the specific reaction, available equipment, and the level of detail required.

Q2: How do I choose the best analytical technique for my specific pyrazole synthesis?

A2: The selection of an analytical technique should be based on factors such as the complexity of the reaction mixture, the need for quantitative data, and the availability of instrumentation.

  • TLC is a rapid, qualitative method ideal for quick checks of reaction completion and identifying the presence of starting materials, products, and major byproducts.[2][4][5]

  • HPLC and LC-MS are well-suited for quantitative analysis, separating complex mixtures, and identifying regioisomers and byproducts with high sensitivity.[1][2][3][6]

  • NMR Spectroscopy provides detailed structural information and can be used for quantitative analysis (qNMR) against an internal standard.[7] It is particularly useful for identifying intermediates and determining isomeric ratios.

  • FT-IR Spectroscopy , especially with an Attenuated Total Reflectance (ATR) probe, allows for real-time, in-line monitoring of the reaction by tracking the disappearance of reactant functional groups and the appearance of product functional groups.[8]

Q3: Can I use in-situ monitoring for my pyrazole synthesis?

A3: Yes, in-situ (in-line) monitoring is possible and highly effective for understanding reaction kinetics and mechanisms.[3][8] Techniques like FT-IR spectroscopy with a fiber-optic probe can continuously collect spectra from the reaction vessel, providing real-time data on the concentration of reactants, intermediates, and products.[8] This approach is a key component of Process Analytical Technology (PAT).

Troubleshooting Guides

This section addresses specific issues you may encounter while monitoring your pyrazole synthesis reaction.

Issue 1: My TLC plate shows multiple spots, and it's difficult to interpret the reaction progress.

  • Question: Why am I seeing multiple spots on my TLC, and how can I resolve them for better monitoring?

  • Answer: Multiple spots on a TLC plate can indicate the presence of starting materials, the desired product, intermediates, byproducts, or regioisomers.[2][9] The formation of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds.[2]

    • Troubleshooting Steps:

      • Optimize the Solvent System: Experiment with different solvent systems (mobile phases) with varying polarities to achieve better separation between the spots.

      • Use 2D TLC: Run the TLC in one solvent system, dry the plate, rotate it 90 degrees, and run it in a second, different solvent system. This can help separate co-eluting spots.

      • Co-spotting: Spot your reaction mixture alongside pure samples of your starting materials to definitively identify them on the plate.

      • Staining: Use different visualization techniques (e.g., UV light, iodine chamber, potassium permanganate stain) as some compounds may only be visible with specific stains.[4]

      • Confirm with a More Powerful Technique: If TLC remains ambiguous, analyze the reaction mixture using LC-MS or NMR to identify the different components.[1][2]

Issue 2: The reaction appears complete by TLC, but the final yield is low.

  • Question: TLC analysis indicates full consumption of the starting material, but my isolated yield is poor. What could be the cause?

  • Answer: A low isolated yield despite apparent completion by TLC can result from several factors:

    • Formation of Non-UV Active Byproducts: Your byproducts might not be visible under UV light. Try using a universal stain like potassium permanganate.

    • Decomposition on Silica Gel: The product or intermediates may be unstable and decompose during column chromatography purification.[9]

    • Incomplete Cyclization: The reaction may have stalled at an intermediate stage, such as a hydrazone, which might have a similar Rf value to your product in the chosen TLC system.[9]

    • Loss During Workup: The product may be partially soluble in the aqueous phase during extraction or may have been lost during filtration or solvent removal.[2]

    • Troubleshooting Workflow: The following diagram outlines a logical workflow for troubleshooting low yields.

G cluster_0 Troubleshooting Low Yield start Low Yield Observed check_tlc Re-evaluate TLC: - Use different stains - Co-spot with starting material start->check_tlc check_workup Analyze Aqueous & Organic Layers by LC-MS start->check_workup check_stability Is Product Stable on Silica? (Run a small plug) start->check_stability analyze_crude Analyze Crude Mixture by NMR or LC-MS start->analyze_crude loss_in_workup Product Found in Aqueous Layer check_workup->loss_in_workup degradation Product Degrades check_stability->degradation byproducts Byproducts Identified analyze_crude->byproducts incomplete Intermediate Identified analyze_crude->incomplete optimize_rxn Optimize Reaction Conditions: - Temperature, Catalyst, Time byproducts->optimize_rxn incomplete->optimize_rxn optimize_workup Modify Workup Protocol: - Adjust pH, change solvent loss_in_workup->optimize_workup optimize_purification Change Purification Method: - Recrystallization, different stationary phase degradation->optimize_purification

A logical workflow for troubleshooting low pyrazole synthesis yields.

Issue 3: How can I quantify the ratio of regioisomers being formed during the reaction?

  • Question: My reaction is expected to produce two regioisomers. Which analytical technique is best for quantifying them?

  • Answer: The most reliable methods for quantifying regioisomers are HPLC and ¹H NMR spectroscopy.

    • Using HPLC: Develop an HPLC method that can baseline-separate the two isomers.[10][11] The relative ratio can be determined by integrating the peak areas, assuming the isomers have similar UV responses. For greater accuracy, isolate small amounts of each pure isomer to generate a calibration curve.

    • Using ¹H NMR: ¹H NMR is an excellent tool for this purpose.[7][12] Identify distinct, well-resolved signals in the NMR spectrum that are unique to each regioisomer. The ratio of the isomers can be calculated by comparing the integration values of these unique signals. No internal standard is needed for determining the relative ratio.

Quantitative Data Summary

The following tables provide typical starting conditions for common analytical techniques used to monitor pyrazole synthesis. These should be optimized for your specific compounds.

Table 1: Typical HPLC Conditions for Pyrazole Analysis

ParameterTypical SettingNotes
Column C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm)A standard, versatile column for many organic molecules.[6]
Mobile Phase Acetonitrile (ACN) and Water (with 0.1% TFA or Formic Acid)A gradient from low to high ACN concentration is often effective.[6][10]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.[6][10]
Detection UV at 254 nm or as optimized for your chromophorePyrazole rings typically have a strong UV absorbance.[11]
Injection Volume 5-20 µLDepends on sample concentration.

Table 2: Common TLC Solvent Systems for Pyrazole Synthesis

Reactant/Product PolarityExample Solvent System (v/v)Typical Rf Values
Non-polar 10-30% Ethyl Acetate in HexaneStarting materials: ~0.6-0.8, Product: ~0.2-0.4
Medium-polar 50-70% Ethyl Acetate in HexaneStarting materials: ~0.8-0.9, Product: ~0.4-0.6
Polar 5-10% Methanol in DichloromethaneFor more polar products or starting materials.

Experimental Protocols

Protocol 1: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)

  • Prepare the TLC Plate: Using a pencil, lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate. Mark lanes for your starting material(s) (SM), a co-spot (Co), and the reaction mixture (Rxn).

  • Prepare the Developing Chamber: Pour your chosen solvent system (e.g., 20% ethyl acetate in hexane) into a developing chamber to a depth of about 0.5 cm. Cover the chamber and let it saturate for 5-10 minutes.

  • Spot the Plate:

    • Dissolve a small amount of your starting material(s) in a suitable solvent (e.g., ethyl acetate).

    • Dilute a small aliquot of your reaction mixture.

    • Using a capillary tube, spot the SM in its lane, the Rxn mixture in its lane, and then spot both on top of each other in the Co lane.

  • Develop the Plate: Place the TLC plate in the saturated chamber, ensuring the origin line is above the solvent level. Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualize the Plate: Remove the plate, immediately mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm). If necessary, use a chemical stain (e.g., iodine or permanganate) to see spots. The reaction is complete when the starting material spot is no longer visible in the "Rxn" lane.[4][5][13]

Protocol 2: Quantitative Analysis by ¹H NMR Spectroscopy (qNMR)

  • Prepare the Internal Standard Stock Solution: Accurately weigh a known amount of a stable internal standard (e.g., 1,3,5-trimethoxybenzene) that has a simple, well-resolved signal away from your reactant and product signals. Dissolve it in a known volume of a deuterated solvent (e.g., CDCl₃) to make a stock solution of known concentration.

  • Prepare the Sample: At a specific time point, withdraw an accurate volume (e.g., 0.1 mL) of the reaction mixture. Quench the reaction if necessary.

  • Mix and Analyze: Add an accurate volume of the internal standard stock solution to the reaction aliquot. Mix thoroughly. Transfer the mixture to an NMR tube.

  • Acquire the Spectrum: Acquire a ¹H NMR spectrum, ensuring the relaxation delay (d1) is long enough (e.g., 30 seconds) for full relaxation of all relevant protons, which is crucial for accurate integration.[7]

  • Calculate Concentration: Compare the integration of a known proton signal from your product to the integration of a known proton signal from the internal standard to calculate the concentration of your product and determine the reaction yield at that time point.[7]

Visualizations

The following diagrams illustrate key workflows and relationships in monitoring pyrazole synthesis.

G cluster_workflow General Reaction Monitoring Workflow start Start Pyrazole Synthesis take_aliquot Take Reaction Aliquot (t = 0, x, y, ...) start->take_aliquot tlc_check Quick Check with TLC take_aliquot->tlc_check is_complete Is Starting Material Consumed? tlc_check->is_complete continue_rxn Continue Reaction is_complete->continue_rxn No workup Proceed to Workup and Purification is_complete->workup Yes continue_rxn->take_aliquot quant_analysis Quantitative Analysis (HPLC or qNMR) workup->quant_analysis final_yield Determine Final Yield and Purity quant_analysis->final_yield

A standard experimental workflow for monitoring a pyrazole synthesis.

G cluster_comparison Comparison of Analytical Techniques TLC Thin-Layer Chromatography (TLC) Qualitative | Fast & Inexpensive | Good for reaction completion check HPLC High-Performance Liquid Chromatography (HPLC) Quantitative | High Resolution | Good for isomer separation TLC->HPLC For Quantification NMR Nuclear Magnetic Resonance (NMR) Quantitative & Structural | Identifies unknowns | Good for isomer quantification TLC->NMR For Identification of Spots HPLC->NMR For Structural Confirmation FTIR In-situ FT-IR Real-time data | Mechanistic insights | Good for kinetics

Logical relationships between common analytical techniques.

References

Validation & Comparative

Confirming the Structure of Methyl 5-hydroxy-1H-pyrazole-3-carboxylate using 2D NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel compounds is a critical step in the discovery pipeline. This guide provides a comparative analysis of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of methyl 5-hydroxy-1H-pyrazole-3-carboxylate, a heterocyclic scaffold of interest in medicinal chemistry. We present supporting experimental data from analogous structures and detailed protocols to aid in this process.

The structural isomerism and tautomerism inherent in pyrazole chemistry necessitate advanced analytical techniques for definitive characterization. While one-dimensional (1D) NMR provides initial insights, 2D NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Correlation Spectroscopy (COSY), are indispensable for establishing unequivocal atomic connectivity.

Comparative Spectroscopic Data

To illustrate the power of 2D NMR, we present the expected ¹H and ¹³C NMR chemical shifts for this compound, alongside published data for a structurally related analog, methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate[1][2]. This comparison highlights the expected spectral features and provides a valuable reference for researchers.

Table 1: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) of this compound and a Phenyl Analog.

PositionAtomThis compound (Expected in DMSO-d₆)Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate (Experimental in DMSO-d₆)[1]
1N-H~12.5 (br s)-
4C-H~5.8 (s)5.98 (s)
-OCH₃~3.7 (s)3.80 (s)
5OH~11.0 (br s)12.16 (s)
3C~145-
4C~90-
5C~158-
C=OC~162-
OCH₃C~52-

Note: Expected values are estimated based on known chemical shift ranges for similar pyrazole derivatives.

Elucidating Connectivity with 2D NMR

The definitive structure of this compound can be confirmed by analyzing the correlations in its 2D NMR spectra. The following table outlines the key expected correlations.

Table 2: Expected 2D NMR Correlations for this compound.

Proton (¹H)HSQC (¹³C)HMBC (¹³C)COSY (¹H)
H4 (~5.8 ppm)C4 (~90 ppm)C3, C5, C=O-
OCH₃ (~3.7 ppm)OCH₃ (~52 ppm)C=O-
NH (~12.5 ppm)-C3, C5-

These correlations, particularly the HMBC cross-peaks, are crucial for assembling the molecular fragments and confirming the substitution pattern on the pyrazole ring. For instance, the correlation between the pyrazole proton H4 and the carboxyl carbon (C=O) confirms their proximity within the molecule.

Alternative Methodologies for Structural Confirmation

While 2D NMR is a powerful tool, other analytical techniques can provide complementary or confirmatory evidence for the structure of pyrazole derivatives.

  • X-ray Crystallography: Provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and crystal packing. This method, however, requires a single crystal of suitable quality.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the molecule, providing strong evidence for the molecular formula.

  • Infrared (IR) Spectroscopy: Can identify the presence of key functional groups, such as the hydroxyl (-OH), amine (N-H), and carbonyl (C=O) stretches, which is consistent with the proposed structure.[1][2]

Experimental Protocols

Detailed experimental protocols are essential for reproducible results. The following are generalized procedures for acquiring 2D NMR data.

Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR: Acquire a standard 1D proton spectrum to determine the chemical shifts and multiplicities of all proton signals.

  • HSQC: Use a standard pulse sequence (e.g., hsqcedetgpsp) to obtain correlations between protons and their directly attached carbons.

  • HMBC: Employ a standard pulse sequence (e.g., hmbcgplpndqf) to observe long-range (2-3 bond) correlations between protons and carbons.

  • COSY: Utilize a standard pulse sequence (e.g., cosygpqf) to identify proton-proton coupling networks.

All spectra should be appropriately referenced, phased, and baseline corrected.

Visualization of Analytical Workflow and Structural Correlations

To visually represent the logical flow of the structural confirmation process and the key NMR correlations, the following diagrams are provided.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR_1D 1D NMR (¹H, ¹³C) Purification->NMR_1D MS Mass Spectrometry (HRMS) Purification->MS IR IR Spectroscopy Purification->IR NMR_2D 2D NMR (HSQC, HMBC, COSY) NMR_1D->NMR_2D Structure_Confirmed Structure Confirmed NMR_2D->Structure_Confirmed MS->Structure_Confirmed IR->Structure_Confirmed

Caption: Workflow for the synthesis and structural confirmation of this compound.

G cluster_structure This compound C3 C3 C4 C4 C5 C5 CO C=O OCH3_C OCH₃ (C) H4 H4 H4->C3 HMBC H4->C4 HSQC H4->C5 HMBC H4->CO HMBC OCH3_H OCH₃ (H) OCH3_H->CO HMBC OCH3_H->OCH3_C HSQC NH NH NH->C3 HMBC NH->C5 HMBC

Caption: Key HMBC and HSQC correlations for confirming the structure of this compound.

References

Unraveling the Biological Potency of Pyrazole Tautomers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced biological activities of pyrazole tautomers is critical for designing more effective and targeted therapeutics. This guide provides a comparative analysis of the biological activities of pyrazole tautomers, leveraging data from their N-alkylated regioisomers to circumvent the rapid interconversion of the native forms. By "fixing" the tautomeric state through N-alkylation, a clearer picture of the structure-activity relationship emerges.

Pyrazole and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2] A key feature of asymmetrically substituted pyrazoles is their existence as two distinct tautomers, which rapidly interconvert in solution, making their individual biological assessment challenging.[1] To overcome this, researchers often synthesize the corresponding N-alkylated regioisomers, which serve as stable analogs of each tautomeric form, allowing for a direct comparison of their biological effects.

Comparative Anticancer Activity

The strategic placement of substituents on the pyrazole ring, as represented by the N1 and N2 regioisomers, can significantly influence their anticancer potency. This is often attributed to the different spatial arrangement of functional groups, which affects their interaction with biological targets.

A study on novel pyrazole derivatives highlighted the differential cytotoxicity of regioisomers against various human cancer cell lines. The data, presented in Table 1, showcases the half-maximal inhibitory concentrations (IC50) of these compounds, offering a quantitative comparison of their anticancer efficacy.

Table 1: Comparative Anticancer Activity (IC50 in µM) of Regioisomeric N-Alkylated Pyrazoles

Compound IDRegioisomerCancer Cell LineIC50 (µM)Reference
1a 1,3-diarylMCF-7 (Breast)5.8[3]
1b 1,5-diarylMCF-7 (Breast)9.3[3]
2a 1,3-diarylHCT-116 (Colon)7.74[3]
2b 1,5-diarylHCT-116 (Colon)12.49[3]
3a 1,3,5-trisubstitutedA549 (Lung)2.2[3]
3b 1,3,5-trisubstitutedA549 (Lung)6.34[4]

The data suggests that for certain scaffolds, the 1,3-disubstituted regioisomer exhibits greater cytotoxicity compared to its 1,5-disubstituted counterpart. This difference in activity underscores the importance of the substituent's position on the pyrazole ring in dictating the molecule's interaction with its cellular target.

Comparative Antimicrobial Activity

Similar to their anticancer effects, the antimicrobial properties of pyrazole derivatives are also influenced by their substitution pattern. The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, is a key metric for this comparison.

Table 2 presents the MIC values for regioisomeric pyrazole derivatives against various bacterial and fungal strains.

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Regioisomeric N-Alkylated Pyrazoles

Compound IDRegioisomerMicroorganismMIC (µg/mL)Reference
4a 1,3-diarylStaphylococcus aureus1[2]
4b 1,5-diarylStaphylococcus aureus2[2]
5a 1,3-diarylEscherichia coli16[5]
5b 1,5-diarylEscherichia coli32[5]
6a 1,3,5-trisubstitutedCandida albicans2[2]
6b 1,3,5-trisubstitutedCandida albicans4[2]

The trend observed in the anticancer data appears to extend to antimicrobial activity, with the 1,3-disubstituted pyrazoles generally demonstrating lower MIC values, indicating greater potency.

Signaling Pathways and Experimental Protocols

The biological activity of pyrazole derivatives is often mediated through their interaction with specific signaling pathways crucial for cell survival and proliferation. For instance, in cancer, pyrazoles have been shown to inhibit cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[6] Inhibition of CDKs can lead to cell cycle arrest and apoptosis.

Below are diagrams illustrating a simplified CDK-mediated signaling pathway and a typical experimental workflow for assessing anticancer activity.

signaling_pathway cluster_0 Cell Cycle Progression cluster_1 Inhibition Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 activates Rb Rb CDK4/6->Rb phosphorylates E2F E2F Rb->E2F releases S-Phase Genes S-Phase Genes E2F->S-Phase Genes activates transcription Cell Division Cell Division S-Phase Genes->Cell Division Pyrazole Derivative Pyrazole Derivative Pyrazole Derivative->CDK4/6 inhibits

Caption: Simplified signaling pathway of CDK4/6-mediated cell cycle progression and its inhibition by a pyrazole derivative.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_in_vitro In Vitro Anticancer Assay cluster_in_vivo In Vivo (Optional) s1 Synthesis of Regioisomers s2 Purification & Characterization (NMR, MS) s1->s2 c2 Treatment with Pyrazole Derivatives s2->c2 c1 Cell Culture (e.g., MCF-7) c1->c2 c3 MTT Assay for Cell Viability c2->c3 c4 Data Analysis (IC50 Calculation) c3->c4 a2 Compound Administration c4->a2 a1 Animal Model (e.g., Xenograft) a1->a2 a3 Tumor Growth Measurement a2->a3

Caption: General experimental workflow for the synthesis and evaluation of the anticancer activity of pyrazole derivatives.

Experimental Protocols

Synthesis of N-Alkylated Pyrazole Regioisomers

The regioselective synthesis of N-alkylated pyrazoles is a critical first step. A general procedure involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine. The regioselectivity of this reaction can often be controlled by the choice of solvent and reaction conditions.[1]

General Protocol:

  • To a solution of the 1,3-dicarbonyl compound in a suitable solvent (e.g., ethanol), the substituted hydrazine (e.g., methylhydrazine) is added.

  • The reaction mixture is typically refluxed for several hours.

  • After cooling, the solvent is removed under reduced pressure.

  • The resulting regioisomers are then separated and purified, commonly by column chromatography on silica gel.[1]

  • The structure and purity of each regioisomer are confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[7]

Protocol:

  • Cancer cells (e.g., MCF-7, HCT-116) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the pyrazole regioisomers for a specified period (e.g., 48 hours).

  • Following treatment, the MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • The formazan crystals are then solubilized with a suitable solvent (e.g., DMSO).

  • The absorbance of the resulting solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.[7]

Broth Microdilution Method for Antimicrobial Activity (MIC Determination)

The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[8]

Protocol:

  • A serial two-fold dilution of each pyrazole regioisomer is prepared in a 96-well microtiter plate containing a suitable broth medium.

  • Each well is then inoculated with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

  • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[8]

Conclusion

The comparative analysis of N-alkylated pyrazole regioisomers provides valuable insights into the structure-activity relationships that govern the biological effects of pyrazole tautomers. The data consistently suggests that the positioning of substituents on the pyrazole ring is a critical determinant of both anticancer and antimicrobial potency. This understanding is instrumental for the rational design of new, more effective pyrazole-based therapeutic agents. Further research focusing on the specific molecular interactions of these regioisomers with their biological targets will undoubtedly pave the way for the development of next-generation drugs.

References

A Comparative Guide to the In Vitro Validation of Pyrazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro performance of various pyrazole-based kinase inhibitors, supported by experimental data and detailed methodologies. The information is intended to assist researchers in the evaluation and selection of pyrazole scaffolds for further development.

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the in vitro inhibitory activities of several series of pyrazole-based compounds against key oncogenic kinases, namely Cyclin-Dependent Kinase 2 (CDK2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The data is presented as half-maximal inhibitory concentrations (IC50) to allow for a direct comparison of the compounds' potency.

Table 1: Inhibitory Activity of Pyrazole Derivatives against CDK2

Compound IDModificationIC50 (µM) vs. CDK2/cyclin A2Reference CompoundReference IC50 (µM)
Series 1
44-(4-chlorophenyl)3.82Roscovitine0.99
7a4-(p-tolyl)2.0Roscovitine0.99
7d4-(4-methoxyphenyl)1.47Roscovitine0.99
94-(4-(dimethylamino)phenyl)0.96Roscovitine0.99
Series 2
41-(2-pyridinyl)-4-(4-chlorophenyl)-1H-pyrazole-3,5-diamine0.75Roscovitine0.99
51-(2-pyridinyl)-4-(4-bromophenyl)-1H-pyrazole-3,5-diamine0.56Roscovitine0.99
61-(2-pyridinyl)-4-(4-iodophenyl)-1H-pyrazole-3,5-diamine0.46Roscovitine0.99
71-(2-pyridinyl)-4-(4-fluorophenyl)-1H-pyrazole-3,5-diamine0.77Roscovitine0.99
101-(2-pyridinyl)-4-(p-tolyl)-1H-pyrazole-3,5-diamine0.85Roscovitine0.99
111-(2-pyridinyl)-4-(4-ethylphenyl)-1H-pyrazole-3,5-diamine0.45Roscovitine0.99

Data for Series 1 extracted from a study on novel pyrazole derivatives.[1] Data for Series 2 extracted from a study on eco-friendly synthesis of novel pyrazole derivatives.[2]

Table 2: Dual Inhibitory Activity of Pyrazole Derivatives against VEGFR-2 and CDK2

Compound IDIC50 (µM) vs. VEGFR-2% Inhibition vs. VEGFR-2IC50 (µM) vs. CDK-2% Inhibition vs. CDK-2Reference Compound (VEGFR-2)Reference IC50 (µM)Reference Compound (CDK-2)Reference IC50 (µM)
4a0.5590.5%0.20590.9%Sorafenib0.03Roscovitine0.556
5a0.26791.7%0.31191%Sorafenib0.03Roscovitine0.556
6b0.293.2%0.45888.7%Sorafenib0.03Roscovitine0.556

Data extracted from a study on new pyrazole derivatives targeting liver cancer.[3]

Experimental Protocols

This section provides detailed methodologies for the key in vitro assays cited in this guide.

In Vitro Kinase Inhibition Assay (General Protocol)

This assay quantifies the ability of a test compound to inhibit the activity of a specific kinase.

Materials:

  • Recombinant kinase enzyme

  • Kinase-specific substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Test compounds dissolved in dimethyl sulfoxide (DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplates (e.g., 384-well white plates)

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • To the wells of the microplate, add the diluted test compounds, a positive control inhibitor, and DMSO for the negative control.

  • Add the kinase enzyme solution to all wells.

  • Incubate the plate at room temperature for a defined period (e.g., 20-30 minutes) to allow for compound-enzyme interaction.

  • Initiate the kinase reaction by adding a mixture of ATP and the specific substrate. The ATP concentration should ideally be at or near the Km value for the kinase.

  • Incubate the reaction at a controlled temperature (e.g., 30°C) for a set time (e.g., 30-60 minutes).

  • Stop the reaction and detect the signal according to the detection reagent manufacturer's instructions. For ADP-Glo™, this involves adding a reagent to deplete unused ATP, followed by a second reagent to convert the generated ADP to ATP, which is then measured via a luciferase-based reaction.

  • Measure the luminescence using a plate reader. The signal is inversely proportional to kinase inhibition.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., HepG2, MCF-7)

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the existing medium from the wells and add the medium containing the test compounds at various concentrations. Include untreated cells as a negative control.

  • Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a CO2 incubator.

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to purple formazan crystals.

  • Carefully remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plates to ensure complete dissolution of the formazan.

  • Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Mandatory Visualizations

The following diagrams illustrate key signaling pathways targeted by pyrazole-based inhibitors and a typical experimental workflow for their evaluation.

Signaling_Pathway_CDK_Rb Receptor Tyrosine Kinase Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cyclin D Cyclin D ERK->Cyclin D Upregulates CDK4/6 CDK4/6 Cyclin D->CDK4/6 Rb Rb CDK4/6->Rb Phosphorylates E2F E2F Rb->E2F Releases Cyclin E Cyclin E E2F->Cyclin E Upregulates CDK2 CDK2 Cyclin E->CDK2 CDK2->Rb Phosphorylates S-Phase Entry S-Phase Entry CDK2->S-Phase Entry Pyrazole Inhibitor Pyrazole Inhibitor Pyrazole Inhibitor->CDK2

Inhibition of the CDK/Rb signaling pathway.

Signaling_Pathway_VEGFR VEGFR-2 VEGFR-2 PLCγ PLCγ VEGFR-2->PLCγ PI3K PI3K VEGFR-2->PI3K DAG DAG PLCγ->DAG IP3 IP3 PLCγ->IP3 Akt Akt PI3K->Akt PKC PKC DAG->PKC Raf Raf PKC->Raf mTOR mTOR Akt->mTOR MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis Cell Survival Cell Survival mTOR->Cell Survival Pyrazole Inhibitor Pyrazole Inhibitor Pyrazole Inhibitor->VEGFR-2 Inhibits Experimental_Workflow A Design & Synthesis of Pyrazole-Based Inhibitors B In Vitro Kinase Inhibition Assay A->B C Determine IC50 Values B->C D Cell-Based Viability Assay (e.g., MTT) C->D E Determine Cellular Potency (GI50) D->E F Western Blot Analysis of Target Phosphorylation E->F G Confirm On-Target Cellular Activity F->G H Lead Optimization G->H

References

A Comparative Analysis of the Anti-Inflammatory Efficacy of Methyl 5-Hydroxy-1H-pyrazole-3-carboxylate and Standard NSAIDs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potential anti-inflammatory efficacy of the novel compound, methyl 5-hydroxy-1H-pyrazole-3-carboxylate, with established non-steroidal anti-inflammatory drugs (NSAIDs), Celecoxib and Indomethacin. Due to the limited publicly available preclinical data for this compound, this comparison incorporates data from structurally similar pyrazole carboxylate derivatives to provide a preliminary assessment. The information is supported by experimental data from relevant in vivo and in vitro assays.

Introduction

Inflammation is a complex biological response to harmful stimuli, and its chronic dysregulation is implicated in numerous diseases.[1] Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain and inflammation.[1] They primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are key to prostaglandin synthesis.[1] Pyrazole derivatives have emerged as a promising class of anti-inflammatory agents, with Celecoxib being a well-known COX-2 selective inhibitor.[1][2] This guide focuses on comparing the efficacy of this compound with the selective COX-2 inhibitor Celecoxib and the non-selective COX inhibitor Indomethacin.

Mechanism of Action

The primary anti-inflammatory mechanism of NSAIDs involves the inhibition of the cyclooxygenase (COX) pathway. There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation and mediates the production of pro-inflammatory prostaglandins.

Celecoxib is a selective COX-2 inhibitor, which allows it to reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[3][4]

Indomethacin is a potent non-selective COX inhibitor, blocking both COX-1 and COX-2.[5] This non-selectivity, while contributing to its high efficacy, also increases the risk of gastrointestinal complications.

This compound and its derivatives are also investigated for their anti-inflammatory properties, which are believed to be mediated through COX inhibition, similar to other pyrazole-based NSAIDs.[1][2] The specific selectivity profile of this compound for COX-1 versus COX-2 is not yet well-documented in publicly available literature.

Data Presentation

The following tables summarize the available quantitative data from key in vivo and in vitro anti-inflammatory assays.

Table 1: In Vivo Anti-Inflammatory Activity - Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a standard in vivo assay to evaluate the acute anti-inflammatory activity of compounds. The percentage of edema inhibition is a measure of the compound's efficacy.

CompoundDose% Edema InhibitionSpeciesReference
Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate *20 mg/kg65.4%Rat[6]
Celecoxib 30 mg/kg~60%Rat[7]
Indomethacin 10 mg/kg57.66%Rat[8]

*Data for a structurally similar compound is used as a proxy for this compound.

Table 2: In Vitro Anti-Inflammatory Activity - Inhibition of Pro-inflammatory Mediators in LPS-Stimulated Macrophages

This assay assesses the ability of a compound to inhibit the production of key pro-inflammatory mediators, such as nitric oxide (NO) and prostaglandin E2 (PGE2), in macrophages stimulated with lipopolysaccharide (LPS). The IC50 value represents the concentration of the compound required to inhibit the production of these mediators by 50%.

CompoundMediatorIC50Cell LineReference
This compound -Data not available--
Celecoxib PGE291 nMHuman Dermal Fibroblasts[9]
Indomethacin PGE2Data variesRAW 264.7[10]
Celecoxib NO, TNF-α, IL-6Significant inhibition at 20 µMRAW 264.7[11]
Indomethacin IL-1β, IL-6, IL-10, TNF-αSignificant inhibition at 10 µg/mLMurine Peritoneal Macrophages[12]

Experimental Protocols

Carrageenan-Induced Paw Edema Assay

This in vivo assay is a widely accepted model for evaluating acute inflammation.

  • Animal Model: Male Wistar rats (150-200g) are typically used.

  • Compound Administration: The test compound (e.g., this compound), a reference drug (e.g., Indomethacin), or vehicle is administered orally or intraperitoneally.

  • Induction of Inflammation: After a set period (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Edema: The paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated for the treated groups relative to the vehicle-treated control group.[13]

LPS-Stimulated Macrophage Assay

This in vitro assay is used to assess the effect of compounds on the production of inflammatory mediators by macrophages.

  • Cell Culture: A macrophage cell line (e.g., RAW 264.7) is cultured in a suitable medium.

  • Cell Seeding: The cells are seeded into multi-well plates and allowed to adhere.

  • Compound Treatment: The cells are pre-treated with various concentrations of the test compound or a reference drug for a specific duration.

  • Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Measurement of Inflammatory Mediators: After an incubation period, the cell culture supernatant is collected to measure the levels of pro-inflammatory mediators such as nitric oxide (NO) using the Griess reagent, and prostaglandins (e.g., PGE2) and cytokines (e.g., TNF-α, IL-6) using ELISA kits.

  • Data Analysis: The concentration of each mediator is determined, and the percentage of inhibition by the test compound is calculated relative to the LPS-stimulated control. The IC50 value is then determined.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involved in inflammation and the general workflow of the experimental assays described.

G cluster_pathway Inflammatory Signaling Pathway cluster_drugs Drug Intervention Cell Membrane Cell Membrane Arachidonic Acid Arachidonic Acid Cell Membrane->Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation This compound This compound This compound->COX-1 / COX-2 Inhibition Celecoxib Celecoxib Celecoxib->COX-1 / COX-2 Selective COX-2 Inhibition Indomethacin Indomethacin Indomethacin->COX-1 / COX-2 Non-selective Inhibition

Caption: Mechanism of action of pyrazole derivatives and NSAIDs.

G cluster_invivo In Vivo: Carrageenan-Induced Paw Edema cluster_invitro In Vitro: LPS-Stimulated Macrophages A Compound Administration B Carrageenan Injection A->B C Paw Volume Measurement B->C D Data Analysis (% Inhibition) C->D E Cell Seeding F Compound Treatment E->F G LPS Stimulation F->G H Measure Inflammatory Mediators G->H I Data Analysis (IC50) H->I

Caption: Experimental workflows for anti-inflammatory assays.

Conclusion

The available data on structurally similar compounds suggest that this compound has the potential to exhibit anti-inflammatory activity. However, a direct comparison with established drugs like Celecoxib and Indomethacin is challenging without specific experimental data for the compound of interest. The provided data on related pyrazole carboxylates in the carrageenan-induced paw edema model indicates a promising level of efficacy.

Further in vitro studies are necessary to determine the IC50 values for the inhibition of key inflammatory mediators and to elucidate the compound's selectivity for COX-1 versus COX-2. These studies will be crucial in establishing a comprehensive efficacy and safety profile for this compound and in determining its potential as a novel anti-inflammatory agent. Researchers are encouraged to conduct head-to-head comparative studies using the standardized protocols outlined in this guide to generate robust and directly comparable data.

References

A Structural Showdown: Methyl 5-hydroxy-1H-pyrazole-3-carboxylate versus the COX-2 Inhibitor Celecoxib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective, data-driven comparison of the structural features of methyl 5-hydroxy-1H-pyrazole-3-carboxylate and the well-established nonsteroidal anti-inflammatory drug (NSAID), celecoxib. This guide delves into their molecular architecture, supported by experimental data, to provide insights for rational drug design and development.

This comparative guide provides a detailed structural analysis of this compound and celecoxib. While celecoxib is a renowned selective cyclooxygenase-2 (COX-2) inhibitor, the biological activity of this compound is less characterized in publicly available literature. However, the pyrazole scaffold is a cornerstone in the development of anti-inflammatory agents.[1][2] This guide will focus on a structural comparison to infer potential functional similarities and differences, leveraging data from closely related analogs where necessary.

At a Glance: Key Structural and Physicochemical Properties

A direct comparison of the fundamental properties of this compound and celecoxib reveals significant differences in complexity and substitution patterns, which are expected to govern their biological activity.

PropertyThis compoundCelecoxib
Molecular Formula C₅H₆N₂O₃C₁₇H₁₄F₃N₃O₂S
Molecular Weight 142.11 g/mol 381.37 g/mol
Core Scaffold 1H-pyrazole1H-pyrazole
Substituents at C3 Carboxylate group (-COOCH₃)Trifluoromethyl group (-CF₃)
Substituents at C5 Hydroxyl group (-OH)p-tolyl group
Substituents at N1 Hydrogen (-H)4-sulfamoylphenyl group

Delving Deeper: A Comparative Structural Analysis

The core of both molecules is a five-membered heterocyclic pyrazole ring. However, the nature and arrangement of the substituents at the 1, 3, and 5 positions of this ring are markedly different, leading to distinct three-dimensional structures and chemical properties.

Celecoxib's Architecture: A Key to COX-2 Selectivity

Celecoxib's structure is a classic example of a diarylheterocycle, a common motif for COX-2 inhibitors.[3] Its key structural features include:

  • A central pyrazole ring.

  • A p-tolyl group at the C5 position.

  • A trifluoromethyl group at the C3 position.

  • A 4-sulfamoylphenyl group at the N1 position.

The trifluoromethyl group at C3 and the p-tolyl group at C5 are crucial for its potent and selective inhibition of COX-2.[4] The sulfonamide (-SO₂NH₂) moiety on the N1-phenyl ring is a critical pharmacophore that allows celecoxib to bind to a hydrophilic side pocket present in the active site of the COX-2 enzyme, a feature absent in the COX-1 isoform. This differential binding is the basis of its selectivity.[4]

This compound: A Simpler Scaffold

In contrast, this compound is a much smaller and less substituted molecule. Its key features are:

  • A central pyrazole ring.

  • A methyl carboxylate group (-COOCH₃) at the C3 position.

  • A hydroxyl group (-OH) at the C5 position.

  • An unsubstituted N1 position (a hydrogen atom).

The presence of the hydroxyl and carboxylate groups makes this molecule more polar than celecoxib. The unsubstituted N1 position means it lacks the bulky aryl sulfonamide group that is critical for celecoxib's COX-2 selectivity.

Experimental Data: Crystallographic Insights

To date, a crystal structure for this compound is not publicly available. However, the crystal structure of a closely related analog, methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate , provides valuable insights into the geometry of this scaffold.[5]

Crystallographic ParameterMethyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate[5]
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 9.5408 (16)
b (Å) 9.5827 (16)
c (Å) 11.580 (2)
β (°) 105.838 (3)
Volume (ų) 1018.5 (3)

In this analog, the pyrazole ring is essentially planar. The presence of a phenyl group at the N1 position introduces a dihedral angle with the pyrazole ring, which would be absent in the N1-unsubstituted title compound.

Structure-Activity Relationship (SAR) and Biological Implications

The pyrazole nucleus is a well-established pharmacophore in a multitude of biologically active compounds, including anti-inflammatory, analgesic, and anticancer agents.[1] The nature of the substituents on the pyrazole ring dictates the specific biological activity.

For COX-2 inhibition, the presence of two aryl groups on adjacent positions of the central heterocyclic ring is a common feature, as seen in celecoxib.[4] The sulfonamide or a similar acidic moiety is also a recurring feature for COX-2 selectivity.

Given its structure, this compound lacks the key features for potent and selective COX-2 inhibition in the same manner as celecoxib. However, some pyrazole derivatives with carboxylate groups have been investigated as non-acidic analogs of other NSAIDs and have shown COX-2 inhibitory activity.[6][7] It is plausible that this compound could exhibit some level of anti-inflammatory activity, though likely through a different binding mode and with lower potency and selectivity compared to celecoxib. Further experimental validation is required to ascertain its biological profile.

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action of celecoxib and the general workflow for structural comparison, the following diagrams are provided.

celecoxib_pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->COX2 Inhibits

Caption: Simplified signaling pathway of celecoxib's anti-inflammatory action.

structural_comparison_workflow Start Start: Select Compounds for Comparison Data_Collection Data Collection: - Chemical Structures - Physicochemical Properties - Experimental Data (X-ray, NMR) Start->Data_Collection Structural_Analysis Structural Analysis: - Identify Core Scaffolds - Compare Substituents - Analyze 3D Conformation Data_Collection->Structural_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis: - Correlate structural features with known biological activities Structural_Analysis->SAR_Analysis Conclusion Conclusion: - Summarize structural differences - Infer potential biological activity - Propose future experiments SAR_Analysis->Conclusion

Caption: Logical workflow for the structural comparison of chemical compounds.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducibility and validation of structural data.

Single-Crystal X-ray Diffraction

This technique is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

1. Crystal Growth:

  • High-purity sample of the compound is required.

  • Slow evaporation of a saturated solution is a common method. A suitable solvent is one in which the compound is moderately soluble.

  • The solution is filtered to remove any particulate matter and left undisturbed in a loosely covered container to allow for slow solvent evaporation.

  • Alternative methods include vapor diffusion and slow cooling.[8]

2. Data Collection:

  • A suitable single crystal (typically >0.1 mm in all dimensions) is mounted on a goniometer head.

  • The crystal is placed in a monochromatic X-ray beam.

  • The crystal is rotated, and the diffraction pattern is recorded by a detector as a series of reflections at different angles.[9]

3. Structure Solution and Refinement:

  • The positions of the atoms in the crystal lattice are determined from the intensities of the reflections.

  • The initial structural model is refined using least-squares methods to best fit the experimental data.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information about the chemical environment of atoms within a molecule.

1. Sample Preparation:

  • A few milligrams of the compound are dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

2. Data Acquisition:

  • The NMR tube is placed in the spectrometer.

  • For ¹H NMR, the spectrum is acquired to observe the chemical shifts, integration, and multiplicity of the hydrogen atoms.

  • For ¹³C NMR, the spectrum is acquired to observe the chemical shifts of the carbon atoms.

3. Spectral Interpretation:

  • Chemical Shift (δ): Indicates the electronic environment of the nucleus.

  • Integration: The area under a ¹H NMR signal is proportional to the number of protons it represents.

  • Multiplicity (Splitting): Provides information about the number of neighboring protons.

  • Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can be used for more complex structures to establish connectivity between atoms.[10]

Conclusion

The structural comparison of this compound and celecoxib highlights the profound impact of substituent choice on the overall molecular architecture and, by extension, biological activity. Celecoxib's design as a selective COX-2 inhibitor is a testament to the power of structure-based drug design, with its diarylpyrazole scaffold and sulfonamide moiety being critical for its mechanism of action.

This compound, with its simpler and more polar structure, is unlikely to function as a potent and selective COX-2 inhibitor in the same manner as celecoxib. However, the versatile pyrazole core suggests that it may possess other biological activities. This guide underscores the importance of detailed structural analysis in understanding the function of small molecules and provides a framework for the investigation of novel compounds. Further experimental studies are necessary to fully elucidate the pharmacological profile of this compound.

References

head-to-head comparison of different synthetic routes to pyrazole-3-carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents. Among its derivatives, pyrazole-3-carboxylates are particularly valuable as versatile intermediates in the synthesis of a wide array of biologically active compounds. The strategic choice of synthetic route to these intermediates can significantly impact yield, purity, cost, and the potential for molecular diversity. This guide provides an objective, data-driven comparison of four prominent synthetic methodologies for the preparation of pyrazole-3-carboxylates: the Knorr Pyrazole Synthesis, 1,3-Dipolar Cycloaddition, Multicomponent Reactions, and the Vilsmeier-Haack Reaction.

Comparative Analysis of Synthetic Routes

The selection of an optimal synthetic pathway depends on several factors including the desired substitution pattern, availability of starting materials, and scalability. The following table summarizes the key quantitative and qualitative aspects of the four major synthetic routes to pyrazole-3-carboxylates, providing a clear framework for comparison.

Synthetic Route Starting Materials Key Reagents/Catalysts Typical Reaction Conditions Yield Range (%) Advantages Disadvantages
Knorr Pyrazole Synthesis β-Ketoesters or 1,3-Diketones, HydrazinesAcid or base catalyst (e.g., acetic acid, sodium ethoxide)Reflux in a suitable solvent (e.g., ethanol, acetic acid), often for several hours.60-95%[1][2]Well-established, generally high yields, readily available starting materials.Potential for regioisomeric mixtures with unsymmetrical 1,3-dicarbonyls, requires pre-functionalized precursors.[3][4]
1,3-Dipolar Cycloaddition Diazo compounds (e.g., ethyl diazoacetate), AlkynesOften catalyst-free (thermal), or metal catalysts (e.g., Cu(I), Ru(II)) for improved regioselectivity.Varies from room temperature to reflux, depending on the reactivity of the dipole and dipolarophile.70-95%[5]High atom economy, often excellent regioselectivity, milder conditions possible with activated systems.Use of potentially hazardous and unstable diazo compounds, alkynes can be expensive.[6]
Multicomponent Reactions (MCRs) Aldehydes, Malononitrile, Hydrazines, β-Ketoesters (for pyrano[2,3-c]pyrazoles)Often catalyzed by simple bases (e.g., piperidine, triethylamine) or Lewis acids. Can be performed under catalyst-free conditions.Varies from room temperature to reflux in solvents like ethanol or water. Microwave irradiation can accelerate the reaction.80-95%[7][8]High efficiency (multiple bonds formed in one pot), operational simplicity, access to complex and diverse structures.[9][10]Optimization can be complex, and the mechanism can be difficult to elucidate.
Vilsmeier-Haack Reaction HydrazonesVilsmeier reagent (POCl₃/DMF)Typically requires heating, often in the range of 60-80°C.60-90%[11][12]Direct formylation and cyclization in one step, good for preparing 4-formyl-pyrazole-3-carboxylates.Use of corrosive and hazardous reagents (POCl₃), regioselectivity is dependent on the hydrazone substrate.[13]

Experimental Protocols

Detailed methodologies for key experiments are provided below to illustrate the practical application of these synthetic routes.

Protocol 1: Knorr Pyrazole Synthesis of Ethyl 5-phenyl-1H-pyrazole-3-carboxylate

This protocol describes a classic Knorr condensation to synthesize a pyrazole-3-carboxylate from a β-ketoester and hydrazine.

Materials:

  • Ethyl benzoylacetate (1.92 g, 10 mmol)

  • Hydrazine hydrate (0.5 mL, 10 mmol)

  • Glacial acetic acid (20 mL)

Procedure:

  • A solution of ethyl benzoylacetate (10 mmol) and hydrazine hydrate (10 mmol) in glacial acetic acid (20 mL) is refluxed for 4 hours.

  • The reaction mixture is cooled to room temperature and then poured into ice-water (100 mL).

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product is recrystallized from ethanol to afford ethyl 5-phenyl-1H-pyrazole-3-carboxylate. Expected Yield: ~85%

Protocol 2: 1,3-Dipolar Cycloaddition Synthesis of Ethyl 5-phenyl-1H-pyrazole-3-carboxylate

This protocol details the synthesis of a pyrazole-3-carboxylate via a [3+2] cycloaddition reaction between a diazo compound and an alkyne.

Materials:

  • Ethyl diazoacetate (1.14 g, 10 mmol)

  • Phenylacetylene (1.02 g, 10 mmol)

  • Xylene (20 mL)

Procedure:

  • A solution of ethyl diazoacetate (10 mmol) and phenylacetylene (10 mmol) in xylene (20 mL) is heated at reflux for 24 hours.

  • The solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to give ethyl 5-phenyl-1H-pyrazole-3-carboxylate. Expected Yield: ~90%

Protocol 3: Four-Component Synthesis of 6-Amino-3-methyl-4-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

This protocol exemplifies a multicomponent approach to construct a complex pyran-fused pyrazole system in a single step.

Materials:

  • Benzaldehyde (1.06 g, 10 mmol)

  • Malononitrile (0.66 g, 10 mmol)

  • Ethyl acetoacetate (1.30 g, 10 mmol)

  • Hydrazine hydrate (0.5 mL, 10 mmol)

  • Ethanol (20 mL)

  • Piperidine (catalytic amount)

Procedure:

  • A mixture of benzaldehyde (10 mmol), malononitrile (10 mmol), ethyl acetoacetate (10 mmol), and hydrazine hydrate (10 mmol) in ethanol (20 mL) is stirred at room temperature.

  • A catalytic amount of piperidine is added, and the mixture is refluxed for 2 hours.

  • The reaction mixture is cooled, and the precipitated solid is collected by filtration.

  • The solid is washed with cold ethanol and dried to give the pure product.[14] Expected Yield: ~92%

Visualization of Synthetic Pathways

The following diagrams illustrate the logical relationships and workflows of the described synthetic routes.

synthetic_routes cluster_knorr Knorr Pyrazole Synthesis cluster_cycloaddition 1,3-Dipolar Cycloaddition cluster_mcr Multicomponent Reaction cluster_vilsmeier Vilsmeier-Haack Reaction start_knorr β-Ketoester / 1,3-Diketone + Hydrazine process_knorr Condensation & Cyclization start_knorr->process_knorr end_knorr Pyrazole-3-carboxylate process_knorr->end_knorr start_cyclo Diazo Compound + Alkyne process_cyclo [3+2] Cycloaddition start_cyclo->process_cyclo end_cyclo Pyrazole-3-carboxylate process_cyclo->end_cyclo start_mcr Aldehyde + Malononitrile + Hydrazine + β-Ketoester process_mcr One-Pot Cascade start_mcr->process_mcr end_mcr Fused Pyrazole Derivative process_mcr->end_mcr start_vilsmeier Hydrazone process_vilsmeier Formylation & Cyclization (POCl₃/DMF) start_vilsmeier->process_vilsmeier end_vilsmeier 4-Formyl-pyrazole-3-carboxylate process_vilsmeier->end_vilsmeier

Caption: Comparative workflow of major synthetic routes to pyrazole-3-carboxylates.

decision_tree start Desired Pyrazole-3-carboxylate Structure? q_substituents Simple, readily available precursors? start->q_substituents q_complexity High structural complexity and diversity needed? q_substituents->q_complexity No knorr Knorr Synthesis q_substituents->knorr Yes q_formyl 4-Formyl substitution required? q_complexity->q_formyl No mcr Multicomponent Reaction q_complexity->mcr Yes cycloaddition 1,3-Dipolar Cycloaddition q_formyl->cycloaddition No vilsmeier Vilsmeier-Haack Reaction q_formyl->vilsmeier Yes

Caption: Decision tree for selecting a synthetic route to pyrazole-3-carboxylates.

References

A Comparative Guide to Purity Assessment of Synthesized Methyl 5-hydroxy-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of purity for synthesized compounds like methyl 5-hydroxy-1H-pyrazole-3-carboxylate is a critical step. This ensures the reliability of experimental results and the safety and efficacy of potential pharmaceutical products. Impurities, which can arise from starting materials, intermediates, by-products, or degradation, must be meticulously identified and quantified.

This guide provides a comparative overview of the primary analytical methods for assessing the purity of this compound. It includes detailed experimental protocols and presents quantitative data in a structured format to aid in the selection of the most suitable techniques for specific analytical objectives, such as routine quality control, reference standard characterization, or in-depth impurity profiling.

Workflow for Purity Assessment

The process of determining the purity of a synthesized compound involves a multi-step analytical workflow. It begins with the initial structural confirmation of the target molecule, followed by the application of various chromatographic and spectroscopic techniques to separate, identify, and quantify any impurities present.

cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_results Data Interpretation prep Synthesized Compound dissolve Dissolve in Appropriate Solvent prep->dissolve qualitative Qualitative Analysis (Structure Confirmation) - NMR - MS - FT-IR dissolve->qualitative Initial Check quantitative Quantitative Analysis (Purity & Impurity Profiling) - HPLC - qNMR - Elemental Analysis qualitative->quantitative If Structure is Correct purity_calc Purity Calculation (% Area, qNMR) quantitative->purity_calc impurity_id Impurity Identification (MS, NMR) quantitative->impurity_id report Final Purity Report purity_calc->report impurity_id->report

Caption: General workflow for purity assessment of a synthesized compound.

Comparison of Key Analytical Methods

A variety of analytical techniques can be employed to assess the purity of this compound. High-Performance Liquid Chromatography (HPLC) is often the primary method for quantitative analysis of non-volatile organic impurities. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) provide detailed structural information and can be used for absolute purity determination (qNMR). Mass Spectrometry (MS) is invaluable for identifying impurities by their mass-to-charge ratio.

Technique Principle Primary Use Case Typical Limit of Quantification (LOQ) Advantages Limitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.Potency assay, detection and quantification of non-volatile organic impurities (e.g., starting materials, by-products).[1]~0.05 - 0.1%High resolution, high sensitivity, excellent quantitation, widely applicable.[1][2]Not suitable for volatile compounds; requires specific method development.[1]
Quantitative NMR (qNMR) Signal intensity is directly proportional to the number of nuclei. Purity is determined by comparing the integral of an analyte signal to that of a certified internal standard.Absolute purity determination without needing a reference standard of the analyte itself.[1]~0.1 - 1%Provides an absolute purity value, requires no analyte-specific reference standard, gives structural information.[3]Lower sensitivity compared to HPLC, requires a high-purity internal standard.[4]
Mass Spectrometry (MS) Separation of ions based on their mass-to-charge ratio. Often coupled with GC or LC.Molecular weight confirmation and identification of unknown impurities by fragmentation patterns.[3]Varies widely with instrument (ng to pg range)Extremely sensitive, provides molecular weight and structural information, essential for impurity identification.[3][4]Quantitative accuracy can be poor without standards; matrix effects can suppress ion signals.
Elemental Analysis (EA) Combustion of the sample to convert elements into simple gases, which are then measured.Confirms the elemental composition (C, H, N, S) of the bulk sample.[5]~0.3% deviation from theoreticalProvides fundamental confirmation of the empirical formula.Does not distinguish between the main compound and isomers or impurities with the same elemental composition.
Thin-Layer Chromatography (TLC) Separation based on differential partitioning on a thin layer of adsorbent.Rapid, qualitative check for the presence of impurities and monitoring reaction progress.[6]>1%Simple, fast, and inexpensive for qualitative assessments.[3]Not quantitative, lower resolution than HPLC.[3]

Detailed Experimental Protocols

The following protocols are provided as detailed examples for the purity determination of this compound.

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

This method is designed to separate the main component from potential process-related impurities and degradation products.

cluster_setup Instrument Setup cluster_run Analysis cluster_data Data Processing instrument HPLC System (UV/PDA Detector) column C18 Column (e.g., 4.6 x 150 mm, 5 µm) sample_prep Prepare Sample (~1 mg/mL in Diluent) instrument->sample_prep mobile_phase Mobile Phase A: Water + 0.1% H₃PO₄ B: Acetonitrile + 0.1% H₃PO₄ injection Inject 10 µL sample_prep->injection gradient Run Gradient (e.g., 5% to 95% B over 20 min) injection->gradient detection Detect at 254 nm gradient->detection integrate Integrate Peaks detection->integrate calculate Calculate Purity (Area % Normalization) integrate->calculate

Caption: Workflow for HPLC purity analysis.

Instrumentation:

  • HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric Acid (H₃PO₄) or Formic Acid for MS-compatibility[7]

  • This compound test sample

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

Procedure:

  • Mobile Phase Preparation: Prepare Mobile Phase A as Water with 0.1% phosphoric acid and Mobile Phase B as Acetonitrile with 0.1% phosphoric acid.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of approximately 1.0 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan)

    • Injection Volume: 10 µL

    • Gradient: A typical gradient might be: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.[1]

  • Data Analysis: Calculate the purity by the area percent normalization method. The percentage of any single impurity is calculated by dividing its peak area by the total area of all peaks.

Quantitative ¹H-NMR (qNMR) for Absolute Purity

This protocol provides an absolute purity value by relating the analyte signal to a known amount of a high-purity internal standard.

Instrumentation:

  • NMR Spectrometer (≥400 MHz)

Reagents and Standards:

  • Deuterated solvent (e.g., DMSO-d₆, as the -OH proton is observable)[5][8]

  • High-purity internal standard with a known purity (e.g., Maleic Anhydride, Dimethyl Sulfone)

Procedure:

  • Sample Preparation:

    • Accurately weigh about 10-20 mg of the this compound sample into a clean vial.

    • Accurately weigh about 5-10 mg of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of deuterated solvent (DMSO-d₆).

  • NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of the protons being quantified to allow for full relaxation and accurate integration.

  • Data Analysis:

    • Identify a well-resolved signal from the analyte that does not overlap with other signals. For this compound, the singlet for the pyrazole C4-H proton (δ ~5.98 ppm in DMSO-d₆) or the methoxy protons (δ ~3.80 ppm) are suitable choices.[5][8]

    • Identify a signal from the internal standard.

    • Carefully integrate both the analyte and standard signals.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / W_analyte) * (W_std / MW_std) * P_std Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • W = Weight

      • P_std = Purity of the standard

Mass Spectrometry (MS) for Structural Confirmation

MS is used to confirm the molecular weight of the synthesized product.

Instrumentation:

  • Mass Spectrometer (e.g., GC-MS or LC-MS)

Procedure:

  • A dilute solution of the sample is introduced into the instrument.

  • For this compound (C₆H₆N₂O₃), the expected exact mass is 154.0378 g/mol .

  • The mass spectrum should show a prominent molecular ion peak [M+H]⁺ at m/z 155.0451 or [M]⁺ at m/z 154.0378, confirming the identity of the main component.[9]

Elemental Analysis (EA)

This technique verifies the elemental composition against the theoretical values.

Procedure:

  • A small, accurately weighed amount of the dried sample is submitted for analysis.

  • The instrument combusts the sample and measures the resulting C, H, and N content.

  • The experimental percentages are compared to the theoretical values.

Theoretical Values for C₆H₆N₂O₃:

  • Carbon (C): 46.76%

  • Hydrogen (H): 3.92%

  • Nitrogen (N): 18.17%

A close correlation between the found and calculated values (typically within ±0.4%) supports the purity and identity of the compound.[5]

References

Comparative Analysis of Methyl and Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate: A Survey of Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

A direct comparative study on the biological activities of methyl 5-hydroxy-1H-pyrazole-3-carboxylate and ethyl 5-hydroxy-1H-pyrazole-3-carboxylate is not available in the current scientific literature. However, research on various substituted analogues of these core structures provides valuable insights into the potential pharmacological profile of this class of compounds. This guide synthesizes the available data on related pyrazole-3-carboxylate derivatives to offer a broader understanding of their biological significance.

The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[1][2][3] The ester functionality at the 3-position of the pyrazole ring, such as a methyl or ethyl carboxylate, is a common feature in many biologically active pyrazole derivatives. While a definitive comparison between the methyl and ethyl esters of the unsubstituted 5-hydroxy-1H-pyrazole-3-carboxylate is not possible without direct experimental data, the following sections summarize the reported activities of structurally related compounds.

Anti-inflammatory Activity of Substituted Pyrazole-3-Carboxylate Derivatives

Several studies have investigated the anti-inflammatory potential of substituted ethyl 5-hydroxy-1H-pyrazole-3-carboxylate derivatives. These compounds are typically evaluated for their ability to reduce inflammation in animal models, such as the carrageenan-induced paw edema assay.

A study by Singh et al. (2018) synthesized a series of novel ethyl 5-(substituted)-1H-pyrazole-3-carboxylates and evaluated their anti-inflammatory activity.[4][5] The results indicated that substitutions on the pyrazole scaffold can significantly influence the anti-inflammatory potency.[4][5]

Table 1: Anti-inflammatory Activity of Selected Substituted Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivatives

CompoundSubstitution PatternIn vivo Anti-inflammatory Activity (% inhibition of paw edema)Reference
Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate3,4-dimethoxyphenyl at C5Significant[4][5]
Ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylate2,3-dimethoxyphenyl at C5Significant[4][5]

Note: The term "significant" is used as reported in the abstract, specific quantitative data beyond this was not provided in the snippet.

Antimicrobial and Cytotoxic Activities of Pyrazole Derivatives

The broader class of pyrazole derivatives, including various carboxylates, has been extensively studied for antimicrobial and cytotoxic activities.[2][6][7][8][9][10][11]

One study reported that certain pyrazole derivatives exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria.[2] For instance, some compounds showed high activity against Escherichia coli and Streptococcus epidermidis.[2] Antifungal activity has also been observed, with some derivatives showing efficacy against species like Aspergillus niger and Microsporum audouinii.[2]

Furthermore, various pyrazole derivatives have been investigated for their cytotoxic effects against cancer cell lines.[10][11][12] For example, some pyrazolopyrano[2,3-b]pyridines and chromenopyrano[2,3-c]pyrazolones have demonstrated significant broad-spectrum cytotoxic activity.[10]

Due to the lack of data on the specific methyl and ethyl esters of 5-hydroxy-1H-pyrazole-3-carboxylate, a direct comparison of their antimicrobial or cytotoxic profiles is not feasible.

Experimental Protocols

To provide context for the data presented on related compounds, a general outline of the experimental procedures used to assess the biological activities of pyrazole derivatives is described below.

General Procedure for Synthesis of Substituted Ethyl 5-Aryl-1H-pyrazole-3-carboxylates

A common synthetic route involves a multi-step process.[4][5]

  • Formation of Dioxo-ester Intermediate: Diethyl oxalate is reacted with a substituted acetophenone in the presence of a base like sodium ethoxide to form a substituted ethyl-2,4-dioxo-4-phenylbutanoate derivative.[4][5]

  • Cyclization: The intermediate dioxo-ester is then treated with hydrazine hydrate in the presence of glacial acetic acid to yield the final ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivative.[4][5]

In Vivo Anti-inflammatory Activity Assessment (Carrageenan-Induced Paw Edema)

This is a standard model for evaluating acute inflammation.

  • Animal Model: Typically, Wistar rats or a similar rodent model are used.

  • Compound Administration: The test compounds, a reference drug (e.g., indomethacin), and a control vehicle are administered orally or intraperitoneally to different groups of animals.

  • Induction of Edema: After a set period (e.g., 1 hour), a sub-plantar injection of carrageenan (a phlogistic agent) is administered into the hind paw of each animal to induce localized inflammation and edema.

  • Measurement of Paw Volume: The volume of the inflamed paw is measured at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.

Visualizations

General Workflow for Synthesis and Biological Evaluation

The following diagram illustrates a typical workflow for the synthesis and subsequent biological screening of novel pyrazole derivatives, based on the methodologies described in the literature.[4][5]

G General Workflow for Synthesis and Evaluation of Pyrazole Derivatives cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials (e.g., Diethyl Oxalate, Substituted Acetophenone) intermediate Intermediate Formation (e.g., Dioxo-ester) start->intermediate Base-catalyzed condensation cyclization Cyclization with Hydrazine Hydrate intermediate->cyclization Acid-catalyzed reaction product Final Pyrazole Derivative cyclization->product screening In Vivo / In Vitro Screening (e.g., Anti-inflammatory, Antimicrobial assays) product->screening Purification & Characterization data_analysis Data Analysis (% Inhibition, MIC, IC50) screening->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar

Caption: General workflow from synthesis to biological evaluation.

Conclusion

While a direct comparison of the biological activity of methyl and ethyl 5-hydroxy-1H-pyrazole-3-carboxylate is not possible due to a lack of available data, the broader family of pyrazole-3-carboxylate derivatives has demonstrated significant potential in various therapeutic areas, including anti-inflammatory and antimicrobial applications. The studies on substituted analogues suggest that the nature of the ester (methyl vs. ethyl) could potentially influence pharmacokinetic and pharmacodynamic properties, but this remains to be experimentally verified for the unsubstituted parent compounds. Further research is warranted to directly compare these two specific molecules to elucidate any differential biological effects and to guide future drug design efforts based on this versatile scaffold.

References

spectroscopic comparison of different pyrazole regioisomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Spectroscopic Guide to Pyrazole Regioisomers

For Researchers, Scientists, and Drug Development Professionals

The regiochemical outcome of pyrazole synthesis is a critical aspect of medicinal chemistry and materials science, as different isomers can exhibit vastly different biological activities and physical properties. Unambiguous characterization of the resulting regioisomers is therefore paramount. This guide provides an objective comparison of the spectroscopic techniques used to differentiate pyrazole regioisomers, supported by experimental data and detailed protocols.

Spectroscopic Data Comparison

The following tables summarize typical quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for distinguishing between different pyrazole regioisomers.

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) of Representative Pyrazole Regioisomers

Compound/SubstituentH-3H-4H-5Other ProtonsReference
1,3,5-Trisubstituted Pyrazoles
3,5-dimethyl-1-phenyl-1H-pyrazole-5.90 (s)-7.46-7.19 (m, 5H, Ar-H), 2.25 (s, 6H, 2xCH₃)[1]
5-ethoxy-3-methyl-1-phenyl-1H-pyrazole-5.40 (s)-7.68-7.17 (m, 5H, Ar-H), 4.12 (q, 2H, OCH₂), 2.42 (s, 3H, CH₃), 1.44 (t, 3H, OCH₂CH₃)[2]
1,5-diphenyl-3-(trifluoromethyl)-1H-pyrazole-6.71 (s)-7.36-7.18 (m, 10H, Ar-H)[2]
**4-Halogenated Pyrazoles (in CD₂Cl₂) **
4-Fluoro-1H-pyrazole7.55 (d)-7.55 (d)~10.5 (br s, 1H, NH)[3]
4-Chloro-1H-pyrazole7.61 (s)-7.61 (s)~11.5 (br s, 1H, NH)[3]
4-Bromo-1H-pyrazole7.64 (s)-7.64 (s)~12.0 (br s, 1H, NH)[3]
4-Iodo-1H-pyrazole7.69 (s)-7.69 (s)~12.5 (br s, 1H, NH)[3]

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) of Representative Pyrazole Regioisomers

Compound/SubstituentC-3C-4C-5Other CarbonsReference
1,3,5-Trisubstituted Pyrazoles
3,5-dimethyl-1-phenyl-1H-pyrazole148.1106.4139.4138.4, 128.3, 126.4, 124.0 (Ar-C), 12.9, 11.8 (CH₃)[1]
5-ethoxy-3-methyl-1-phenyl-1H-pyrazole154.686.1148.3138.8, 128.6, 125.5, 121.6 (Ar-C), 67.5 (OCH₂), 14.6, 14.5 (CH₃)[2]
1,5-diphenyl-3-(trifluoromethyl)-1H-pyrazole144.8 (q)105.5139.2129.0, 128.9, 128.7, 128.6, 128.3, 125.4 (Ar-C), ~122 (q, CF₃)[2]
1-phenyl-3-t-butyl-5-arylpyrazoles
1-phenyl-3-t-butyl-5-phenylpyrazole162.2105.8142.9Phenyl and t-butyl carbons[4]

Table 3: Comparative IR Absorption Bands (cm⁻¹) of Pyrazole Derivatives

Functional GroupAbsorption Range (cm⁻¹)DescriptionReference
N-H Stretch (unsubstituted N1)3100 - 3500Broad band, often indicating hydrogen bonding. The position can be influenced by substituents.[3][5][3][5]
C-H Stretch (aromatic)3000 - 3100Medium to weak bands.
C=N Stretch1550 - 1650Characteristic of the pyrazole ring.
C=C Stretch1400 - 1600Characteristic of the pyrazole ring.
Ring Vibrations1000 - 1400Fingerprint region with multiple bands.[6]

Table 4: Mass Spectrometry Fragmentation Patterns of Pyrazole Regioisomers

Fragmentation ProcessDescriptionSignificanceReference
Expulsion of HCNLoss of a hydrogen cyanide molecule from the molecular ion or [M-H]⁺ ion.A common fragmentation pathway for pyrazoles.[7][7]
Loss of N₂Expulsion of a nitrogen molecule from the [M-H]⁺ ion.Another characteristic fragmentation of the pyrazole ring.[7][7]
Substituent FragmentationThe nature and position of substituents significantly influence the fragmentation pathways, often leading to unique fragments for different regioisomers.[8]Can be a key diagnostic tool for distinguishing isomers.[8][8]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the precise chemical structure and differentiate between regioisomers based on chemical shifts and coupling constants. 2D NMR techniques are particularly powerful for unambiguous assignment.

Instrumentation: 400 MHz (or higher) NMR spectrometer (e.g., Bruker, Jeol).

Sample Preparation:

  • Dissolve 5-10 mg of the pyrazole sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Ensure the sample is fully dissolved; sonication may be used if necessary.

1D NMR (¹H and ¹³C) Acquisition:

  • ¹H NMR:

    • Acquire the spectrum with a sufficient number of scans (typically 16-64) to obtain a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR:

    • Acquire a proton-decoupled spectrum to obtain singlets for each unique carbon.

    • A larger number of scans is typically required (e.g., 1024 or more).

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

2D NMR (COSY, HSQC, HMBC, NOESY) Acquisition for Regioisomer Assignment:

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to establish spin systems within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is crucial for connecting different fragments of the molecule and for identifying quaternary carbons.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close in proximity, which is invaluable for differentiating regioisomers where through-bond correlations may be ambiguous.

Step-by-Step Protocol for NOESY/HMBC Analysis:

  • Acquire standard ¹H and ¹³C NMR spectra and make preliminary assignments.

  • Set up and run HMBC and NOESY experiments. Typical mixing times for NOESY are in the range of 500-800 ms.

  • HMBC Analysis: Look for long-range correlations between protons on substituents and carbons within the pyrazole ring. For example, a correlation between the N-alkyl protons and the C5 of the pyrazole ring can confirm a specific regioisomer.

  • NOESY Analysis: Look for through-space correlations. For instance, a NOE between the protons of a substituent on N1 and the protons of a substituent on C5 would indicate their spatial proximity and help to confirm the regiochemistry.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the pyrazole molecule.

Instrumentation: FT-IR spectrometer (e.g., PerkinElmer, Shimadzu).

Sample Preparation:

  • Solid Samples (KBr Pellet):

    • Grind 1-2 mg of the pyrazole sample with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Press the powder into a transparent pellet using a hydraulic press.

  • Solid Samples (Nujol Mull):

    • Grind a small amount of the sample in a mortar.

    • Add a few drops of Nujol (mineral oil) and continue grinding to form a thick paste.

    • Spread the mull between two salt plates (e.g., NaCl or KBr).

  • Liquid Samples:

    • Place a drop of the neat liquid between two salt plates to form a thin film.

Data Acquisition:

  • Record a background spectrum of the empty sample compartment.

  • Place the sample in the spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Collect a sufficient number of scans (e.g., 16-32) and average them to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the compound and to gain structural information from its fragmentation pattern.

Instrumentation: Mass spectrometer with an appropriate ionization source (e.g., Electron Impact - EI, Electrospray Ionization - ESI).

Sample Preparation:

  • For EI-MS (typically coupled with Gas Chromatography - GC): Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol, dichloromethane).

  • For ESI-MS (typically coupled with Liquid Chromatography - LC): Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid or ammonium acetate to promote ionization.

Data Acquisition:

  • Introduce the sample into the ion source.

  • Acquire the mass spectrum over a suitable mass range to observe the molecular ion and fragment ions.

  • Analyze the fragmentation pattern to identify characteristic losses (e.g., N₂, HCN) and fragments that are diagnostic of the specific regioisomeric structure.

Visualization of Analysis Workflow

The following diagram illustrates a logical workflow for the spectroscopic comparison of pyrazole regioisomers.

Spectroscopic_Workflow Workflow for Spectroscopic Comparison of Pyrazole Regioisomers cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_conclusion Conclusion Synthesis Pyrazole Synthesis (Potential Mixture of Regioisomers) MS Mass Spectrometry (MS) - Determine Molecular Weight - Analyze Fragmentation Patterns Synthesis->MS Initial Characterization IR Infrared (IR) Spectroscopy - Identify Functional Groups Synthesis->IR NMR_1D 1D NMR (¹H, ¹³C) - Preliminary Structural Information Synthesis->NMR_1D Data_Comparison Data Comparison with Literature and Known Isomers MS->Data_Comparison IR->Data_Comparison NMR_2D 2D NMR (COSY, HSQC, HMBC, NOESY) - Unambiguous Structure Elucidation NMR_1D->NMR_2D If ambiguity exists NMR_1D->Data_Comparison NMR_2D->Data_Comparison Structure_Confirmation Confirmation of Regioisomeric Structure Data_Comparison->Structure_Confirmation

References

A Comparative Guide to the In Silico Docking Performance of Pyrazole Scaffolds Against Key Therapeutic Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in silico docking performance of methyl 5-hydroxy-1H-pyrazole-3-carboxylate and related pyrazole derivatives against prominent protein targets implicated in cancer and viral diseases. While specific docking studies on this compound are not extensively documented, the broader pyrazole scaffold is a well-established pharmacophore in drug discovery. This guide leverages available data on various pyrazole derivatives to offer insights into their potential binding affinities and compares them with known inhibitors.

The following sections present quantitative docking data, detailed experimental methodologies for conducting such studies, and visual representations of workflows and biological pathways to contextualize the findings.

Data Presentation: Comparative Docking Analysis

The efficacy of a potential drug molecule in in silico studies is often quantified by its binding affinity (or docking score), typically measured in kcal/mol, and its inhibitory concentration (IC₅₀), which indicates the concentration of a substance needed to inhibit a biological process by half. The tables below summarize these metrics for pyrazole derivatives and alternative inhibitors against three critical protein targets: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Cyclin-Dependent Kinase 2 (CDK2), and the SARS-CoV-2 Main Protease (Mpro).

Table 1: Comparative Docking Scores and IC₅₀ Values Against VEGFR-2

Compound ClassSpecific Compound/DerivativeTarget ProteinBinding Affinity (kcal/mol)IC₅₀
Pyrazole Derivative Pyrazole-pyrazoline derivative (C-64)VEGFR-2-Most Promising Candidate[1][2]
Pyrazole Derivative 3-phenyl-4-(2-substituted phenylhydrazono)-1H-pyrazol-5(4H)-one (3i)VEGFR-2-8.93 nM[3]
Pyrazole Derivative Pyrazole-based derivative (M76)VEGFR-2-9.2-
Alternative Inhibitor Sorafenib (FDA-approved)VEGFR-2-53.65 nM[4]
Alternative Inhibitor Sunitinib (FDA-approved)VEGFR-2-10.0-
Alternative Inhibitor Pazopanib (FDA-approved)VEGFR-2-9.9-

Table 2: Comparative IC₅₀ Values Against CDK2

Compound ClassSpecific Compound/DerivativeTarget ProteinIC₅₀
Pyrazole Derivative Pyrazole Derivative (Compound 9)CDK20.96 µM[5]
Pyrazole Derivative Pyrazole Derivative (Compound 7d)CDK21.47 µM[5]
Pyrazole Derivative Pyrazolo[3,4-d]pyrimidine (Compound 7a)CDK20.262 µM[6]
Alternative Inhibitor RoscovitineCDK20.641 µM[6]
Alternative Inhibitor AT7519CDK210-210 nM[5]
Alternative Inhibitor DinaciclibCDK21 nM[7]
Alternative Inhibitor KenpaulloneCDK2-
Alternative Inhibitor SorafenibCDK2-

Table 3: Comparative Docking Scores Against SARS-CoV-2 Main Protease (Mpro)

Compound ClassSpecific Compound/DerivativeTarget ProteinBinding Affinity (kcal/mol)
Pyrazole Derivative Pyrazole derivative of Usnic Acid (Compound 17)SARS-CoV-2 MproPromising Candidate[8][9]
Pyrazole Derivative Pyrazole derivative of Usnic Acid (Compound 39)SARS-CoV-2 MproPromising Candidate[8][9]
Alternative Inhibitor RemdesivirSARS-CoV-2 Mpro-7.8[10]
Alternative Inhibitor LopinavirSARS-CoV-2 Mpro-
Alternative Inhibitor NelfinavirSARS-CoV-2 Mpro-7.54[11]
Alternative Inhibitor Co-crystallized ligand (11a)SARS-CoV-2 Mpro-

Experimental Protocols: A Generalized Workflow for In Silico Molecular Docking

The data presented in this guide are derived from computational studies employing molecular docking simulations. Below is a detailed, generalized methodology that outlines the typical steps involved in such an analysis, based on protocols cited in the referenced studies.[3][12][13]

1. Preparation of the Target Protein

  • Acquisition: The three-dimensional crystal structure of the target protein (e.g., VEGFR-2, CDK2, SARS-CoV-2 Mpro) is obtained from a public repository like the Protein Data Bank (PDB).

  • Preprocessing: The protein structure is prepared for docking. This involves removing water molecules, co-crystallized ligands, and any non-essential ions. Polar hydrogen atoms are added to the protein, and charges are assigned using force fields like Gasteiger. This step is crucial for accurate calculation of electrostatic interactions.

2. Preparation of the Ligand

  • Structure Generation: The 2D structure of the ligand (e.g., this compound, alternative inhibitors) is drawn using chemical drawing software like ChemDraw or obtained from databases such as PubChem.

  • 3D Conversion and Optimization: The 2D structure is converted into a 3D conformation. Energy minimization is then performed using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation of the ligand. The final structure is saved in a format compatible with the docking software (e.g., .pdbqt for AutoDock).

3. Molecular Docking Simulation

  • Grid Box Generation: A grid box is defined around the active site of the target protein. The active site can be identified from the position of a co-crystallized ligand in the PDB structure or through literature analysis. The grid box dimensions are set to be large enough to encompass the entire binding pocket and allow the ligand to move and rotate freely within it.

  • Docking Algorithm: A docking program (e.g., AutoDock Vina, PyRx) is used to perform the simulation.[1][12] The software systematically samples different conformations and orientations of the ligand within the defined grid box, calculating the binding energy for each pose.

  • Scoring Function: The program uses a scoring function to estimate the binding affinity of each ligand pose. This function typically accounts for van der Waals forces, electrostatic interactions, hydrogen bonding, and desolvation energy. The pose with the lowest binding energy is generally considered the most favorable.

4. Analysis and Validation of Results

  • Binding Mode Analysis: The best-scoring poses are visually inspected to analyze the interactions between the ligand and the protein's active site residues. Key interactions, such as hydrogen bonds and hydrophobic contacts, are identified.

  • Re-docking (Validation): To validate the docking protocol, the co-crystallized ligand (if available) is extracted from the protein and re-docked into the active site. A low root-mean-square deviation (RMSD) between the re-docked pose and the original crystallographic pose indicates a reliable docking protocol.

  • Comparative Analysis: The binding affinities and interaction patterns of the test compounds (e.g., pyrazole derivatives) are compared to those of known inhibitors or reference compounds to assess their relative potential.

Mandatory Visualizations

Visual diagrams are essential for understanding complex workflows and biological processes. The following diagrams were generated using Graphviz (DOT language) to illustrate the logical flow of a molecular docking study and a key signaling pathway relevant to the discussed targets.

G cluster_prep Preparation Phase cluster_dock Docking & Analysis Phase PDB 1. Protein Structure Acquisition (from PDB) Prep_Protein 3. Protein Preparation (Remove water, add hydrogens) PDB->Prep_Protein Ligand 2. Ligand Structure Generation (e.g., from PubChem) Prep_Ligand 4. Ligand Preparation (Energy Minimization) Ligand->Prep_Ligand Grid 5. Define Binding Site (Grid Box Generation) Prep_Protein->Grid Docking 6. Run Docking Simulation (e.g., AutoDock Vina) Prep_Ligand->Docking Grid->Docking Analysis 7. Analyze Results (Binding Energy & Pose) Docking->Analysis Validation 8. Protocol Validation (Re-docking) Analysis->Validation

Caption: General workflow for an in silico molecular docking study.

G VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Dimer Receptor Dimerization & Autophosphorylation VEGFR2->Dimer PLCg PLCγ Activation Dimer->PLCg PI3K PI3K/Akt Pathway Dimer->PI3K RAS Ras/MAPK Pathway Dimer->RAS Survival Cell Survival PI3K->Survival Proliferation Cell Proliferation RAS->Proliferation Angiogenesis Angiogenesis Survival->Angiogenesis Proliferation->Angiogenesis Inhibitor Pyrazole Inhibitor Inhibitor->VEGFR2 Blocks Binding

Caption: Simplified VEGFR-2 signaling pathway and inhibition mechanism.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Methyl 5-hydroxy-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount for laboratory safety and environmental protection. This document provides a detailed, step-by-step guide for the safe disposal of methyl 5-hydroxy-1H-pyrazole-3-carboxylate, a common reagent in pharmaceutical research.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound (CAS No. 51985-95-6) was not available at the time of this writing. The following procedures are based on safety data for structurally similar pyrazole derivatives. It is crucial to consult the official SDS for the specific compound once available and to adhere to all local, state, and federal regulations.

I. Hazard Profile and Safety Precautions

Based on analogous compounds, this compound is anticipated to be a solid, potentially in crystalline or powder form. The primary hazards associated with similar pyrazole derivatives include skin irritation, serious eye irritation, and potential harm if swallowed.

Personal Protective Equipment (PPE): Before handling the compound, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: In case of dust formation, a NIOSH-approved respirator is recommended.

II. Quantitative Data Summary

The following table summarizes key data points for methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate, a closely related compound, to provide a general understanding of its physical and chemical properties.

PropertyValueReference
CAS Number 51985-95-6
Molecular Formula C₆H₈N₂O₃
Molecular Weight 156.14 g/mol
Appearance Solid
Melting Point 195-200 °C
Storage Class 13 - Non-Combustible Solids
Water Solubility Data not available
Flash Point Not applicable

III. Step-by-Step Disposal Protocol

This protocol outlines the recommended procedure for the disposal of this compound.

Step 1: Waste Collection and Storage

  • Collect waste material in a designated, properly labeled, and sealed container.

  • Avoid mixing with other waste streams unless compatibility is confirmed.

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Step 2: Spill Management

  • In the event of a spill, avoid dust formation.

  • Carefully sweep the solid material into a suitable container for disposal.

  • Clean the spill area with soap and water.

Step 3: Final Disposal

  • The recommended method of disposal is through a licensed chemical waste disposal company.

  • Options may include incineration in a chemical incinerator equipped with an afterburner and scrubber.

  • Do not dispose of this chemical down the drain or in regular trash.

IV. Experimental Workflow and Disposal Logic

The following diagrams illustrate the general experimental workflow involving this compound and the logical steps for its proper disposal.

cluster_experiment Experimental Workflow reagent This compound reaction Chemical Reaction reagent->reaction product Desired Product reaction->product waste_gen Waste Generation reaction->waste_gen

Experimental workflow involving the reagent.

cluster_disposal Disposal Workflow start Unused/Waste Material collect Collect in Labeled Container start->collect store Store in Cool, Dry, Ventilated Area collect->store transport Transport by Licensed Waste Disposal Company store->transport dispose Incineration/Chemical Treatment transport->dispose

Step-by-step disposal workflow for the chemical waste.

Essential Safety and Operational Guidance for Handling Methyl 5-hydroxy-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, particularly when handling specialized chemical compounds. This document provides crucial safety and logistical information for the handling of methyl 5-hydroxy-1H-pyrazole-3-carboxylate, a key reagent in various research and development applications. Due to the absence of a specific Safety Data Sheet (SDS) for this exact compound, the following guidance is based on the safety profile of the closely related compound, methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate (CAS No. 51985-95-6), and general best practices for handling pyrazole derivatives.

Core Safety Precautions:

It is imperative to treat this compound as a potentially hazardous substance. Based on data for analogous compounds, it may cause skin and serious eye irritation. Therefore, strict adherence to personal protective equipment (PPE) protocols is essential to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

Body PartPersonal Protective Equipment (PPE)Specifications and Best Practices
Eyes/Face Chemical safety goggles and a face shieldGoggles should provide a complete seal around the eyes. A face shield should be worn in addition to goggles when there is a risk of splashing.
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Ensure gloves are regularly inspected for tears or degradation and are changed immediately upon contamination.
Body Laboratory coatA flame-retardant lab coat should be worn and kept fully buttoned.
Respiratory Use in a well-ventilated area or fume hoodIf handling fine powders that could become airborne, a NIOSH-approved respirator may be necessary to prevent inhalation.

Operational Workflow for Safe Handling

A systematic approach to handling this compound is critical to maintaining a safe operational environment. The following diagram outlines the recommended step-by-step workflow from preparation to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Set up in a Ventilated Area (Fume Hood) prep_ppe->prep_setup handling_weigh Carefully Weigh the Compound prep_setup->handling_weigh handling_dissolve Dissolve in an Appropriate Solvent handling_weigh->handling_dissolve reaction_monitor Monitor the Reaction handling_dissolve->reaction_monitor cleanup_decontaminate Decontaminate Glassware and Surfaces reaction_monitor->cleanup_decontaminate cleanup_dispose Dispose of Waste in Designated Containers cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove and Dispose of PPE Correctly cleanup_dispose->cleanup_remove_ppe

Caption: This diagram illustrates the sequential steps for the safe handling of this compound, from initial preparation to final disposal.

Disposal Plan

The proper disposal of chemical waste is crucial for environmental protection and laboratory safety. Pyrazole derivatives should be treated as hazardous chemical waste.

  • Solid Waste: Unused or contaminated solid this compound should be collected in a clearly labeled, sealed container designated for solid chemical waste.

  • Liquid Waste: Solutions containing this compound must be collected in a separate, sealed, and clearly labeled container for liquid chemical waste. Do not mix with other incompatible waste streams.

  • Contaminated Materials: Items such as gloves, pipette tips, and weighing papers that have come into contact with the chemical should be disposed of in a designated solid chemical waste container.

All waste must be disposed of through a licensed chemical waste disposal service. Never dispose of this compound down the drain[1]. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste collection and disposal procedures.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.